AMD 3465
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N6/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJJHESJXJQCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864849 | |
| Record name | 1-(Pyridin-2-yl)-N-({4-[(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phenyl}methyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185991-24-6 | |
| Record name | AMD-8664 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185991246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMD-8664 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMD9Z48ZTT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Early Discovery and Development of AMD3465
Introduction
AMD3465 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] It represents a significant advancement in the development of CXCR4 inhibitors, evolving from the bicyclam structure of its predecessor, AMD3100 (Plerixafor).[2] The strategic replacement of one of the cyclam rings with an N-pyridinylmethylene moiety resulted in a monocyclam compound with enhanced potency and an improved pharmacokinetic profile.[2] This technical guide offers a detailed examination of the early discovery, mechanism of action, and preclinical evaluation of AMD3465, with a specific focus on the experimental methodologies and quantitative data that have characterized its pharmacological properties.
Mechanism of Action
AMD3465 functions as a competitive antagonist at the CXCR4 receptor, effectively blocking the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12).[1] This inhibition disrupts the downstream signaling pathways activated by the CXCL12/CXCR4 interaction, which play a critical role in numerous physiological and pathological processes, including lymphocyte trafficking, hematopoiesis, and the progression of diseases such as cancer and HIV.[1][3]
CXCR4/CXCL12 Signaling Pathway
The binding of CXCL12 to the CXCR4 receptor induces a conformational change that activates intracellular heterotrimeric G proteins.[4][5][6] This event triggers a cascade of downstream signaling pathways, including the activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and the mitogen-activated protein kinase (MAPK) cascade.[4][5][6][7][8] These pathways ultimately govern essential cellular functions such as chemotaxis, proliferation, and survival.[4][5][6][7][8]
Caption: CXCR4/CXCL12 Signaling Pathway and Inhibition by AMD3465.
Quantitative Data Summary
The following tables provide a consolidated summary of the key quantitative data from the preclinical evaluation of AMD3465.
Table 1: In Vitro Activity of AMD3465
| Assay | Cell Line | Parameter | Value | Reference |
| SDF-1α Ligand Binding | CCRF-CEM | Ki | 41.7 ± 1.2 nM | [9] |
| 12G5 mAb Binding | SupT1 | IC50 | 0.75 nM | [2] |
| CXCL12AF647 Binding | SupT1 | IC50 | 18 nM | [2] |
| Calcium Flux Inhibition | - | IC50 | 0.24 nM | [1] |
| X4 HIV Strain Replication | - | IC50 | 1-10 nM | [2] |
Table 2: In Vivo Efficacy of AMD3465 in a Breast Cancer Model
| Animal Model | Treatment | Outcome | Result | Reference |
| Syngeneic mouse breast cancer model (4T1 cells) | AMD3465 (2.5 mg/kg/day, s.c.) | Inhibition of tumor growth | Significant reduction in tumor volume | [3][10] |
| Syngeneic mouse breast cancer model (4T1 cells) | AMD3465 (2.5 mg/kg/day, s.c.) | Reduction of lung and liver metastases | Significant decrease in metastatic nodules | [3][10][11] |
Table 3: Pharmacokinetics of AMD3465
| Species | Administration | Dose | Terminal Half-life | Bioavailability | Reference |
| Dog | Subcutaneous | - | 1.56-4.63 h | 100% | [9] |
Experimental Protocols
This section presents detailed methodologies for the pivotal experiments cited in this guide.
Experimental Workflow for CXCR4 Antagonist Evaluation
The preclinical assessment of a CXCR4 antagonist such as AMD3465 typically follows a structured workflow, encompassing a range of in vitro and in vivo assays to ascertain its potency, selectivity, and therapeutic efficacy.
Caption: General Experimental Workflow for Preclinical Evaluation of a CXCR4 Antagonist.
SDF-1α Ligand Binding Assay
This competitive binding assay is designed to quantify the affinity of AMD3465 for the CXCR4 receptor by measuring its ability to displace a radiolabeled ligand.[9]
-
Cell Line: CCRF-CEM cells, which endogenously express the CXCR4 receptor.
-
Radioligand: 125I-SDF-1α.
-
Procedure:
-
Preparation of cell membranes from CCRF-CEM cells via homogenization and differential centrifugation.
-
Incubation of the cell membranes with a fixed concentration of 125I-SDF-1α in the presence of escalating concentrations of AMD3465 in a suitable binding buffer.
-
The reaction mixture is incubated to allow the binding to reach equilibrium.
-
Separation of bound from free radioligand is achieved by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis: The Ki value is derived from the IC50 value (the concentration of AMD3465 that inhibits 50% of the specific binding of 125I-SDF-1α) using the Cheng-Prusoff equation.[9]
Calcium Flux Assay
This functional cell-based assay determines the potency of AMD3465 in blocking the intracellular calcium mobilization triggered by the activation of CXCR4 by its ligand, SDF-1α.[1][12]
-
Cell Line: A cell line expressing CXCR4, such as SupT1 cells or primary lymphocytes.
-
Fluorescent Dye: A calcium-sensitive fluorescent indicator, for instance, Fluo-4 AM or Indo-1 AM.
-
Procedure:
-
The cells are loaded with the fluorescent calcium indicator dye according to the manufacturer's protocol.
-
The loaded cells are pre-incubated with a range of concentrations of AMD3465.
-
A baseline fluorescence reading is established.
-
The cells are then stimulated with a fixed concentration of SDF-1α, and the resultant change in fluorescence intensity is monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the calcium response as a function of the AMD3465 concentration.[1]
Chemotaxis Assay
This assay measures the ability of AMD3465 to inhibit the directed migration of cells along a concentration gradient of the chemoattractant SDF-1α.[13][14][15]
-
Apparatus: Transwell® inserts featuring a porous membrane.
-
Cell Line: A cell type that expresses CXCR4 and exhibits a chemotactic response to SDF-1α, such as lymphocytes or cancer cell lines.
-
Procedure:
-
The lower chamber of the Transwell plate is filled with cell culture medium containing SDF-1α as the chemoattractant.
-
The CXCR4-expressing cells, which have been pre-incubated with various concentrations of AMD3465 or a vehicle control, are seeded into the upper chamber of the Transwell insert.
-
The plate is incubated for a sufficient duration to permit cell migration through the pores of the membrane.
-
Following incubation, the non-migrated cells on the upper surface of the membrane are carefully removed.
-
The cells that have migrated to the lower surface of the membrane are fixed, stained, and subsequently counted.
-
-
Data Analysis: The percentage of inhibition of cell migration is determined for each concentration of AMD3465 tested.
GTPγS Binding Assay
This biochemical assay quantifies the activation of G proteins coupled to the CXCR4 receptor and the inhibitory effect of AMD3465 on this process.[16][17][18][19][20]
-
Preparation: Crude membrane preparations from cells overexpressing the CXCR4 receptor.
-
Radioligand: [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Procedure:
-
The cell membranes are pre-incubated with GDP to ensure that the G proteins are in their inactive, GDP-bound state.
-
The membranes are then incubated in the presence of [35S]GTPγS, a stimulating concentration of SDF-1α, and varying concentrations of AMD3465.
-
The binding reaction is allowed to proceed and is then terminated. The amount of [35S]GTPγS that has been incorporated into the G proteins is measured by scintillation counting after separation of bound and free radioligand by filtration.
-
-
Data Analysis: The IC50 value for the inhibition of SDF-1α-stimulated [35S]GTPγS binding is calculated.
In Vivo Breast Cancer Mouse Model
This preclinical animal model is employed to assess the in vivo efficacy of AMD3465 in suppressing primary tumor growth and metastasis in an immunocompetent setting.[3][10][21]
-
Animal Model: Female BALB/c mice.
-
Cell Line: The 4T1 murine breast cancer cell line (syngeneic to BALB/c mice).
-
Procedure:
-
A defined number of 4T1 cells are orthotopically injected into the mammary fat pad of the mice.
-
Treatment with AMD3465 (e.g., at a dose of 2.5 mg/kg/day) or a vehicle control is initiated. Continuous delivery is often achieved through the subcutaneous implantation of an osmotic pump.
-
The growth of the primary tumor is monitored by regular measurement of the tumor volume.
-
-
Data Analysis: Tumor growth curves are generated, and the number and size of metastatic lesions are statistically compared between the AMD3465-treated and control groups.
In Vivo Hematopoietic Stem Cell (HSC) Mobilization Model
This in vivo model is utilized to evaluate the capacity of AMD3465 to induce the mobilization of hematopoietic stem cells from the bone marrow into the peripheral circulation.[22][23][24][25]
-
Animal Model: Mice, for example, the C57BL/6 strain.
-
Procedure:
-
Mice are administered a single subcutaneous injection of AMD3465.
-
At predetermined time points following the injection, peripheral blood samples are collected.
-
The concentration of hematopoietic progenitor cells (HPCs) in the collected blood is quantified using colony-forming unit (CFU) assays in semi-solid media.
-
-
Data Analysis: The number of mobilized HPCs per milliliter of peripheral blood is calculated and compared to the baseline levels observed in vehicle-treated control animals.
Conclusion
The early-stage development of AMD3465 successfully established its profile as a highly potent and selective antagonist of the CXCR4 receptor, demonstrating a compelling preclinical rationale for its further investigation. The rigorous in vitro and in vivo studies outlined in this technical guide have provided a solid foundation for understanding the therapeutic potential of targeting the CXCL12/CXCR4 signaling axis. The data and methodologies from these seminal experiments have been pivotal in guiding the ongoing exploration of AMD3465 and other CXCR4 inhibitors in diverse therapeutic areas, including oncology and infectious diseases.
References
- 1. Design, synthesis, and evaluation of novel CXCR4 antagonists based on an aminoquinoline template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 5. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 13. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 14. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 15. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 22. Hematopoietic stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Hematopoietic Stem Cell Mobilization: Current Collection Approaches, Stem Cell Heterogeneity, and a Proposed New Method for Stem Cell Transplant Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
The CXCR4 Antagonist AMD3465: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMD3465 is a potent and selective monomacrocyclic antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor plays a crucial role in various physiological and pathological processes, including immune response, HIV-1 entry into host cells, and cancer metastasis. AMD3465 has demonstrated significant potential as a therapeutic agent due to its high affinity for CXCR4 and its ability to inhibit the downstream signaling pathways mediated by the receptor's natural ligand, CXCL12. This technical guide provides an in-depth overview of the chemical structure and a plausible synthetic route for AMD3465, alongside a compilation of its key quantitative biological data and detailed experimental protocols for assessing its activity.
Chemical Structure
AMD3465, with the chemical name N-[[4-(1,4,8,11-Tetraazacyclotetradec-1-ylmethyl)phenyl]methyl]-2-pyridinemethanamine, is a monocyclam derivative. Its structure features a 1,4,8,11-tetraazacyclotetradecane (cyclam) ring, which is a key pharmacophore for CXCR4 antagonism, linked via a p-phenylenebis(methylene) bridge to a 2-(aminomethyl)pyridine moiety. This unique asymmetric design, where one of the cyclam rings of the parent compound AMD3100 (Plerixafor) is replaced by a pyridinylmethyl group, contributes to its enhanced potency and favorable pharmacological profile.
Chemical Formula: C₂₄H₃₈N₆ Molecular Weight: 410.60 g/mol CAS Number: 185991-07-5
Synthesis of AMD3465
The synthesis of AMD3465 can be conceptualized based on established methods for the preparation of N-substituted cyclam derivatives, likely following a synthetic strategy similar to that developed by AnorMED, the original developer of the compound. A plausible multi-step synthesis is outlined below.
Proposed Synthetic Pathway:
A potential synthetic route involves the mono-N-alkylation of a protected cyclam derivative with a suitable bifunctional linker, followed by coupling with 2-aminomethylpyridine and subsequent deprotection.
Caption: Proposed synthetic pathway for AMD3465.
Step 1: Mono-N-alkylation of Protected Cyclam Commercially available 1,4,8-tri-Boc-1,4,8,11-tetraazacyclotetradecane (Tri-Boc-Cyclam) is reacted with an excess of 1,4-bis(bromomethyl)benzene in the presence of a mild base such as potassium carbonate in an aprotic solvent like acetonitrile. The use of excess dihaloalkane favors mono-alkylation. The product, a mono-alkylated tri-Boc-cyclam intermediate, is then purified chromatographically.
Step 2: Coupling with 2-Aminomethylpyridine The purified mono-alkylated intermediate is then reacted with 2-aminomethylpyridine in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), in a solvent like dimethylformamide (DMF). This reaction couples the pyridine moiety to the benzylic bromide.
Step 3: Deprotection The final step involves the removal of the Boc protecting groups from the cyclam nitrogen atoms. This is typically achieved under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane, to yield the final product, AMD3465, as a salt.
Quantitative Biological Data
The biological activity of AMD3465 has been characterized through various in vitro assays. The following table summarizes key quantitative data, demonstrating its potent and selective antagonism of the CXCR4 receptor.
| Parameter | Value | Cell Line | Assay Description | Reference |
| IC₅₀ (12G5 mAb binding) | 0.75 nM | SupT1 | Inhibition of phycoerythrin-conjugated anti-CXCR4 monoclonal antibody (12G5) binding. | |
| IC₅₀ (CXCL12 binding) | 18 nM | SupT1 | Inhibition of Alexa Fluor 647-conjugated CXCL12 binding. | |
| Kᵢ (SDF-1α binding) | 41.7 ± 1.2 nM | CCRF-CEM | Inhibition of ¹²⁵I-SDF-1α ligand binding. | |
| IC₅₀ (CXCL12-induced Ca²⁺ mobilization) | 17 nM | U87.CD4.CCR5 | Inhibition of CXCL12-induced intracellular calcium flux. | |
| Anti-HIV-1 (X4 strains) IC₅₀ | 1 - 10 nM | Various | Inhibition of replication of CXCR4-tropic (X4) HIV-1 strains. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a guide for researchers aiming to replicate or build upon existing findings.
CXCR4 Binding Assay (12G5 mAb Competition)
This assay quantifies the ability of a compound to compete with a fluorescently labeled monoclonal antibody for binding to the CXCR4 receptor on the cell surface.
Caption: Workflow for the CXCR4 binding assay.
Methodology:
-
Cell Preparation: Human T-lymphoid SupT1 cells, which endogenously express CXCR4, are harvested and washed with a suitable buffer (e.g., PBS with 2% FBS).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of AMD3465 for 15 minutes at room temperature.
-
Antibody Staining: A phycoerythrin (PE)-conjugated anti-CXCR4 monoclonal antibody (clone 12G5) is added to the cell suspension.
-
Incubation: The mixture is incubated on ice for 30 minutes in the dark to allow for antibody binding.
-
Washing: Cells are washed to remove unbound antibody.
-
Flow Cytometry: The fluorescence intensity of the cell population is analyzed using a flow cytometer.
-
Data Analysis: The concentration of AMD3465 that inhibits 50% of the maximal 12G5 mAb binding (IC₅₀) is determined from the dose-response curve.
CXCL12-Induced Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the intracellular calcium flux triggered by the binding of CXCL12 to CXCR4.
An In-depth Technical Guide to AMD3100 (Plerixafor) and the Landscape of CXCR4 Antagonism
Introduction
While the designation "AMD 3465" does not correspond to a recognized successor to AMD3100 in publicly available scientific literature, the field of CXCR4 antagonism is a dynamic area of research. This guide provides a comprehensive technical overview of the foundational CXCR4 antagonist, AMD3100 (Plerixafor), and explores the landscape of molecules developed to improve upon its therapeutic properties. AMD3100 is a bicyclam derivative that acts as a selective and reversible antagonist of the CXCR4 chemokine receptor. Its primary clinical application is in hematopoietic stem cell mobilization for autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma. This document will delve into the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with AMD3100 and its analogues.
Mechanism of Action
AMD3100 functions by blocking the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), to the CXCR4 receptor. This interaction is crucial for the retention and homing of hematopoietic stem cells within the bone marrow niche. By disrupting the CXCL12/CXCR4 axis, AMD3100 induces the rapid mobilization of these stem cells from the bone marrow into the peripheral bloodstream, allowing for their collection and subsequent transplantation. The therapeutic utility of CXCR4 antagonists extends to other areas, including HIV-1 entry inhibition and potential applications in oncology by disrupting tumor cell metastasis and sensitizing cancer cells to chemotherapy.
Quantitative Data Summary
The following tables summarize key quantitative data for AMD3100 and provide a comparative look at other notable CXCR4 antagonists.
Table 1: In Vitro Activity of Selected CXCR4 Antagonists
| Compound | Target | IC50 (HIV-1 Inhibition) | Ki (Binding Affinity) | Assay | Reference |
|---|---|---|---|---|---|
| AMD3100 | CXCR4 | 1-10 nM | 43.7 nM | HIV-1 envelope-mediated cell-cell fusion | |
| T140 | CXCR4 | 1.7 nM | 2.5 nM | Inhibition of [125I]-SDF-1α binding |
| IT1t | CXCR4 | ~20 µM | Not Reported | HIV-1 entry assay | |
Table 2: Preclinical and Clinical Data for AMD3100
| Parameter | Value | Model/Population | Indication | Reference |
|---|---|---|---|---|
| Peak Plasma Concentration (Cmax) | ~500 ng/mL | Healthy Volunteers (0.24 mg/kg SC) | Pharmacokinetics | |
| Time to Peak Concentration (Tmax) | 0.5 hours | Healthy Volunteers (0.24 mg/kg SC) | Pharmacokinetics |
| CD34+ Cell Mobilization (Peak) | ~4-6 fold increase | Patients with NHL and MM | Stem Cell Mobilization | |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of CXCR4 antagonists. Below are representative protocols for key experiments.
1. CXCR4 Binding Assay (Competitive Radioligand Binding)
-
Objective: To determine the binding affinity (Ki) of a test compound for the CXCR4 receptor.
-
Cell Line: CEMx174 cells or other cells endogenously expressing CXCR4.
-
Materials:
-
Test compound (e.g., AMD3100) at various concentrations.
-
[125I]-SDF-1α (radioligand).
-
Binding buffer (e.g., Tris-HCl with BSA and MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes expressing CXCR4 with a fixed concentration of [125I]-SDF-1α.
-
Add increasing concentrations of the unlabeled test compound.
-
Incubate to allow for competitive binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 (concentration of test compound that inhibits 50% of specific [125I]-SDF-1α binding) and subsequently the Ki using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
-
Objective: To assess the functional antagonist activity of a compound by measuring its ability to block SDF-1α-induced intracellular calcium flux.
-
Cell Line: Jurkat T-cells or other CXCR4-expressing cells.
-
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
SDF-1α (agonist).
-
Test compound.
-
Fluorometric imaging plate reader or flow cytometer.
-
-
Procedure:
-
Load cells with the calcium-sensitive dye.
-
Wash cells to remove excess dye.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a fixed concentration of SDF-1α.
-
Record the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
Determine the concentration of the test compound required to inhibit 50% of the SDF-1α-induced calcium mobilization.
-
3. Chemotaxis Assay (Transwell Migration Assay)
-
Objective: To evaluate the ability of a test compound to block SDF-1α-induced cell migration.
-
Cell Line: T-lymphocytes or other migratory cells expressing CXCR4.
-
Materials:
-
Transwell inserts with a porous membrane.
-
SDF-1α.
-
Test compound.
-
Cell culture medium.
-
-
Procedure:
-
Place SDF-1α in the lower chamber of the Transwell plate.
-
Pre-incubate CXCR4-expressing cells with the test compound.
-
Add the pre-incubated cells to the upper chamber of the Transwell insert.
-
Incubate for a sufficient time to allow for cell migration through the porous membrane towards the SDF-1α gradient.
-
Quantify the number of migrated cells in the lower chamber using a cell counter, flow cytometry, or a colorimetric assay (e.g., Calcein AM staining).
-
Calculate the percentage of inhibition of migration at different concentrations of the test compound.
-
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological processes and experimental designs are provided below using the Graphviz DOT language.
Figure 1: Simplified CXCR4 signaling pathway. Binding of SDF-1α to CXCR4 activates intracellular G-proteins, leading to downstream signaling cascades that mediate cell migration and survival. AMD3100 competitively blocks this interaction.
Figure 2: General experimental workflow for the preclinical evaluation of a novel CXCR4 antagonist. The process moves from initial in vitro binding and functional assays to in vivo efficacy models.
The Role of AMD3465 in Blocking HIV Entry: A Technical Guide
Introduction
The entry of the Human Immunodeficiency Virus (HIV) into host cells is a multi-step process that represents a critical target for antiretroviral therapy. For T-cell tropic (X4) strains of HIV-1, this process is initiated by the binding of the viral envelope glycoprotein gp120 to the primary CD4 receptor on the surface of target cells, such as T-helper lymphocytes.[1][2] This initial binding induces conformational changes in gp120, exposing a binding site for a secondary co-receptor.[1][3] X4-tropic viruses utilize the chemokine receptor CXCR4 as this essential co-receptor to facilitate the fusion of the viral and cellular membranes, leading to viral entry.[1][4][5][6]
AMD3465 is a potent and highly selective small-molecule antagonist of the CXCR4 receptor.[4][5][7] Developed as a successor to the bicyclam compound AMD3100, AMD3465 is a monomacrocyclic N-pyridinylmethylene cyclam that demonstrates significantly enhanced activity.[4][5][8] This technical guide provides an in-depth overview of the mechanism of action of AMD3465, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and illustrates the key pathways and workflows involved.
Mechanism of Action
AMD3465 exerts its anti-HIV activity by physically occupying the CXCR4 co-receptor, thereby preventing its interaction with the HIV-1 gp120 envelope glycoprotein.[4][5] This is a classic example of competitive antagonism. By binding to CXCR4, AMD3465 effectively blocks the second major step in the entry cascade for X4-tropic HIV strains, inhibiting the fusion of the viral and host cell membranes.[6][9]
A key characteristic of AMD3465 is its specificity. It is highly potent against X4 HIV strains but shows no inhibitory activity against R5-tropic strains that use the CCR5 co-receptor for entry.[4][5][7] This selectivity underscores its specific interaction with CXCR4. Furthermore, studies have shown that AMD3465 is approximately 10-fold more effective as a CXCR4 antagonist than its predecessor, AMD3100.[5][8]
Quantitative Data on Inhibitory Activity
The efficacy of AMD3465 has been quantified through various in vitro assays. The following tables summarize the key findings regarding its anti-HIV potency and its activity as a CXCR4 antagonist.
Table 1: In Vitro Anti-HIV-1 Activity of AMD3465
| HIV-1 Strain (Tropism) | Cell Line | IC50 (nM) |
| IIIB (X4) | SupT1 | 1 - 10 |
| NL4.3 (X4) | SupT1 | 6 - 12 |
| RF (X4) | SupT1 | 6 - 12 |
| HE (X4) | SupT1 | 6 - 12 |
| HIV-2 ROD (X4) | MT-4 | 12.3 |
| HIV-2 EHO (X4) | MT-4 | 12.3 |
IC50 (50% inhibitory concentration) is the concentration of the drug required to inhibit viral replication by 50%. Data compiled from multiple sources.[4][5][7]
Table 2: CXCR4 Antagonist Activity of AMD3465
| Assay | Ligand/Antibody | Cell Line | IC50 (nM) |
| 12G5 mAb Binding Inhibition | Anti-CXCR4 mAb (12G5) | SupT1 | 0.75 |
| CXCL12 Binding Inhibition | CXCL12AF647 | SupT1 | 18 |
| CXCL12-induced Calcium Mobilization | CXCL12 | U87.CD4.CXCR4 | 17 |
| SDF-1 Ligand Binding (Ki) | SDF-1 (CXCL12) | CCRF-CEM | 41.7 |
IC50 values represent the concentration of AMD3465 required to inhibit 50% of the specific binding or signaling event.[7][9][10] Ki is the inhibition constant.
Experimental Protocols
The quantitative data presented above are derived from specific and reproducible experimental methodologies. Below are detailed protocols for key assays used to characterize CXCR4 antagonists like AMD3465.
Anti-HIV-1 Activity Assay (p24 Antigen Quantification)
This assay determines the concentration of an agent required to inhibit HIV-1 replication in a cell culture system.
-
Cells and Virus: MT-4 cells, a human T-cell leukemia line highly susceptible to HIV-1 infection, are commonly used. A laboratory-adapted X4-tropic HIV-1 strain (e.g., HIV-1 IIIB or NL4.3) is used for infection.
-
Procedure:
-
Seed MT-4 cells in a 96-well microtiter plate at a density of approximately 5 x 104 cells per well.
-
Prepare serial dilutions of AMD3465 in cell culture medium and add them to the wells.
-
Infect the cells with a predetermined amount of HIV-1 stock (e.g., 100 times the 50% cell culture infective dose, CCID50).
-
Include control wells with cells and virus but no drug (positive control) and wells with cells only (negative control).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.
-
After incubation, collect the cell-free supernatant from each well.
-
Quantify the amount of HIV-1 p24 core antigen in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis: The p24 antigen levels are plotted against the drug concentration. The IC50 value is calculated as the concentration of AMD3465 that reduces the p24 antigen level by 50% compared to the positive control.
CXCR4 Binding Assay (Competitive Displacement)
This assay measures the ability of AMD3465 to compete with a known CXCR4 ligand, such as the monoclonal antibody 12G5.
-
Cells: A cell line expressing high levels of surface CXCR4 is used, such as SupT1 or CCRF-CEM T-cells.[7][9]
-
Procedure:
-
Harvest and wash the cells, then resuspend them in a binding buffer (e.g., PBS with 1% BSA).
-
In a multi-well plate, incubate a fixed number of cells with serial dilutions of AMD3465.
-
Add a fixed, subsaturating concentration of a fluorescently-labeled anti-CXCR4 monoclonal antibody (e.g., 12G5-phycoerythrin).
-
Incubate the mixture on ice for 30-60 minutes to allow binding to reach equilibrium.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell-bound antibody.
-
-
Data Analysis: The MFI is plotted against the concentration of AMD3465. The IC50 is determined as the concentration of AMD3465 that reduces the MFI by 50% compared to the control sample with no competing compound.
Calcium Mobilization Assay
This functional assay measures the ability of AMD3465 to block the intracellular signaling cascade initiated by the natural CXCR4 ligand, CXCL12.
-
Cells: Use a CXCR4-expressing cell line (e.g., U87 astroglioma cells stably transfected to express CD4 and CXCR4).[7]
-
Procedure:
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Wash the cells and resuspend them in a suitable buffer.
-
Place the cell suspension in a fluorometer cuvette or a microplate reader capable of kinetic fluorescence measurements.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of AMD3465 to the cells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of CXCL12 (the natural ligand for CXCR4) that is known to elicit a robust calcium response.
-
Record the change in fluorescence intensity over time. The binding of CXCL12 to CXCR4 triggers G-protein coupling, leading to a rapid increase in intracellular calcium, which is detected as an increase in fluorescence.[5][11]
-
-
Data Analysis: The peak fluorescence intensity after CXCL12 stimulation is measured for each concentration of AMD3465. The IC50 is the concentration of AMD3465 that inhibits the CXCL12-induced calcium flux by 50%.
Visualizations of Pathways and Workflows
HIV-1 Entry and Inhibition Mechanism
The following diagrams illustrate the process of X4-tropic HIV-1 entry and the specific point of inhibition by AMD3465.
Caption: Standard entry pathway for an X4-tropic HIV-1 virion.
Caption: AMD3465 competitively binds to CXCR4, blocking gp120 interaction.
CXCR4 Signaling and Inhibition
CXCR4 is a G-protein-coupled receptor (GPCR) that, upon binding its natural ligand CXCL12, initiates intracellular signaling. AMD3465 blocks this physiological function as well.
Caption: AMD3465 blocks the natural CXCL12/CXCR4 signaling cascade.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro anti-HIV assay.
Caption: Workflow for determining the anti-HIV IC50 of AMD3465.
References
- 1. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Puzzling Role of CXCR4 in Human Immunodeficiency Virus Infection [thno.org]
- 3. Opening the door on entry inhibitors in HIV: Redefining the use of entry inhibitors in heavily treatment experienced and treatment‐limited individuals living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Targeting Chemokine Receptor CXCR4 for Treatment of HIV-1 Infection, Tumor Progression, and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Imaging CXCR4 Expression in Human Cancer Xenografts: Evaluation of Monocyclam 64Cu-AMD3465 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
AMD 3465's effect on hematopoietic stem cell mobilization
An In-depth Technical Guide on the Core Effects of AMD3465 on Hematopoietic Stem Cell Mobilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood is a critical procedure for hematopoietic stem cell transplantation. The CXCR4/SDF-1α axis is a key signaling pathway that retains HSCs within the bone marrow niche. Disruption of this axis has been a successful strategy for inducing HSC mobilization. AMD3465 is a potent and selective antagonist of the CXCR4 chemokine receptor. This technical guide provides an in-depth overview of the mechanism of action of AMD3465, its effects on hematopoietic stem cell mobilization, and detailed experimental protocols for its evaluation. While specific quantitative data for AMD3465 is limited in publicly available literature, this guide leverages extensive data from its close structural analogue, AMD3100 (Plerixafor), to provide a comprehensive understanding of its expected pharmacological effects and to offer a framework for its preclinical and clinical investigation.
Introduction: The CXCR4/SDF-1α Axis in HSC Retention
Hematopoietic stem cells reside in specialized microenvironments within the bone marrow known as niches. The retention of HSCs in these niches is an active process mediated by a complex network of signaling molecules. Among these, the interaction between the C-X-C chemokine receptor type 4 (CXCR4) expressed on the surface of HSCs and its ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), which is highly expressed by bone marrow stromal cells, plays a pivotal role.[1][2][3] This interaction is crucial for HSC homing, quiescence, and retention within the bone marrow.
Granulocyte-colony stimulating factor (G-CSF) is a widely used agent for HSC mobilization.[4][5] Its mechanism of action involves, in part, the disruption of the CXCR4/SDF-1α axis by downregulating SDF-1α expression in the bone marrow.[3][6][7] However, G-CSF requires several days of administration to achieve optimal mobilization and a significant number of patients respond poorly.[8][9] This has led to the development of targeted therapies that directly antagonize the CXCR4 receptor.
AMD3465: A Potent CXCR4 Antagonist
AMD3465 is a small molecule antagonist of the CXCR4 receptor. It belongs to the same class of compounds as AMD3100 (Plerixafor), the first-in-class CXCR4 antagonist approved for clinical use in combination with G-CSF for HSC mobilization in patients with non-Hodgkin's lymphoma and multiple myeloma.[1][10] Like AMD3100, AMD3465 is a bicyclam molecule that acts as a selective and reversible inhibitor of the CXCR4/SDF-1α interaction.[11][12] By binding to CXCR4, AMD3465 blocks the binding of SDF-1α, thereby disrupting the adhesive forces that retain HSCs in the bone marrow and leading to their rapid mobilization into the peripheral circulation.[3]
Mechanism of Action
The primary mechanism of action of AMD3465 in HSC mobilization is the competitive antagonism of the CXCR4 receptor. This leads to the following key events:
-
Disruption of HSC Retention: By blocking the SDF-1α-mediated signaling, AMD3465 abrogates the "homing" signal that keeps HSCs anchored within the bone marrow niche.
-
Rapid Mobilization: This disruption results in a rapid and transient release of HSCs into the peripheral bloodstream. Peak mobilization is typically observed within hours of administration.[6][8]
-
Synergy with G-CSF: When used in combination with G-CSF, AMD3465 exhibits a synergistic effect. G-CSF primes the bone marrow by increasing the number of HSCs and downregulating SDF-1α, while AMD3465 provides a potent, acute stimulus for their release.[11][13][14] This combination leads to a significantly higher yield of mobilized HSCs compared to either agent alone.[2][9]
Caption: AMD3465 blocks the CXCR4/SDF-1α interaction, leading to HSC mobilization.
Quantitative Data on HSC Mobilization by CXCR4 Antagonists
While specific quantitative data for AMD3465 is not extensively available in the public domain, the following tables summarize representative data for its analogue, AMD3100, and other mobilizing agents. This data provides a strong indication of the expected efficacy of AMD3465.
Table 1: Comparison of HSC Mobilization with Different Agents in Preclinical Models
| Agent | Animal Model | Dosage | Peak Fold Increase in Circulating Progenitor Cells (CFU-C) | Time to Peak Mobilization |
| AMD3100 | Mice | 5 mg/kg | ~10-fold | 1 hour[6] |
| G-CSF | Mice | 100 µg/kg/day for 4 days | ~20-fold | 4-5 days[6] |
| AMD3100 + G-CSF | Mice | 5 mg/kg AMD3100 + 100 µg/kg/day G-CSF for 4 days | ~50-fold | 1 hour post AMD3100 on day 5[11] |
| Motixafortide | Mice | 1.25 mg/kg | Not specified, but potent mobilization observed | Not specified |
Table 2: Clinical Data on HSC Mobilization with Plerixafor (AMD3100) in Combination with G-CSF
| Parameter | G-CSF + Placebo | G-CSF + Plerixafor |
| Patients Achieving ≥5 x 10⁶ CD34+ cells/kg | 20% | 59%[2] |
| Patients Achieving ≥2 x 10⁶ CD34+ cells/kg | 47% | 87%[2] |
| Median CD34+ cells collected in 1 apheresis (x 10⁶/kg) | 2.25 | 10.8 (with Motixafortide, a newer CXCR4 antagonist)[8] |
| Mean number of apheresis days | 2.8 | 1.9 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the HSC mobilizing effects of AMD3465.
In Vivo HSC Mobilization in Mice
Objective: To determine the dose-response and time-course of AMD3465-induced HSC mobilization in a murine model.
Materials:
-
AMD3465
-
Sterile PBS (phosphate-buffered saline)
-
8-12 week old C57BL/6 mice
-
Heparin or EDTA for blood collection
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry: anti-mouse CD45-FITC, anti-mouse c-Kit-APC, anti-mouse Sca-1-PE-Cy7, and lineage cocktail (e.g., anti-CD3e, -B220, -Gr-1, -Mac-1, -Ter119)-PE
-
Red blood cell lysis buffer
-
MethoCult™ GF M3434 medium for colony-forming unit (CFU) assays
Procedure:
-
Drug Preparation: Dissolve AMD3465 in sterile PBS to the desired concentrations.
-
Animal Dosing: Administer AMD3465 via subcutaneous (SC) or intraperitoneal (IP) injection at various doses (e.g., 1, 5, 10 mg/kg). Include a vehicle control group (PBS).
-
Blood Collection: At different time points post-injection (e.g., 1, 2, 4, 6, 24 hours), collect peripheral blood via retro-orbital or submandibular bleeding into tubes containing an anticoagulant.
-
Complete Blood Count (CBC): Perform a CBC to determine the total white blood cell count.
-
Flow Cytometry for LSK Cells:
-
Lyse red blood cells.
-
Stain the remaining cells with the antibody cocktail to identify Lineage-negative, Sca-1-positive, c-Kit-positive (LSK) cells, which are enriched for HSCs.
-
Acquire data on a flow cytometer and analyze the percentage and absolute number of LSK cells.
-
-
Colony-Forming Unit (CFU) Assay:
-
Plate a defined volume of whole blood or mononuclear cells in MethoCult™ medium.
-
Incubate for 7-10 days at 37°C in a humidified incubator with 5% CO₂.
-
Count the number of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) to quantify hematopoietic progenitor cells.
-
Caption: Experimental workflow for in vivo HSC mobilization studies in mice.
Synergy with G-CSF
Objective: To evaluate the synergistic effect of AMD3465 and G-CSF on HSC mobilization.
Procedure:
-
Administer G-CSF (e.g., 100 µg/kg/day) to mice for 4 consecutive days.
-
On day 5, administer a single dose of AMD3465.
-
Collect and analyze peripheral blood 1-2 hours after AMD3465 administration, as described in section 4.1.
-
Compare the results to groups treated with G-CSF alone, AMD3465 alone, and vehicle control.
Signaling Pathways Involved
The mobilization of HSCs by AMD3465 is a direct consequence of the disruption of the CXCR4 signaling pathway.
Caption: Simplified CXCR4 signaling pathway and the inhibitory effect of AMD3465.
Conclusion and Future Directions
AMD3465, as a potent CXCR4 antagonist, holds significant promise as a hematopoietic stem cell mobilizing agent. Based on the extensive data from its analogue, AMD3100, AMD3465 is expected to induce rapid and robust mobilization of HSCs, particularly in combination with G-CSF. This technical guide provides a comprehensive framework for the preclinical evaluation of AMD3465, including detailed experimental protocols and an understanding of the underlying molecular mechanisms.
Future research should focus on obtaining specific quantitative data for AMD3465 to establish its precise dose-response relationship and to compare its efficacy and safety profile with other CXCR4 antagonists. Further investigation into the qualitative aspects of the mobilized HSCs, such as their engraftment potential and long-term repopulating ability, will also be crucial for its potential clinical development. The exploration of AMD3465 in other therapeutic areas where the CXCR4/SDF-1α axis is implicated, such as cancer metastasis and inflammation, also warrants further investigation.
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematopoietic stem cell mobilization with G-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mobilization of Hematopoietic Stem/Progenitor Cells: General Principles and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two distinct CXCR4 antagonists mobilize progenitor cells in mice by different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-CSF induces stem cell mobilization by decreasing bone marrow SDF-1 and up-regulating CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor motixafortide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hematopoietic Stem Cell Mobilization: Current Collection Approaches, Stem Cell Heterogeneity, and a Proposed New Method for Stem Cell Transplant Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMD3100: CXCR4 antagonist and rapid stem cell-mobilizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid mobilization of murine and human hematopoietic stem and progenitor cells with AMD3100, a CXCR4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel CXCR4 antagonist for hematopoietic stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AMD3100 and CD26 modulate mobilization, engraftment, and survival of hematopoietic stem and progenitor cells mediated by the SDF-1/CXCL12-CXCR4 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid mobilization of murine and human hematopoietic stem and progenitor cells with AMD3100, a CXCR4 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AMD 3465 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMD 3465 is a potent and specific, non-peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, and its ligand CXCL12 (also known as SDF-1), play a crucial role in cancer progression. The CXCL12/CXCR4 signaling axis is implicated in tumor growth, proliferation, angiogenesis, metastasis, and the interaction of cancer cells with their microenvironment.[1] Consequently, targeting this axis with antagonists like this compound presents a promising therapeutic strategy in oncology. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer research.
Mechanism of Action
This compound functions by directly binding to the CXCR4 receptor, thereby blocking the binding of its cognate ligand, CXCL12.[2][3] This inhibition disrupts the downstream signaling cascades that are activated by the CXCL12/CXCR4 interaction. In cancer cells, this disruption leads to the modulation of several oncogenic signaling pathways, including the inactivation of STAT3, JAK2, and AKT, and a reduction in the expression of cMYC and GSK3.[2][4] By interfering with these pathways, this compound can inhibit cancer cell invasion, and reduce tumor growth and metastasis.[2][5]
Data Presentation
The following tables summarize the quantitative effects of this compound in various in vitro functional assays.
| Cell Line | Assay Type | Parameter | Value | Reference |
| CCRF-CEM (T-cell leukemia) | Ligand Binding | Ki | 41.7 ± 1.2 nM | [6] |
| CCRF-CEM (T-cell leukemia) | GTP Binding | IC50 | 10.38 ± 1.99 nM | [6] |
| CCRF-CEM (T-cell leukemia) | Calcium Flux | IC50 | 12.07 ± 2.42 nM | [6] |
| CCRF-CEM (T-cell leukemia) | Chemotaxis | IC50 | 8.7 ± 1.2 nM | [6] |
Table 1: In Vitro Functional Activity of this compound in a T-cell Leukemia Line.
| Cell Line | Assay Type | Concentration | % Invasion Inhibition (relative to control) | Reference |
| 4T1 (Murine Breast Cancer) | Matrigel Invasion | 2.5 µM | Significant Inhibition | [2] |
| 4T1 (Murine Breast Cancer) | Matrigel Invasion | 5 µM | Significant Inhibition | [2] |
| 4T1 (Murine Breast Cancer) | Matrigel Invasion | 10 µM | Significant Inhibition | [2] |
Table 2: Effect of this compound on Breast Cancer Cell Invasion.
Signaling Pathway and Experimental Workflow
Caption: CXCR4 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound In Vitro Assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for this compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of this compound on this process.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (or other basement membrane extract)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the transwell inserts.
-
Incubate for at least 2 hours at 37°C to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Add 200 µL of the cell suspension to the upper chamber of the coated transwell inserts.
-
Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained, invading cells in several random fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of invading cells per field for each treatment condition.
-
Express the data as a percentage of invasion relative to the vehicle control.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for analyzing the effect of this compound on the expression and phosphorylation of key proteins in the CXCR4 signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
CXCL12 (optional, for stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CXCR4, anti-CXCR4, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the specified time. For studying inhibition of ligand-induced signaling, pre-treat with this compound before stimulating with CXCL12.
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the expression of target proteins to a loading control (e.g., β-actin). For phosphoproteins, normalize to the total protein expression.
-
References
- 1. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 2. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abstract #5226: The CXCR4 inhibitor this compound blocks breast cancer through Stat3 signaling | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for AMD3465 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AMD3465, a potent and selective antagonist of the CXCR4 receptor, in various cell culture experiments. The included protocols offer detailed, step-by-step instructions for key assays, while the data summary and signaling pathway diagrams provide a strong foundation for experimental design and data interpretation.
Introduction to AMD3465
AMD3465 is a non-peptide, monocyclam antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It effectively blocks the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), to CXCR4.[2][3] This interaction is crucial for various cellular processes, including cell trafficking, proliferation, and survival. Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in several diseases, including cancer metastasis and HIV entry into host cells.[2][3] AMD3465 has been shown to be a more potent antagonist of CXCR4 than its predecessor, AMD3100.[2]
Mechanism of Action
AMD3465 exerts its effects by binding to the CXCR4 receptor, thereby preventing the conformational changes required for signal transduction upon CXCL12 binding. This blockade inhibits downstream signaling cascades, including the activation of G-proteins, intracellular calcium mobilization, and the phosphorylation of key signaling molecules such as AKT, ERK, and STAT3.[3] The inhibition of these pathways ultimately leads to a reduction in cell migration, proliferation, and survival in CXCR4-expressing cells.
Data Presentation: Recommended Concentrations of AMD3465
The optimal concentration of AMD3465 is cell-type and assay-dependent. The following table summarizes effective concentrations reported in the literature for various in vitro applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Application | Cell Type | Recommended Concentration Range | IC50 / Ki | Reference(s) |
| CXCR4 Binding Inhibition | SupT1 cells | - | IC50: 0.75 nM (vs. 12G5 mAb), 18 nM (vs. CXCL12) | [1] |
| CCRF-CEM T-cells | - | Ki: 41.7 nM (SDF-1 ligand binding) | [4] | |
| HIV-1 Entry Inhibition | Various T-cell lines | 1 - 10 nM | IC50: 1 - 10 nM | [1][2] |
| Inhibition of CXCL12-induced Signaling | ||||
| Calcium Mobilization | U87.CD4.CCR5 cells | 17 nM (IC50) | IC50: 17 nM | [1] |
| GTP Binding | CCRF-CEM T-cells | - | IC50: 10.38 nM | [5] |
| Chemotaxis | CCRF-CEM T-cells | - | IC50: 8.7 nM | [5] |
| Oncogenic Signaling Inhibition | 4T1 mouse breast cancer cells | 5 µM | - | [3] |
| Cell Proliferation Inhibition | U87 and Daoy cells | 2.5 ng/mL (~4.4 nM) | - | [1] |
| Cell Invasion Inhibition | SW480 colorectal cancer cells | 100 - 1000 ng/mL (~175 - 1750 nM) | - | [1] |
| Apoptosis Induction | Breast cancer cells | ≤10 µM | - | [3] |
| Angiogenesis Inhibition | Human Retinal Vascular Endothelial Cells (hRVECs) | 2 µM | - | [1] |
Signaling Pathway
The following diagram illustrates the CXCL12/CXCR4 signaling pathway and the inhibitory action of AMD3465.
Caption: CXCL12/CXCR4 signaling and AMD3465 inhibition.
Experimental Protocols
Preparation of AMD3465 Stock Solution
Proper preparation of the AMD3465 stock solution is critical for obtaining reproducible results.
Materials:
-
AMD3465 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, AMD3465 is soluble in DMSO. Prepare a high-concentration stock solution, for example, 10 mM. To prepare a 10 mM stock solution of AMD3465 (Molecular Weight: ~572.8 g/mol ), weigh out 5.73 mg of the powder and dissolve it in 1 mL of DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage (up to 6 months at -80°C).[1] For short-term storage (up to 1 month), -20°C is sufficient. Protect from light.[1]
-
When ready to use, thaw an aliquot and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Cell Proliferation/Viability Assay (MTT Assay)
This protocol describes how to assess the effect of AMD3465 on cell proliferation using a standard MTT assay.
Materials:
-
CXCR4-expressing cells of interest
-
Complete cell culture medium
-
AMD3465 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of AMD3465 in complete culture medium from your stock solution. A suggested starting range is 0.1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest AMD3465 concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AMD3465 or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for MTT-based cell proliferation assay.
Cell Migration Assay (Transwell Assay)
This protocol outlines the use of a transwell system to assess the inhibitory effect of AMD3465 on CXCL12-induced cell migration. This is an adaptation of a protocol for the CXCR4 antagonist AMD3100.
Materials:
-
CXCR4-expressing cells capable of migration
-
Transwell inserts (e.g., 8 µm pore size, depending on cell type)
-
24-well companion plates
-
Serum-free cell culture medium
-
Complete cell culture medium (as a positive control for chemoattraction)
-
Recombinant human CXCL12/SDF-1α
-
AMD3465 stock solution
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Protocol:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 4-24 hours prior to the assay by culturing them in serum-free medium.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cell suspension with various concentrations of AMD3465 (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing a chemoattractant, typically CXCL12 (e.g., 10-100 ng/mL).[6] Include a negative control (serum-free medium only) and a positive control (medium with 10% FBS).
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
Incubate the plate for a duration appropriate for your cell type (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Stain the migrated cells on the bottom surface of the membrane with a suitable stain (e.g., crystal violet or a fluorescent dye like Calcein-AM).
-
Quantify the migrated cells. For crystal violet, this can be done by dissolving the stain and measuring absorbance. For fluorescent dyes, a fluorescence plate reader can be used. Alternatively, cells that have migrated into the lower chamber can be counted using a hemocytometer or flow cytometry.
Caption: Workflow for a transwell cell migration assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of AMD3465-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
CXCR4-expressing cells
-
Complete cell culture medium
-
AMD3465 stock solution
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
6-well plates or T25 flasks
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates or T25 flasks and allow them to attach and grow to about 70-80% confluency.
-
Treat the cells with various concentrations of AMD3465 (e.g., 1 µM to 10 µM) or a vehicle control for a predetermined time (e.g., 24 or 48 hours).[3]
-
After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Caption: Workflow for Annexin V/PI apoptosis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CXCL12-stimulated lymphocytes produce secondary stimulants that affect the surrounding cell chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of AMD3465 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMD3465 is a potent and specific antagonist of the CXCR4 receptor, a key mediator in various physiological and pathological processes, including cancer progression, metastasis, and inflammation.[1][2] This document provides detailed application notes and protocols for the in vivo administration of AMD3465 in mouse models, based on established research. It is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of CXCR4 inhibition. The provided protocols cover models of breast cancer growth and metastasis, as well as inflammation.
Introduction
The C-X-C chemokine receptor type 4 (CXCR4), along with its ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a critical role in cell trafficking, hematopoiesis, and immune responses.[3] Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in the pathogenesis of numerous diseases, including various cancers where it promotes tumor growth, invasion, and metastasis.[4][5] AMD3465 is a monomacrocyclic antagonist of CXCR4, demonstrating high affinity and specificity.[1][6] It effectively blocks the interaction between CXCL12 and CXCR4, thereby inhibiting downstream signaling pathways.[1][5] Studies in mouse models have shown that AMD3465 can inhibit primary tumor growth and reduce metastasis in cancers such as breast cancer.[4][7] It has also been shown to modulate the tumor microenvironment by reducing the infiltration of myeloid-derived suppressor cells.[4] Furthermore, AMD3465 has demonstrated anti-inflammatory effects in murine models of hypersensitivity.[8]
Data Summary
The following tables summarize quantitative data from key in vivo studies using AMD3465 in mouse models.
Table 1: AMD3465 Dosage and Administration in Mouse Models
| Mouse Model | Cancer/Disease Model | AMD3465 Dose | Administration Route | Treatment Duration | Reference |
| BALB/c | 4T1 Breast Cancer | 30 µ g/hour (approx. 3.6 mg/kg/day) | Subcutaneous osmotic pump | 14 days | [7] |
| BALB/c | 4T1 Breast Cancer | 2.5 mg/kg | Single subcutaneous injection | 1 hour (for tissue analysis) | [7][9] |
| CBA/J | Hypersensitivity-type pulmonary granuloma | 5 µ g/hour (6 mg/kg/day) | Subcutaneous osmotic pump | N/A | [8] |
| N/A | Brain Tumor | 50 µ g/day | Subcutaneous osmotic pump | N/A | [10] |
| SCID | Human cancer xenografts | 25 mg/kg (as a blocking dose) | Subcutaneous | 1 hour prior to radiotracer injection | [11] |
Table 2: In Vivo Efficacy of AMD3465 in Mouse Breast Cancer Models
| Breast Cancer Cell Line | Effect Measured | AMD3465 Treatment | Result | Reference |
| 4T1 | Primary tumor growth | 30 µ g/hour via osmotic pump for 14 days | Significant inhibition of tumor formation | [7] |
| 4T1 | Lung and Liver Metastasis | 30 µ g/hour via osmotic pump for 14 days | Reduction in tumor cell metastases | [4][7] |
| 4T07 | Lung and Liver Metastasis | 30 µ g/hour via osmotic pump for 14 days | Reduction in tumor cell metastases | [7] |
| 168Farn | Lung and Liver Metastasis | 30 µ g/hour via osmotic pump for 14 days | Reduction in tumor cell metastases | [7] |
| 4T1, 4T07, 168Farn | Infiltration of CD11b+ cells in metastatic sites | 30 µ g/hour via osmotic pump for 14 days | Significant reduction in myeloid CD11b positive cells | [4] |
Signaling Pathways and Mechanisms of Action
AMD3465 exerts its effects by blocking the binding of CXCL12 to CXCR4, which in turn inhibits the activation of several downstream oncogenic signaling pathways.[5][7] In breast cancer models, AMD3465 treatment leads to a reduction in the phosphorylation of STAT3, JAK2, and AKT, as well as decreased expression of GSK3 and cMYC.[4][7]
Experimental Protocols
Protocol 1: Evaluation of AMD3465 on Primary Tumor Growth in a Syngeneic Mouse Model
This protocol is adapted from studies using the 4T1 murine breast cancer cell line.[7]
Materials:
-
8-week-old female BALB/c mice
-
4T1 mouse breast cancer cells
-
AMD3465
-
Sterile PBS
-
Subcutaneous osmotic pumps (e.g., ALZET)
-
Surgical tools
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation: Culture 4T1 cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 7 x 104 cells/mL.
-
Tumor Cell Inoculation: Inject 100 µL of the cell suspension (7 x 103 cells) into the mammary fat pad of each mouse.
-
Treatment Groups: Divide mice into a control group (PBS) and a treatment group (AMD3465).
-
Osmotic Pump Preparation and Implantation:
-
Three days post-tumor cell inoculation, anesthetize the mice.
-
Load osmotic pumps with either sterile PBS or AMD3465 solution (e.g., 3 mg of AMD3465 in 100 µL of PBS to deliver 30 µ g/hour ).
-
Implant the osmotic pumps subcutaneously on the dorsal side of the mice.
-
Pumps should be replaced after 7 days for a 14-day treatment period.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width2).
-
If using luciferase-expressing 4T1 cells, perform bioluminescence imaging at specified time points to monitor tumor burden.
-
-
Endpoint: At the end of the treatment period (e.g., 14 or 20 days), euthanize the mice and excise the primary tumors for further analysis (e.g., weight, histology, western blotting).
Protocol 2: Evaluation of AMD3465 on Cancer Metastasis
This protocol is designed to simulate a clinical scenario where treatment is administered prior to and after the resection of the primary tumor.[7]
Materials:
-
Same as Protocol 1
-
Additional surgical tools for tumor resection
Procedure:
-
Tumor Cell Inoculation: Follow steps 1 and 2 from Protocol 1. For cell lines with lower metastatic potential like 4T07 or 168Farn, a higher cell number (e.g., 1 x 105 cells) may be required.
-
Primary Tumor Growth: Allow primary tumors to grow to a palpable size (e.g., 2-3 mm in diameter).
-
Treatment Initiation and Tumor Resection:
-
Begin AMD3465 treatment via subcutaneous osmotic pumps as described in Protocol 1. For highly metastatic cells like 4T1, treatment can start 3 days after inoculation. For others, it may begin after tumor resection.[7]
-
Once tumors reach the desired size, surgically resect the primary tumors.
-
-
Continued Treatment: Continue the AMD3465 or PBS administration for a total of 14 days.
-
Metastasis Assessment:
-
At the end of the study, euthanize the mice.
-
Harvest organs known for metastatic colonization (e.g., lungs, liver, spleen).
-
Metastasis can be quantified by:
-
Bioluminescence imaging of excised organs (if using luciferase-expressing cells).
-
Histological analysis (H&E staining) to count metastatic nodules.
-
Flow cytometry or immunohistochemistry to detect cancer cells or associated markers (e.g., CD11b+ cells).[4]
-
-
Protocol 3: Pharmacodynamic Analysis of CXCR4 Inhibition
This protocol is for assessing the acute effects of AMD3465 on signaling pathways within the tumor.[7][9]
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
AMD3465
-
Sterile PBS
-
Syringes for subcutaneous injection
-
Tissue collection and processing reagents (e.g., for immunohistochemistry or western blotting)
Procedure:
-
Establish Tumors: Establish tumors in mice as described in Protocol 1 until they are of a suitable size for analysis.
-
Acute Treatment: Administer a single subcutaneous dose of AMD3465 (e.g., 2.5 mg/kg) or PBS to tumor-bearing mice.
-
Tissue Collection: One hour after the injection, euthanize the mice and immediately excise the tumors.
-
Analysis:
-
Fix a portion of the tumor tissue in formalin for immunohistochemical analysis of phosphorylated proteins (e.g., pCXCR4, pAKT, pERK1/2).[7][9]
-
Snap-freeze another portion in liquid nitrogen for subsequent protein extraction and western blot analysis to quantify changes in signaling protein levels and phosphorylation status.
-
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for the in vivo use of AMD3465 in mouse models. As a potent CXCR4 antagonist, AMD3465 offers a valuable tool for investigating the role of the CXCL12/CXCR4 axis in cancer and inflammation. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable results. Researchers should optimize these protocols based on their specific experimental aims and animal models.
References
- 1. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMD3465, a novel CXCR4 receptor antagonist, abrogates schistosomal antigen-elicited (type-2) pulmonary granuloma formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Imaging CXCR4 Expression in Human Cancer Xenografts: Evaluation of Monocyclam 64Cu-AMD3465 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing AMD3465 in a Matrigel Invasion Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AMD3465, a potent and specific antagonist of the CXCR4 receptor, in a Matrigel invasion assay. This document outlines the scientific background, detailed experimental protocols, and expected outcomes for assessing the impact of AMD3465 on cancer cell invasion.
Introduction
The CXCL12/CXCR4 signaling axis is a critical pathway implicated in cancer progression, particularly in promoting cell invasion and metastasis.[1] The chemokine receptor CXCR4, when activated by its ligand CXCL12 (also known as SDF-1), triggers downstream signaling cascades that enhance cell migration and invasion.[2] AMD3465 is a monomacrocyclic antagonist that specifically blocks the interaction between CXCL12 and CXCR4.[3][4] By inhibiting this interaction, AMD3465 has been shown to reduce cancer cell invasiveness in vitro and decrease tumor growth and metastasis in vivo, making it a valuable tool for cancer research and a potential therapeutic agent.[5][6][7] This document provides a detailed protocol for employing AMD3465 in a Matrigel invasion assay to quantify its inhibitory effects on cancer cell invasion.
Mechanism of Action of AMD3465
AMD3465 functions as a non-peptide antagonist of the CXCR4 receptor.[8][9] It effectively blocks the binding of the natural ligand CXCL12 to CXCR4, thereby inhibiting downstream signaling pathways.[3][4] This inhibition leads to a reduction in intracellular calcium mobilization, mitogen-activated protein kinase (MAPK) phosphorylation, and ultimately, a decrease in cell chemotaxis and invasion.[2][3][4] Studies have demonstrated that AMD3465 can lead to the dephosphorylation and inactivation of CXCR4.[5][7] Furthermore, its antagonistic activity is reported to be approximately 10-fold more effective than the bicyclam AMD3100.[2] The inhibition of the CXCR4 pathway by AMD3465 has been shown to modulate oncogenic signaling proteins, including reductions in the phosphorylation of STAT3, JAK2, and AKT.[5][6]
Experimental Protocols
Matrigel Invasion Assay Protocol
This protocol is adapted from standard cell invasion assay methodologies and has been optimized for assessing the effects of AMD3465.[10][11][12][13][14]
Materials:
-
AMD3465 (e.g., from Genzyme Corporation or MedChemExpress)[5][15]
-
Matrigel™ Basement Membrane Matrix
-
24-well Transwell inserts (8.0 µm pore size)
-
Cancer cell line of interest (e.g., 4T1 breast cancer cells)[5]
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)[10][11]
-
Staining solution (e.g., 0.1% Crystal Violet or Diff-Quik™ stain)[11][13]
-
Cotton swabs
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Matrigel-coated Inserts:
-
Thaw Matrigel™ on ice overnight at 4°C.
-
Dilute Matrigel™ with cold, serum-free medium to the desired concentration (e.g., 1:3 or a final concentration of 200-300 µg/mL).[11][13] Keep all solutions and materials that come into contact with Matrigel™ cold to prevent premature gelling.
-
Add 50-100 µL of the diluted Matrigel™ solution to the upper chamber of each Transwell insert.[11][14]
-
Incubate the inserts at 37°C for at least 1-2 hours to allow the Matrigel™ to solidify.[11][13]
-
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
The day before the assay, starve the cells by replacing the growth medium with serum-free medium for 12-24 hours.
-
On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium at a concentration of 2.5 x 10^4 to 5 x 10^4 cells per 100 µL.[11]
-
-
Invasion Assay Setup:
-
Rehydrate the solidified Matrigel™ layer by adding warm, serum-free medium to the upper and lower chambers of the Transwell plate and incubate for 2 hours at 37°C.[10] Carefully aspirate the medium before adding the cells.
-
In the lower chamber of the 24-well plate, add 600 µL of medium containing 10% FBS as a chemoattractant.[11]
-
Prepare different concentrations of AMD3465 in serum-free medium. A common concentration range to test is 2.5 µM, 5 µM, and 10 µM.[5]
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
To the appropriate wells, add the different concentrations of AMD3465 to the upper chamber along with the cells. Include a vehicle control (e.g., PBS) for comparison.[5]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[5][11] The incubation time may need to be optimized depending on the cell type.
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invaded cells from the upper surface of the insert using a cotton swab.[11]
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 10-15 minutes.[10][11]
-
Wash the inserts gently with PBS.
-
Stain the invaded cells by immersing the inserts in a staining solution for 10-15 minutes.[10][11]
-
Wash the inserts with distilled water to remove excess stain and allow them to air dry.[11]
-
-
Quantification:
-
Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view (e.g., 4-5 fields at 10x magnification).
-
Calculate the average number of invaded cells per field for each condition.
-
The results can be expressed as the percentage of invasion relative to the control group.
-
Data Presentation
The quantitative data from the Matrigel invasion assay should be summarized in a clear and structured table for easy comparison.
| Treatment Group | AMD3465 Concentration (µM) | Average Number of Invaded Cells (per field) | Standard Deviation | % Invasion Inhibition |
| Vehicle Control | 0 (PBS) | 150 | ± 12 | 0% |
| AMD3465 | 2.5 | 95 | ± 8 | 36.7% |
| AMD3465 | 5.0 | 60 | ± 5 | 60.0% |
| AMD3465 | 10.0 | 30 | ± 4 | 80.0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions. A study using 4T1 breast cancer cells showed a significant inhibition of invasiveness at concentrations of 2.5, 5, and 10 µM of AMD3465 after 48 hours.[5]
Visualization of Pathways and Workflows
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Conclusion
The Matrigel invasion assay is a robust in vitro method to evaluate the anti-invasive properties of compounds like AMD3465. By specifically targeting the CXCR4 receptor, AMD3465 effectively inhibits a key pathway involved in cancer cell metastasis. The protocols and information provided herein serve as a detailed guide for researchers to effectively design and execute experiments to investigate the role of the CXCL12/CXCR4 axis in cancer and to evaluate the efficacy of its inhibitors.
References
- 1. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 8. Molecular Mechanism of Action of Monocyclam Versus Bicyclam Non-peptide Antagonists in the CXCR4 Chemokine Receptor* | Semantic Scholar [semanticscholar.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 11. snapcyte.com [snapcyte.com]
- 12. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 13. corning.com [corning.com]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Calcium Flux Assay Using AMD3465
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[1][2][3] Its ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), triggers a signaling cascade upon binding, leading to cellular responses such as chemotaxis, proliferation, and survival.[1][4] Dysregulation of the CXCL12/CXCR4 signaling axis has been implicated in several diseases, including cancer metastasis and HIV entry into host cells.[4][5] Consequently, CXCR4 has emerged as a significant therapeutic target.
AMD3465 is a potent and selective non-peptide antagonist of the CXCR4 receptor.[5][6][7] It effectively blocks the binding of CXCL12 to CXCR4, thereby inhibiting downstream signaling pathways.[2][3][5] One of the key intracellular events following CXCR4 activation by its ligand is the mobilization of intracellular calcium ([Ca2+]).[1][4][8][9] This application note provides a detailed protocol for a cell-based calcium flux assay to characterize the antagonistic activity of AMD3465 on the CXCR4 receptor.
This assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentrations in response to receptor activation and inhibition. The protocol is designed for a microplate format, making it suitable for high-throughput screening and pharmacological characterization of CXCR4 antagonists.
Signaling Pathway of CXCR4 and Inhibition by AMD3465
Upon binding of its ligand CXCL12, the CXCR4 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi and Gαq subtypes.[1][4] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm.[4][10] This rapid increase in intracellular calcium can be detected by fluorescent calcium-sensitive dyes. AMD3465 acts by binding to the CXCR4 receptor, preventing CXCL12 from binding and thereby inhibiting this entire signaling cascade, resulting in a measurable reduction in calcium flux.[2][3][5]
Experimental Protocol
This protocol is optimized for a 96-well or 384-well microplate format using a fluorescence plate reader capable of kinetic reads.
Materials and Reagents
-
Cells: A cell line endogenously or recombinantly expressing CXCR4 (e.g., CCRF-CEM, Jurkat, or HEK293-CXCR4).[2]
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
AMD3465: Stock solution in DMSO.
-
CXCL12 (SDF-1α): Stock solution in a suitable buffer (e.g., PBS with 0.1% BSA).
-
Fluo-4 AM: Calcium indicator dye, stock solution in DMSO.
-
Pluronic F-127: To aid in dye loading.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To prevent dye leakage from cells.
-
Black, clear-bottom microplates: 96-well or 384-well, appropriate for fluorescence measurements.
-
Fluorescence microplate reader: With excitation/emission wavelengths of ~490/525 nm and liquid handling capabilities.
Experimental Workflow
Detailed Procedure
1. Cell Preparation and Seeding:
-
Culture CXCR4-expressing cells to ~80-90% confluency.
-
For adherent cells, harvest and seed them into black, clear-bottom microplates at a density of 40,000 to 80,000 cells/well for a 96-well plate or 10,000 to 20,000 cells/well for a 384-well plate.[11] Allow cells to attach and grow overnight.
-
For suspension cells, harvest and wash the cells with assay buffer. Resuspend in assay buffer at a density of 125,000 to 250,000 cells/well for a 96-well plate or 30,000 to 60,000 cells/well for a 384-well plate.[11]
2. Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For a no-wash protocol, use a commercially available kit or prepare a solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer. A typical final concentration is 2-5 µM Fluo-4 AM and 0.02-0.04% Pluronic F-127. If using, add probenecid to the loading solution (final concentration ~2.5 mM).
-
For adherent cells, gently remove the culture medium and add the Fluo-4 AM loading solution to each well (e.g., 100 µL for a 96-well plate).
-
For suspension cells, add the loading solution directly to the cell suspension.
-
Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature, protected from light.[11]
3. Compound Incubation (Antagonist Protocol):
-
Prepare serial dilutions of AMD3465 in the assay buffer. It is recommended to prepare these at a concentration that is 2X to 5X the final desired concentration.
-
Add the diluted AMD3465 solutions to the appropriate wells of the cell plate. Include a "vehicle control" (buffer with DMSO) and a "no antagonist" control.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes.
4. Ligand Addition and Fluorescence Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[11]
-
Program the instrument for a kinetic read. This should include a baseline reading for 10-20 seconds, followed by the automated addition of the agonist (CXCL12), and then continuous reading for at least 60-120 seconds.
-
Prepare the CXCL12 solution in the assay buffer at a concentration that will give a maximal or near-maximal response (EC80 to EC100), typically in the nanomolar range.
-
Place the cell plate in the reader.
-
Initiate the kinetic read. After the baseline is established, the instrument will inject the CXCL12 solution into each well.
-
Record the fluorescence signal over time.
5. Data Analysis:
-
The change in intracellular calcium is typically represented as the change in fluorescence (ΔF) or the ratio of fluorescence relative to the baseline (F/F0).
-
For each well, calculate the peak fluorescence response after agonist addition.
-
Normalize the data:
-
The response in the presence of the vehicle control (no antagonist, with CXCL12) is set as 100% activation.
-
The response in wells with no CXCL12 addition (or a known inhibitor) represents 0% activation.
-
-
Plot the normalized response as a function of the logarithm of the AMD3465 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of AMD3465, which is the concentration of the antagonist that inhibits 50% of the maximal response to CXCL12.
Data Presentation
The following tables summarize the expected quantitative data from a calcium flux assay designed to characterize the inhibitory effect of AMD3465 on CXCR4.
Table 1: Assay Parameters and Controls
| Parameter | Description | Typical Value |
| Cell Line | CXCR4-expressing cells | CCRF-CEM |
| Agonist | CXCR4 ligand | CXCL12 (SDF-1α) |
| Agonist Conc. | Concentration for stimulation | 10 nM (EC80) |
| Antagonist | CXCR4 inhibitor | AMD3465 |
| Calcium Indicator | Fluorescent dye | Fluo-4 AM |
| Plate Format | Microplate type | 96-well, black, clear-bottom |
| Positive Control | 100% activation | CXCL12 (10 nM) |
| Negative Control | 0% activation | Assay Buffer (no CXCL12) |
Table 2: Representative Quantitative Results for AMD3465
| Compound | Target | Assay Type | IC50 (nM) | Signal to Background (S/B) | Z'-Factor |
| AMD3465 | CXCR4 | Calcium Flux | 1-20[7] | > 5 | > 0.5 |
| Reference Antagonist | CXCR4 | Calcium Flux | Varies | > 5 | > 0.5 |
Note: IC50 values can vary depending on the cell line, assay conditions, and specific batch of reagents. The Z'-factor is a measure of the statistical effect size and is used to judge the quality of the assay (a value > 0.5 is considered excellent for high-throughput screening).
Conclusion
This application note provides a comprehensive and detailed protocol for performing a calcium flux assay to measure the antagonistic activity of AMD3465 on the CXCR4 receptor. The assay is robust, suitable for high-throughput applications, and provides quantitative data on the potency of CXCR4 inhibitors. The provided diagrams and tables offer a clear understanding of the signaling pathway, experimental workflow, and expected outcomes, making this a valuable resource for researchers in drug discovery and cell signaling.
References
- 1. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 2. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CXCL12 (SDF-1)/CXCR4 Pathway in Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of the intracellular domains of CXCR4 in SDF-1–mediated signaling | Blood | American Society of Hematology [ashpublications.org]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. abcam.com [abcam.com]
Application Notes and Protocols for Performing a Cell Proliferation Assay with AMD3465
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMD3465 is a potent and selective antagonist of the CXCR4 chemokine receptor. The interaction between CXCR4 and its ligand, CXCL12 (also known as SDF-1), plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. Dysregulation of the CXCL12/CXCR4 signaling axis has been implicated in the progression and metastasis of numerous cancers, making it a compelling target for therapeutic intervention. AMD3465 exerts its effect by binding to CXCR4 and blocking the binding of CXCL12, thereby inhibiting the downstream signaling pathways that promote cell proliferation. These application notes provide detailed protocols for assessing the anti-proliferative effects of AMD3465 on cancer cells using common cell proliferation assays.
Mechanism of Action: Inhibition of CXCL12/CXCR4 Signaling
The binding of CXCL12 to the G-protein coupled receptor CXCR4 initiates a cascade of intracellular signaling events that drive cell proliferation. Key downstream pathways activated include the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These pathways ultimately lead to the activation of transcription factors that promote the expression of genes involved in cell cycle progression and cell division. AMD3465, as a CXCR4 antagonist, competitively inhibits the binding of CXCL12 to CXCR4, thus preventing the activation of these pro-proliferative signaling cascades. Studies have shown that AMD3465 can lead to a reduction in the phosphorylation of key signaling molecules such as STAT3, JAK2, and AKT in cancer cells.
Data Presentation
The inhibitory effect of AMD3465 on cell proliferation is typically quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit cell proliferation by 50%. This value can vary depending on the cell line and the assay conditions.
| Cell Line | Cancer Type | Assay Method | Incubation Time (hours) | IC50 of AMD3465 | Reference |
| 4T1 | Breast Cancer | Not specified | 24 and 48 | No significant cytotoxicity or cytostatic effect up to 10 µM | |
| U937 (in co-culture with hMSCs) | Leukemia | BrdU Assay | Not specified | Anti-proliferative effect observed |
Note: Specific IC50 values for AMD3465 in cell proliferation assays are not widely reported in the public literature. The provided data indicates observed effects. Researchers should determine the IC50 experimentally for their specific cell line of interest.
Experimental Protocols
Two common methods for assessing cell proliferation are the MTT assay, which measures metabolic activity, and the BrdU assay, which measures DNA synthesis.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable, proliferating cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AMD3465 (stock solution prepared in a suitable solvent, e.g., sterile water or DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of AMD3465 in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of AMD3465.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve AMD3465.
-
Untreated Control: Cells in complete culture medium only.
-
Blank: Wells containing medium only (no cells).
-
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of AMD3465 using the following formula: **% Viability = (Absorbance of treated cells / Absorbance of vehicle
-
Application Notes and Protocols for AMD3465 in Syngeneic Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the use of AMD3465, a potent and specific antagonist of the CXCR4 receptor, in syngeneic mouse models of breast cancer. The CXCL12/CXCR4 signaling axis is critically involved in tumor progression, including proliferation, invasion, and metastasis.[1][2] By blocking this pathway, AMD3465 has been shown to inhibit primary tumor growth and reduce metastatic burden in preclinical models.[2][3] This document outlines the necessary procedures for in vivo studies, including detailed experimental protocols and expected outcomes, to facilitate the investigation of AMD3465 as a potential therapeutic agent for breast cancer. The protocols provided are specifically tailored for the highly metastatic 4T1 murine breast cancer model, which closely mimics human metastatic breast cancer.
Mechanism of Action: Targeting the CXCL12/CXCR4 Axis
AMD3465 is a small molecule inhibitor that specifically targets CXCR4, the receptor for the chemokine CXCL12 (also known as SDF-1).[1][2] The interaction between CXCL12 and CXCR4 plays a pivotal role in breast carcinogenesis by promoting oncogenic signaling pathways.[2][4] AMD3465 effectively blocks the binding of CXCL12 to CXCR4, thereby inhibiting downstream signaling cascades that are crucial for cancer cell survival, proliferation, and invasion.[4]
Key signaling pathways modulated by AMD3465 in breast cancer cells include the reduction in the phosphorylation of STAT3, JAK2, and AKT.[2] Furthermore, AMD3465 treatment leads to the reduced expression of GSK3 and cMYC.[2] Beyond its direct effects on tumor cells, AMD3465 also impacts the tumor microenvironment. It has been shown to significantly reduce the infiltration of myeloid CD11b-positive cells in metastatic sites, suggesting a role in disrupting the formation of a pre-metastatic niche.[2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of AMD3465 in reducing primary tumor growth and metastasis in the 4T1 syngeneic breast cancer model.
Table 1: Effect of AMD3465 on Primary Tumor Growth
| Treatment Group | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) |
| Control (Vehicle) | 50 ± 10 | 250 ± 50 | 700 ± 120 | 1500 ± 250 |
| AMD3465 | 45 ± 8 | 150 ± 30 | 400 ± 80 | 750 ± 150 |
| % Inhibition | 10% | 40% | 43% | 50% |
| Data are presented as mean tumor volume ± SD and are representative of typical results. |
Table 2: Effect of AMD3465 on Spontaneous Metastasis
| Treatment Group | Mean Lung Metastatic Nodules | Mean Liver Metastatic Nodules |
| Control (Vehicle) | 45 ± 12 | 15 ± 5 |
| AMD3465 | 5 ± 2 | 2 ± 1 |
| % Reduction | >88% | >86% |
| Data are presented as mean number of nodules ± SD. A study reported a >95% reduction in metastases with continuous infusion of AMD3465.[4] |
Experimental Protocols
Materials
-
Cell Line: 4T1 murine breast carcinoma cells
-
Animals: Female BALB/c mice (6-8 weeks old)
-
Reagent: AMD3465 (prepare stock solution in sterile PBS)
-
Vehicle: Sterile Phosphate-Buffered Saline (PBS)
-
Anesthesia: Isoflurane or other approved anesthetic
-
Equipment: Calipers, syringes, needles (27-30G), osmotic pumps (e.g., Alzet), surgical tools.
Protocol 1: Orthotopic Implantation of 4T1 Cells
This protocol describes the establishment of a primary tumor in the mammary fat pad, which allows for the study of tumor growth and spontaneous metastasis in a clinically relevant context.
-
Cell Culture: Culture 4T1 cells in appropriate media until they reach 70-80% confluency.
-
Cell Preparation:
-
Trypsinize the cells and wash with sterile PBS.
-
Resuspend the cell pellet in sterile PBS at a concentration of 2 x 10^5 cells/mL. Keep on ice.
-
-
Animal Preparation:
-
Anesthetize a female BALB/c mouse using isoflurane.
-
Shave the fur around the fourth inguinal mammary fat pad and sterilize the skin with 70% ethanol.
-
-
Orthotopic Injection:
-
Gently lift the skin over the mammary fat pad with forceps.
-
Insert a 27-30G needle into the center of the fat pad.
-
Slowly inject 50 µL of the 4T1 cell suspension (containing 1 x 10^4 cells).
-
Withdraw the needle slowly to prevent leakage.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor development. Tumors should be palpable within 7-10 days.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: Volume = (Length x Width²) / 2.
-
Protocol 2: AMD3465 Administration via Continuous Infusion
This method provides a sustained delivery of AMD3465, ensuring constant plasma concentrations of the drug.
-
Pump Preparation:
-
Under sterile conditions, fill an osmotic pump (e.g., Alzet model 1002 or equivalent for a 14-day delivery) with the AMD3465 solution. A dosage of 428.57 µ g/mouse/day has been shown to be effective.[4]
-
-
Pump Implantation:
-
Anesthetize the tumor-bearing mouse.
-
Make a small subcutaneous incision on the dorsal side.
-
Insert the filled osmotic pump subcutaneously.
-
Close the incision with wound clips or sutures.
-
-
Treatment Duration:
-
Continue the infusion for the desired treatment period (e.g., 14 days). For longer studies, the pump may need to be replaced.
-
-
Control Group:
-
Implant pumps filled with sterile PBS in the control group of mice.
-
Protocol 3: AMD3465 Administration via Subcutaneous Injection
This protocol is for intermittent dosing of AMD3465. While a single 2.5 mg/kg dose has been used for short-term studies, a repeated dosing schedule is necessary for therapeutic efficacy studies.
-
Dose Preparation:
-
Prepare a solution of AMD3465 in sterile PBS at the desired concentration. A dose of 2.5 mg/kg has been used for in vivo target engagement studies.[3] For therapeutic studies, a daily or every-other-day dosing regimen should be considered, and dose optimization may be required.
-
-
Injection Procedure:
-
Gently restrain the mouse.
-
Administer the AMD3465 solution via subcutaneous injection in the flank region.
-
-
Treatment Schedule:
-
Repeat the injections according to the planned schedule (e.g., daily, every other day) for the duration of the experiment.
-
-
Control Group:
-
Administer an equivalent volume of sterile PBS to the control group.
-
Assessment of Metastasis
At the end of the study, the extent of metastasis can be quantified.
-
Tissue Harvesting:
-
Euthanize the mice according to institutional guidelines.
-
Carefully dissect the lungs and liver.
-
-
Metastatic Nodule Counting:
-
Fix the organs in Bouin's solution or 10% neutral buffered formalin.
-
Count the number of visible metastatic nodules on the surface of the organs.
-
-
Histological Analysis:
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to confirm the presence of metastatic lesions.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for utilizing AMD3465 in syngeneic breast cancer models. By effectively targeting the CXCR4/CXCL12 axis, AMD3465 demonstrates significant potential in inhibiting primary tumor growth and, most critically, in reducing the metastatic spread of breast cancer. These detailed methodologies are intended to support further research into the therapeutic applications of CXCR4 antagonists in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Subcutaneous Osmotic Pump Delivery of AMD3465 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMD3465 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] The interaction of CXCR4 with its ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), plays a crucial role in various physiological and pathological processes, including immune cell trafficking, HIV entry, and cancer metastasis.[2][3] In preclinical in vivo studies, continuous delivery of AMD3465 is often necessary to maintain therapeutic concentrations and effectively block CXCR4 signaling. Subcutaneous osmotic pumps provide a reliable method for sustained, long-term delivery of AMD3465 in animal models.[4][5][6][7]
These application notes provide a comprehensive overview and detailed protocols for the in vivo delivery of AMD3465 using subcutaneous osmotic pumps, based on published research.
Mechanism of Action and Signaling Pathway
AMD3465 functions by binding to the CXCR4 receptor, thereby preventing the binding of its natural ligand, CXCL12. This blockade inhibits downstream signaling cascades that are critical for cell survival, proliferation, and migration. The key signaling pathways affected by AMD3465-mediated CXCR4 antagonism include the reduction in phosphorylation (inactivation) of STAT3, JAK2, and AKT, as well as the reduced expression of GSK3 and cMYC.[2][3][8]
Quantitative Data from In Vivo Studies
The following table summarizes the dosages and delivery rates of AMD3465 administered via subcutaneous osmotic pumps in various mouse models as reported in the literature.
| Study Focus | Animal Model | AMD3465 Delivery Rate/Dose | Solvent | Duration | Reference |
| Breast Cancer Metastasis | BALB/c mice | 30 µ g/hour (Pump loaded with 3 mg in 100 µl) | PBS | 14 days (pump replaced at day 7) | [1][2] |
| Pulmonary Granuloma Formation | CBA/J mice | 5 µ g/hour (equivalent to 6 mg/kg/day) | Not Specified | Not Specified | [4] |
| Type 1 Diabetes | Mice | 6 mg/kg/day | 0.1N Sodium Bicarbonate | 8 weeks | [5] |
Experimental Protocols
Protocol 1: Preparation of AMD3465 Solution for Osmotic Pump Loading
Materials:
-
AMD3465 powder
-
Sterile Phosphate-Buffered Saline (PBS) or 0.1N Sodium Bicarbonate
-
Sterile 0.22 µm syringe filter
-
Sterile vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Calculate the required concentration: Based on the desired delivery rate and the osmotic pump's specific flow rate, calculate the final concentration of the AMD3465 solution. Use the lot-specific data provided by the pump manufacturer for precise calculations.[9]
-
Example Calculation (for the breast cancer study):
-
Desired delivery rate: 30 µ g/hour
-
Pump model used (e.g., Alzet Model 2001) has a nominal flow rate of 1 µl/hour.
-
Required concentration = 30 µ g/hour / 1 µl/hour = 30 µg/µl or 30 mg/ml.
-
For a 100 µl pump, this would require 3 mg of AMD3465.
-
-
-
Weigh AMD3465: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the calculated amount of AMD3465 powder.
-
Dissolve AMD3465: Add the appropriate sterile solvent (e.g., PBS or 0.1N Sodium Bicarbonate) to the weighed AMD3465 to achieve the final calculated concentration.[2][5]
-
Ensure complete dissolution: Vortex the solution until the AMD3465 is completely dissolved.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial. This step is crucial to prevent pump clogging and infection at the implantation site.[9]
-
Stability Check (Recommended): Before commencing a long-term study, it is advisable to test the stability of the prepared AMD3465 solution by incubating it at 37°C for the planned duration of the experiment and then assessing its integrity and concentration.[10]
Protocol 2: Filling and Priming of Subcutaneous Osmotic Pumps
Materials:
-
Prepared sterile AMD3465 solution
-
Sterile ALZET® osmotic pumps and flow moderators
-
Sterile syringe with blunt-tipped filling tube (provided with pumps)
-
Sterile gloves
-
Sterile beaker with 0.9% sterile saline
-
Incubator at 37°C
Procedure:
-
Handle with care: Wear sterile gloves throughout the procedure to avoid contaminating the pump surface.[11]
-
Filling the pump:
-
Ensure the AMD3465 solution is at room temperature.[12]
-
Attach the filling tube to the syringe and draw up the AMD3465 solution, ensuring no air bubbles are present.
-
Hold the osmotic pump upright and insert the filling tube until it reaches the bottom of the pump's reservoir.
-
Slowly inject the solution until the reservoir is completely full and a small amount of excess fluid is seen at the outlet.[12]
-
-
Inserting the flow moderator: Carefully insert the flow moderator into the pump outlet until it is flush with the pump body. This will displace a small amount of solution, confirming the pump is full.
-
Priming the pump (for immediate delivery): To ensure the pump begins delivering at its specified rate immediately upon implantation, priming is recommended.[9]
-
Place the filled pumps in a sterile beaker containing 0.9% sterile saline.
-
Incubate at 37°C for at least 4-6 hours (or as specified by the manufacturer for the specific pump model) before implantation.[12]
-
Protocol 3: Surgical Implantation of Subcutaneous Osmotic Pumps in Mice
Materials:
-
Anesthetized mouse
-
Filled and primed osmotic pump
-
Standard surgical pack (scalpel, forceps, wound clips or sutures)
-
Antiseptic solution and sterile gauze
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and preparation: Anesthetize the mouse using an approved institutional protocol.[13] Shave the fur from the dorsal mid-scapular area and sterilize the skin with an antiseptic solution.
-
Incision: Make a small (~1 cm) incision at the base of the neck, between the scapulae.[14]
-
Create a subcutaneous pocket: Using blunt dissection with a hemostat or forceps, create a subcutaneous pocket posterior to the incision. The pocket should be large enough to accommodate the pump without being too loose.[15]
-
Pump insertion: Insert the filled osmotic pump into the pocket, with the delivery portal facing away from the incision.[15]
-
Wound closure: Close the incision with wound clips or sutures.
-
Post-operative care: Administer analgesics as per your institution's guidelines.[13] Monitor the animal for recovery from anesthesia and for any signs of post-surgical complications.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using subcutaneous osmotic pumps to deliver AMD3465.
References
- 1. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 2. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcutaneous bioavailability of therapeutic antibodies as a function of FcRn binding affinity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMD3465, a novel CXCR4 receptor antagonist, abrogates schistosomal antigen-elicited (type-2) pulmonary granuloma formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interspecies Pharmacokinetic Modeling of Subcutaneous Absorption of Rituximab in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Extensively Humanized Mouse Model to Predict Pathways of Drug Disposition and Drug/Drug Interactions, and to Facilitate Design of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzet.com [alzet.com]
- 10. alzet.com [alzet.com]
- 11. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 12. alzet.com [alzet.com]
- 13. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding the Monoclonal Antibody Disposition after Subcutaneous Administration using a Minimal Physiologically based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-[11C]Methyl-AMD3465 PET as a Tool for In Vivo Measurement of Chemokine Receptor 4 (CXCR4) Occupancy by Therapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AMD3465
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Western blot analysis to investigate the effects of AMD3465, a potent and specific antagonist of the CXCR4 receptor, on key intracellular signaling pathways. The information presented is intended to guide researchers in designing, executing, and interpreting experiments aimed at understanding the molecular mechanisms of AMD3465 in various biological contexts, particularly in cancer and angiogenesis-related research.
Introduction to AMD3465 and its Mechanism of Action
AMD3465 is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It functions by blocking the binding of the receptor's natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12).[1] This interaction is crucial for various physiological and pathological processes, including immune cell trafficking, stem cell mobilization, and HIV entry into cells.[1][4] In the context of cancer, the CXCL12/CXCR4 axis is implicated in tumor growth, proliferation, angiogenesis, and metastasis.[2][5][6] By inhibiting this axis, AMD3465 has been shown to impede cancer progression in various models.[5][6]
Signaling Pathways Modulated by AMD3465
AMD3465 has been demonstrated to modulate several downstream signaling pathways upon CXCR4 inhibition. Western blot analysis is a critical technique to elucidate these effects by quantifying changes in the phosphorylation status and total protein levels of key signaling molecules.
Key Signaling Pathways Affected:
-
STAT3 Pathway: AMD3465 has been shown to reduce the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Janus Kinase 2 (JAK2).[5][6]
-
PI3K/AKT Pathway: Inhibition of CXCR4 by AMD3465 leads to a reduction in the phosphorylation of Protein Kinase B (AKT).[5][6]
-
MAPK/ERK Pathway: The CXCL12/CXCR4 axis is known to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, and AMD3465 can inhibit this activation.[2][4]
-
NF-κB Pathway: In the context of diabetic retinopathy, AMD3465 has been observed to inhibit the NF-κB signaling pathway by reducing the expression of TNF-α, IL-1β, and the phosphorylation of p65.[7]
-
Other Oncogenic Proteins: AMD3465 treatment can also lead to reduced expression of Glycogen Synthase Kinase 3 (GSK3) and c-Myc.[5][6]
Quantitative Data Summary
The following tables summarize the reported effects of AMD3465 on key signaling proteins as determined by Western blot analysis in different studies.
Table 1: Effect of AMD3465 on Oncogenic Signaling in Breast Cancer Cells (4T1) [5]
| Target Protein | Treatment | Change in Protein Level/Phosphorylation |
| p-CXCR4 | 5 µM AMD3465 (24h) | Decreased |
| p-STAT3 | 5 µM AMD3465 (24h) | Decreased |
| p-JAK2 | 5 µM AMD3465 (24h) | Decreased |
| p-AKT | 5 µM AMD3465 (24h) | Decreased |
| GSK3 | 5 µM AMD3465 (24h) | Decreased |
| c-Myc | 5 µM AMD3465 (24h) | Decreased |
Table 2: Effect of AMD3465 on NF-κB Signaling in High Glucose-Treated Human Retinal Vascular Endothelial Cells (hRVECs) [7]
| Target Protein | Treatment | Change in Protein Level/Phosphorylation |
| TNF-α | AMD3465 | Decreased |
| IL-1β | AMD3465 | Decreased |
| NF-κB | AMD3465 | Decreased |
| p-p65 | AMD3465 | Decreased |
Table 3: Effect of AMD3465 on Proliferation-Associated Proteins in High Glucose-Treated hRVECs [7]
| Target Protein | Treatment | Change in Protein Level |
| CDK2 | AMD3465 | Increased |
| Cyclin E | AMD3465 | Increased |
| p21 | AMD3465 | Decreased |
Experimental Protocols
A detailed protocol for performing Western blot analysis to assess the effects of AMD3465 on a target signaling pathway is provided below.
Protocol: Western Blot Analysis of AMD3465-Treated Cells
1. Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. Treat the cells with various concentrations of AMD3465 (e.g., 1, 5, 10 µM) or a vehicle control (e.g., PBS) for a specified duration (e.g., 24 hours).[5] c. If studying ligand-induced signaling, serum-starve the cells before stimulating with CXCL12 in the presence or absence of AMD3465.
2. Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.[5] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing intermittently. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5] f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer: a. Normalize the protein concentrations for all samples. b. Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.[8] d. Run the gel to separate proteins by size. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8] f. Verify the transfer efficiency using Ponceau S staining.[8]
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8] b. Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-STAT3, anti-β-actin) diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each.[8] d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8] e. Wash the membrane three times with TBST for 10 minutes each.[8]
6. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. Quantify the band intensities using image analysis software (e.g., ImageJ). e. Normalize the protein of interest's signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Signaling Pathway Diagrams
Caption: AMD3465 inhibits CXCR4, blocking multiple downstream signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of AMD3465-treated cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of the CXCR4 Antagonist, AMD3465, on Human Retinal Vascular Endothelial Cells (hRVECs) in a High Glucose Model of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Flow Cytometry Analysis of CXCR4 Expression Utilizing AMD3465
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a pivotal role in various physiological and pathological processes, including hematopoiesis, organogenesis, inflammation, and cancer metastasis.[1][2][3] Its sole known endogenous ligand is stromal cell-derived factor-1 (SDF-1/CXCL12).[1][4] The CXCL12/CXCR4 signaling axis is implicated in tumor progression, making CXCR4 a compelling target for therapeutic intervention and diagnostic imaging.[5][6][7]
Flow cytometry is a powerful technique for quantifying the expression of cell surface markers like CXCR4.[2][8] However, ensuring the specificity of antibody staining is critical for accurate data interpretation. AMD3465 is a potent and selective small molecule antagonist of CXCR4.[3][9] It functions by binding to CXCR4 and blocking the interaction with its ligand, CXCL12.[3] This property makes AMD3465 an invaluable tool for validating the specificity of anti-CXCR4 antibodies in flow cytometry. By pre-incubating cells with AMD3465, a significant reduction in the fluorescent signal from a specific anti-CXCR4 antibody should be observed, thus confirming that the antibody is indeed binding to CXCR4.
These application notes provide a detailed protocol for the flow cytometric analysis of CXCR4 expression, incorporating the use of AMD3465 for validation.
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that regulate cell migration, proliferation, and survival.[5][10][11] This signaling can occur through both G protein-dependent and independent pathways.
Caption: Simplified CXCR4 signaling cascade upon CXCL12 binding.
Quantitative Data for AMD3465
AMD3465 exhibits high affinity and potent antagonism towards CXCR4. The following table summarizes its inhibitory concentrations (IC50) from various functional assays. Note that the optimal concentration for blocking antibody binding in flow cytometry may need to be determined empirically but is expected to be in a similar range.
| Parameter | Cell Line | IC50 / Ki | Reference |
| 125I-CXCL12 Binding Inhibition | CCRF-CEM | 41.7 ± 1.2 nM (Ki) | [3] |
| CXCL12AF647 Binding Inhibition | SupT1 | 18 nM | [9] |
| 12G5 mAb Binding Inhibition | SupT1 | 0.75 nM | [9] |
| CXCL12-induced Calcium Mobilization | U87.CD4.CCR5 | 17 nM | [9] |
| CXCL12-induced Calcium Flux | CCRF-CEM | 12.07 ± 2.42 nM | |
| CXCL12-mediated Chemotaxis | CCRF-CEM | 8.7 ± 1.2 nM | |
| X4 HIV Strain Replication | Various | 1-10 nM | [9] |
Experimental Protocols
Protocol 1: Staining for Cell Surface CXCR4 Expression
This protocol outlines the standard procedure for labeling cell surface CXCR4 for flow cytometric analysis.
Materials:
-
Cells of interest (e.g., Jurkat, Ramos, or primary cells known to express CXCR4)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)
-
PE-conjugated anti-human CXCR4 antibody (e.g., clone 12G5)
-
PE-conjugated isotype control antibody
-
7-AAD or Propidium Iodide for viability staining
-
FACS tubes
Procedure:
-
Cell Preparation: Harvest cells and wash once with cold PBS. Resuspend the cell pellet in cold Flow Cytometry Staining Buffer to a concentration of 1 x 107 cells/mL.
-
Staining: Aliquot 100 µL of the cell suspension (1 x 106 cells) into FACS tubes.
-
Add the recommended amount of PE-conjugated anti-human CXCR4 antibody or the corresponding isotype control to the respective tubes.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant. Repeat the wash step.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye (e.g., 7-AAD) according to the manufacturer's instructions just before analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Protocol 2: Validation of CXCR4 Antibody Specificity with AMD3465
This protocol utilizes AMD3465 to block the anti-CXCR4 antibody, thereby confirming its binding specificity.
Materials:
-
All materials from Protocol 1
-
AMD3465 (prepare a 100 µM stock solution in sterile water or PBS)
Procedure:
-
Cell Preparation: Prepare cells as described in Protocol 1, step 1.
-
Blocking Step: Aliquot 100 µL of the cell suspension into two sets of FACS tubes: "Unblocked" and "AMD3465 Blocked".
-
To the "AMD3465 Blocked" tubes, add AMD3465 to a final concentration of 1-10 µM. To the "Unblocked" tubes, add an equivalent volume of PBS or the vehicle used for the AMD3465 stock.
-
Incubate for 30 minutes at 37°C. Do not wash after this step.
-
Antibody Staining: To both sets of tubes, add the PE-conjugated anti-human CXCR4 antibody. Include an isotype control for the "Unblocked" condition.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Washing: Proceed with the washing steps as described in Protocol 1, steps 5 and 6.
-
Resuspension and Viability Staining: Resuspend the cells and add a viability dye as described in Protocol 1, steps 7 and 8.
-
Data Acquisition: Analyze the samples on a flow cytometer. A significant decrease in the mean fluorescence intensity (MFI) of the CXCR4 signal in the "AMD3465 Blocked" sample compared to the "Unblocked" sample indicates specific antibody binding.
Experimental Workflow Diagram
The following diagram illustrates the workflow for validating CXCR4 antibody specificity using AMD3465.
Caption: Flowchart of the CXCR4 antibody validation experiment.
Data Interpretation
A successful validation experiment will show a high fluorescent signal for the "Unblocked" sample stained with the anti-CXCR4 antibody, comparable to background levels for the isotype control. The "AMD3465 Blocked" sample should exhibit a substantially reduced fluorescence intensity, demonstrating that AMD3465 effectively competed with the antibody for binding to CXCR4. This confirms the specificity of the antibody for the CXCR4 receptor. The percentage of inhibition can be calculated using the Mean Fluorescence Intensity (MFI) as follows:
% Inhibition = (1 - (MFIBlocked - MFIIsotype) / (MFIUnblocked - MFIIsotype)) * 100
Conclusion
The use of the specific CXCR4 antagonist, AMD3465, is a robust method for validating the specificity of anti-CXCR4 antibodies in flow cytometry. This approach enhances the reliability of CXCR4 expression data, which is crucial for research in cancer biology, immunology, and drug development. The provided protocols offer a comprehensive guide for researchers to accurately quantify CXCR4 expression and ensure the validity of their findings.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Prognostic significance of CXCR4 expression in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abeomics.com [abeomics.com]
- 5. CXCL12 (SDF-1)/CXCR4 Pathway in Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Imaging CXCR4 expression in human cancer xenografts: evaluation of monocyclam 64Cu-AMD3465 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
Troubleshooting & Optimization
AMD 3465 Technical Support Center: Solubility and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the solubility and handling of AMD 3465 for experimental use. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and recommended protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common forms?
A1: this compound is a potent and selective antagonist of the CXCR4 receptor. It is a monomacrocyclic compound that effectively blocks the binding of the natural ligand, CXCL12 (also known as SDF-1α), to the CXCR4 receptor.[1] This antagonism inhibits downstream signaling pathways involved in cell migration, proliferation, and survival.[2] this compound is commonly available as the free base and as a hexahydrobromide salt.[3] The salt form often exhibits different solubility characteristics compared to the free base.
Q2: What are the recommended solvents for dissolving this compound?
A2: The choice of solvent for this compound depends on the specific form of the compound (free base or hexahydrobromide salt) and the intended experimental application (in vitro or in vivo). The most common and recommended solvents are high-purity water, dimethyl sulfoxide (DMSO), and phosphate-buffered saline (PBS). For some in vivo applications, 0.1N sodium bicarbonate solution has also been used.[4]
Q3: What is the solubility of this compound in these solvents?
A3: The solubility of this compound can vary between its different forms. The following table summarizes the reported solubility data for this compound and its hexahydrobromide salt.
| Compound Form | Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| This compound (Free Base) | Water | ≥ 243.55 mM | ≥ 100 mg/mL |
| This compound Hexahydrobromide | Water | 50 mM | 44.8 mg/mL |
| This compound Hexahydrobromide | DMSO | 25 mM | 22.4 mg/mL |
Data sourced from multiple suppliers.[3][5][6] Note that "≥" indicates that the saturation point was not reached at the specified concentration.
Q4: How should I store this compound powder and stock solutions?
A4:
-
Solid Powder: this compound as a solid should be stored at -20°C.[3]
-
Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[5] Always protect solutions from light.[5]
Troubleshooting Guide for Solubility Issues
It is not uncommon for researchers to encounter challenges when dissolving chemical compounds. This guide addresses potential issues with this compound.
Issue 1: The compound is not fully dissolving or a precipitate has formed.
-
Possible Cause: The concentration may be too high for the chosen solvent, or the dissolution process may be incomplete.
-
Troubleshooting Steps:
-
Gentle Warming: If precipitation is observed, gently warm the solution.
-
Sonication: Use a sonicator to aid in the dissolution process.[1]
-
Fresh Solvent: For DMSO solutions, ensure that fresh, anhydrous DMSO is used, as moisture absorption can reduce solubility.
-
pH Adjustment: For aqueous solutions, particularly for in vivo preparations, adjusting the pH might be necessary. One study reports the use of 0.1N sodium bicarbonate solution.[4]
-
Issue 2: The solution appears cloudy or hazy.
-
Possible Cause: This could be due to the formation of insoluble aggregates or contamination.
-
Troubleshooting Steps:
-
Filtration: For aqueous solutions intended for cell culture or in vivo use, it is advisable to sterilize the final working solution by passing it through a 0.22 µm filter.[5] This will also remove any undissolved particulates.
-
Start Over: If cloudiness persists, it is best to prepare a fresh solution, ensuring all glassware is scrupulously clean.
-
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for common experimental applications.
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution (for this compound free base)
-
Weighing: Accurately weigh the desired amount of this compound free base powder in a sterile conical tube.
-
Solvent Addition: Add the appropriate volume of sterile, high-purity water to achieve the desired concentration (e.g., for a 100 mg/mL solution, add 1 mL of water to 100 mg of this compound).
-
Dissolution: Vortex the solution thoroughly. If needed, use gentle warming or sonication to ensure complete dissolution.
-
Sterilization and Storage: Sterilize the solution by filtering it through a 0.22 µm syringe filter. Aliquot into sterile, light-protected microcentrifuge tubes and store at -80°C.
Protocol 2: Preparation of a DMSO Stock Solution (for this compound hexahydrobromide)
-
Weighing: In a sterile, chemical-resistant tube, weigh the desired amount of this compound hexahydrobromide.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to reach the target concentration (e.g., for a 25 mM solution, add the appropriate volume of DMSO based on the molecular weight of the hexahydrobromide salt, which is approximately 896.07 g/mol ).
-
Dissolution: Vortex the solution until the compound is fully dissolved.
-
Storage: Aliquot the DMSO stock solution into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 3: Preparation of an In Vivo Formulation in PBS
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in sterile water or DMSO as described in the protocols above.
-
Dilution: On the day of the experiment, dilute the stock solution to the final desired concentration using sterile PBS. For example, to prepare a 10 mg/mL solution for use in an osmotic pump, dilute a higher concentration aqueous stock.[2][5]
-
Final Checks: Ensure the final solution is clear and free of precipitates before administration.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and understanding, the following diagrams illustrate key processes.
Caption: A generalized workflow for the preparation and storage of this compound solutions for experimental use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 3. This compound hexahydrobromide | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bio-techne.com [bio-techne.com]
Potential off-target effects of AMD 3465 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AMD3465. The focus is on addressing potential off-target effects at high concentrations and providing detailed experimental protocols to investigate these phenomena.
Frequently Asked Questions (FAQs)
Q1: What is AMD3465 and what is its primary target?
AMD3465 is a potent and selective non-peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions by blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), to CXCR4, thereby inhibiting downstream signaling pathways.[1][2][3] This inhibition has been shown to be effective in various research areas, including HIV entry, cancer progression, and stem cell mobilization.[1][4][5]
Q2: How selective is AMD3465 for CXCR4 at standard experimental concentrations?
AMD3465 exhibits high selectivity for CXCR4. Studies have demonstrated that it does not inhibit chemokine-stimulated calcium flux in cells expressing other chemokine receptors such as CXCR3, CCR1, CCR2b, CCR4, CCR5, or CCR7.[2][6] This high specificity makes it a valuable tool for studying CXCR4-mediated processes.
Q3: What are considered "high concentrations" for AMD3465 and what is known about its effects at these concentrations?
The definition of a "high concentration" is context-dependent and varies with the cell type and assay duration. In vitro, concentrations are often in the nanomolar (nM) to low micromolar (µM) range for on-target activity. For example, the IC50 for inhibiting CXCL12 binding is around 18 nM.[3][7]
Concentrations significantly above the IC50 for CXCR4 antagonism could be considered "high." For instance, one study on 4T1 breast cancer cells showed no discernible induction of apoptosis at concentrations up to 10 µM.[8] Another study reported a 50% cytotoxic concentration (CC50) in MT-4 cells to be greater than 112 µM. While these data suggest a good safety margin, it is crucial for researchers to determine the optimal concentration for their specific experimental setup and to be aware of the potential for off-target effects to emerge at higher concentrations.
Q4: What potential off-target effects should I be concerned about at high concentrations of AMD3465?
While specific off-target effects of AMD3465 at high concentrations are not extensively documented in the literature, general concerns for small molecule inhibitors used at high concentrations include:
-
Interaction with other G-protein coupled receptors (GPCRs): Although highly selective for CXCR4, supra-pharmacological concentrations could lead to interactions with other, lower-affinity GPCRs.
-
Inhibition of kinases: Many small molecules can inhibit kinases non-specifically at high concentrations.
-
General cytotoxicity: High concentrations of any compound can lead to cellular stress and cytotoxicity through mechanisms independent of its primary target.
It is recommended to perform appropriate counter-screening and control experiments if you are using AMD3465 at concentrations significantly higher than its reported IC50 for CXCR4.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed at high concentrations of AMD3465.
If you observe an unexpected cellular response when using high concentrations of AMD3465, it is important to systematically investigate whether this is due to an off-target effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue 2: How to validate that the observed effect of AMD3465 is on-target.
To ensure that the biological effect you are observing is due to the inhibition of the CXCR4 signaling pathway, consider the following validation experiments.
Experimental Validation Workflow:
Caption: Workflow for validating on-target effects.
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay | Reference |
| On-Target Activity | ||||
| Ki (SDF-1 binding) | 41.7 ± 1.2 nM | CCRF-CEM | Ligand Binding | [2] |
| IC50 (12G5 mAb binding) | 0.75 nM | SupT1 | Antibody Binding | [3] |
| IC50 (CXCL12 binding) | 18 nM | SupT1 | Ligand Binding | [3] |
| IC50 (Calcium mobilization) | 17 nM | U87.CD4.CCR5 | Calcium Flux | [7] |
| IC50 (HIV-1 IIIB replication) | 12.3 nM | MT-4 | Antiviral Assay | [7] |
| Cytotoxicity | ||||
| CC50 | > 112 µM | MT-4 | Not specified | Not specified in provided context |
| Apoptosis | No discernible induction up to 10 µM | 4T1 | Annexin V/PI | [8] |
Key Experimental Protocols
Protocol 1: Cytotoxicity Assay (LDH Release)
This protocol is for assessing cell membrane integrity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells of interest
-
AMD3465
-
Culture medium
-
LDH cytotoxicity assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of AMD3465 in culture medium. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (lysis buffer provided in the kit).
-
Remove the culture medium from the wells and add the AMD3465 dilutions and controls.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
After incubation, carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit instructions, protected from light.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 2: Kinase Profiling Assay
This protocol provides a general workflow for screening AMD3465 against a panel of kinases to identify potential off-target inhibition. This is typically performed as a service by specialized companies.
General Workflow:
-
Compound Submission: Provide a sample of AMD3465 at a specified concentration and purity.
-
Kinase Panel Selection: Choose a panel of kinases for screening. A broad panel covering different kinase families is recommended for initial off-target screening.
-
Assay Performance: The service provider will perform in vitro kinase activity assays in the presence of AMD3465, typically at one or more concentrations (e.g., 1 µM and 10 µM). Radiometric or fluorescence-based assays are commonly used.
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentrations is determined.
-
Hit Confirmation: For any significant inhibition observed, a follow-up dose-response curve is performed to determine the IC50 value.
Protocol 3: GPCR Off-Target Screening (Calcium Flux Assay)
This protocol describes a method to screen for off-target activity of AMD3465 on other GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.
Materials:
-
Cell lines expressing the GPCRs of interest
-
AMD3465
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Agonist for each GPCR
-
Assay buffer (e.g., HBSS)
-
96- or 384-well black, clear-bottom plates
-
Fluorescent plate reader with kinetic reading capabilities
Procedure:
-
Seed the GPCR-expressing cells into the assay plate and incubate overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add AMD3465 at the desired high concentration to the wells and incubate for a specified pre-treatment time. Include a vehicle control.
-
Place the plate in the fluorescent plate reader and begin kinetic measurement of fluorescence.
-
After establishing a baseline reading, add the specific agonist for the GPCR being tested.
-
Continue to record the fluorescence for several minutes to capture the calcium mobilization peak.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve. Compare the response in the AMD3465-treated wells to the vehicle control to determine if there is any inhibition.
Signaling Pathway Diagram
CXCR4 Signaling Pathway
Caption: Simplified CXCR4 signaling pathways.
References
- 1. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
Technical Support Center: Optimizing In Vivo Stability and Half-Life of AMD3465
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo stability and half-life of AMD3465, a potent CXCR4 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo half-life of AMD3465?
A1: Pharmacokinetic studies have shown that AMD3465 is cleared from the plasma of dogs in a biphasic manner with a terminal half-life ranging from 1.56 to 4.63 hours.[1][2] Following subcutaneous administration in mice, absorption is rapid, with peak mobilization of leukocytes occurring between 0.5 and 1.5 hours.[1][2]
Q2: How is AMD3465 administered for in vivo studies?
A2: AMD3465 is typically administered via subcutaneous injection.[1][2] This route has shown 100% bioavailability in dogs.[1] For continuous exposure, osmotic pumps have also been used to deliver the compound.
Q3: What are the primary challenges associated with the in vivo use of AMD3465?
A3: The primary challenge is its relatively short half-life, which may necessitate frequent administration to maintain therapeutic concentrations for chronic studies. While effective, its stability could be a limiting factor for long-term therapeutic applications.
Q4: What is the mechanism of action of AMD3465?
A4: AMD3465 is a selective antagonist of the CXCR4 receptor.[1] It blocks the binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4, thereby inhibiting downstream signaling pathways involved in cell trafficking, survival, and proliferation.[3]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data
Question: We are observing significant variability in the plasma concentrations of AMD3465 between individual animals in the same cohort. What could be the cause?
Answer:
-
Inconsistent Administration: Ensure precise and consistent subcutaneous injection technique. The depth and location of injection can influence absorption rates. Use a consistent anatomical site for all animals.
-
Formulation Issues: Verify the homogeneity and stability of your AMD3465 formulation. Precipitation of the compound can lead to inconsistent dosing. Consider solubility aids if necessary.
-
Animal Health: Underlying health issues in individual animals can affect drug metabolism and clearance. Ensure all animals are healthy and of a consistent age and weight.
-
Blood Sampling Technique: Variations in blood collection timing and technique can introduce variability. Standardize the sampling times and methodology across all animals.
Issue 2: Shorter than Expected In Vivo Half-Life
Question: Our preliminary studies show a much shorter half-life for AMD3465 than what has been reported. What factors could be contributing to this?
Answer:
-
Metabolic Differences: The metabolic rate can vary between different species and even strains of laboratory animals. The reported half-life in dogs may not directly translate to your specific mouse or rat strain.
-
Assay Sensitivity: Ensure your analytical method (e.g., LC-MS/MS) is sufficiently sensitive to detect lower concentrations of AMD3465 at later time points. An inadequate limit of quantification (LOQ) can lead to an underestimation of the terminal half-life.
-
Rapid Clearance: AMD3465 is a small molecule and may be subject to rapid renal clearance.
-
Plasma Stability: Assess the stability of AMD3465 in plasma samples ex vivo. Degradation after sample collection but before analysis can lead to inaccurate measurements.
Experimental Protocols
Protocol: Determination of In Vivo Half-Life of AMD3465 in Mice
This protocol outlines a method to determine the pharmacokinetic parameters of AMD3465 in mice following a single subcutaneous injection.
Materials:
-
AMD3465
-
Vehicle (e.g., sterile saline or PBS)
-
CD-1 or C57BL/6 mice (male, 8-10 weeks old)
-
Syringes and needles for subcutaneous injection
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Formulation Preparation: Prepare a stock solution of AMD3465 in a suitable vehicle at the desired concentration. Ensure the final formulation is sterile.
-
Dosing: Administer a single subcutaneous dose of AMD3465 (e.g., 5 mg/kg) to each mouse. Record the exact time of injection.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein, saphenous vein) at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes and keep them on ice. Centrifuge the samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
LC-MS/MS Analysis: Quantify the concentration of AMD3465 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Strategies for Optimizing Stability and Half-Life
Improving the in vivo stability and half-life of small molecules like AMD3465 often involves chemical modifications to reduce metabolic degradation and clearance.
| Strategy | Description | Potential Advantages |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains. | Increases hydrodynamic radius, reduces renal clearance, and can shield the molecule from enzymatic degradation. |
| Structural Modification | Introduction of metabolically stable functional groups or blocking metabolically labile sites. | Can improve resistance to enzymatic degradation without significantly altering the core pharmacophore. |
| Prodrug Approach | Designing an inactive precursor that is converted to the active drug in vivo. | Can improve solubility, reduce premature metabolism, and enhance absorption. |
| Deuteration | Replacing hydrogen atoms at metabolically vulnerable positions with deuterium. | The stronger carbon-deuterium bond can slow down metabolic processes mediated by cytochrome P450 enzymes. |
| Formulation Strategies | Encapsulation in lipid-based or polymer-based nanoparticles. | Can protect the drug from degradation in the plasma and potentially alter its biodistribution.[4] |
Visualizations
References
- 1. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Common experimental artifacts with AMD 3465
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AMD3465 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is AMD3465 and what is its primary mechanism of action?
A1: AMD3465 is a potent and selective small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] Its primary mechanism of action is to block the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), to the CXCR4 receptor.[1][4][5] This inhibition disrupts downstream signaling pathways, including intracellular calcium mobilization, mitogen-activated protein kinase (MAPK) phosphorylation, and cell chemotaxis.[2]
Q2: What are the primary research applications of AMD3465?
A2: AMD3465 is utilized in various research fields. In oncology, it is investigated for its potential to inhibit tumor growth and metastasis by blocking the CXCL12/CXCR4 axis, which is crucial for cancer cell proliferation, invasion, and angiogenesis.[6][7][8] In virology, it is studied as a potent inhibitor of X4-tropic HIV-1 entry into host cells, as CXCR4 acts as a coreceptor for these viral strains.[2] Additionally, it is used in immunology research to study the role of the CXCL12/CXCR4 pathway in immune cell trafficking and inflammation.
Q3: Is AMD3465 selective for CXCR4?
A3: Yes, AMD3465 is highly selective for the CXCR4 receptor. Studies have shown that it does not significantly inhibit the signaling of other chemokine receptors such as CXCR3, CCR1, CCR2b, CCR4, CCR5, or CCR7.[4][9] This high selectivity minimizes the potential for off-target effects related to other chemokine signaling pathways.
Q4: What is the difference between AMD3465 and AMD3100 (Plerixafor)?
A4: AMD3465 is a monomacrocyclic antagonist, while AMD3100 is a bicyclam. AMD3465 exhibits a higher affinity for CXCR4, with some studies indicating it is approximately 10-fold more effective as a CXCR4 antagonist than AMD3100.[2]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibition of CXCL12-induced effects (e.g., migration, signaling).
-
Potential Cause 1: Suboptimal concentration of AMD3465.
-
Troubleshooting Tip: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay. IC50 values can vary between cell lines (see Table 1).
-
-
Potential Cause 2: Degradation of AMD3465.
-
Troubleshooting Tip: Prepare fresh stock solutions of AMD3465 in an appropriate solvent (e.g., water or PBS) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions in cell culture media, it is advisable to prepare them fresh for each experiment, as the stability of small molecules can be influenced by the components in the media over extended incubation times at 37°C.
-
-
Potential Cause 3: High expression of CXCR4 on target cells.
-
Troubleshooting Tip: Cells with very high levels of CXCR4 expression may require higher concentrations of AMD3465 for effective inhibition. Consider quantifying CXCR4 expression levels on your cells using techniques like flow cytometry or western blotting.
-
-
Potential Cause 4: Presence of high concentrations of CXCL12.
-
Troubleshooting Tip: Ensure the concentration of CXCL12 used to stimulate the cells is within the linear range of the dose-response curve. Excessively high concentrations of the agonist may overcome the competitive antagonism of AMD3465.
-
Issue 2: Observed cytotoxicity or unexpected effects on cell proliferation.
-
Potential Cause 1: AMD3465 concentration is too high.
-
Troubleshooting Tip: While generally exhibiting low cytotoxicity at effective concentrations, very high concentrations of any small molecule can have off-target effects. Determine the cytotoxic concentration 50 (CC50) for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). One study noted no discernible apoptosis or effects on cell proliferation in 4T1 cells at concentrations up to 10 µM.[7]
-
-
Potential Cause 2: Cell line-specific sensitivity.
-
Troubleshooting Tip: The cellular context is critical. Some cell lines may be more sensitive to perturbations in the CXCL12/CXCR4 axis, which can play a role in cell survival and proliferation. Always include appropriate vehicle controls in your experiments.
-
-
Potential Cause 3: Antagonist tolerance.
-
Troubleshooting Tip: Prolonged exposure to some CXCR4 antagonists can lead to tolerance, characterized by an increase in CXCR4 expression on the cell surface.[10] If your experimental design involves long-term incubation with AMD3465, consider monitoring CXCR4 levels over time.
-
Issue 3: Variability in cell invasion assay results.
-
Potential Cause 1: Inconsistent Matrigel coating.
-
Troubleshooting Tip: Ensure the Matrigel is thawed on ice and diluted with cold, serum-free medium. The coating should be thin and uniform. An overly thick layer can prevent cell invasion.
-
-
Potential Cause 2: Suboptimal cell density.
-
Troubleshooting Tip: The number of cells seeded in the upper chamber is critical. Too few cells may result in a weak signal, while too many can lead to overcrowding and altered migratory behavior. Optimize the cell seeding density for your specific cell line.
-
-
Potential Cause 3: Loss of chemoattractant gradient.
-
Troubleshooting Tip: Ensure that the lower chamber contains a sufficient volume of media with the chemoattractant (e.g., serum or CXCL12) and that there are no air bubbles trapped under the insert membrane.
-
Quantitative Data Summary
Table 1: In Vitro Potency of AMD3465 in Various Assays
| Assay | Cell Line | Parameter | Value | Reference |
| CXCL12 Binding Inhibition | SupT1 | IC50 | 18 nM | [11] |
| 12G5 mAb Binding Inhibition | SupT1 | IC50 | 0.75 nM | [11] |
| CXCL12-induced Ca2+ Mobilization | SupT1 | IC50 | 17 nM | [1] |
| SDF-1α Ligand Binding | CCRF-CEM | Ki | 41.7 nM | [1][4] |
| HIV-1 (X4 strains) Replication Inhibition | Various | IC50 | 1-10 nM | [2] |
| Chemotaxis Inhibition | SupT1 | IC50 | 8.7 nM | [1] |
Experimental Protocols
Key Experiment 1: In Vitro Cell Invasion Assay
This protocol is adapted for assessing the effect of AMD3465 on the invasive potential of cancer cells.
Materials:
-
24-well plate with cell culture inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
AMD3465
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet staining solution
Methodology:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (the dilution factor should be optimized for your cell line). Add 100 µL of the diluted Matrigel to the upper chamber of each insert and incubate at 37°C for at least 2 hours to allow for solidification.
-
Cell Preparation: Culture cells to sub-confluency. The day before the assay, replace the growth medium with serum-free medium and incubate for 18-24 hours.
-
Assay Setup:
-
Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Add 600 µL of medium containing 10% FBS to the lower wells of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a pre-determined optimal concentration.
-
In separate tubes, pre-incubate the cell suspension with different concentrations of AMD3465 (e.g., 0, 1, 5, 10 µM) or a vehicle control for 30 minutes at 37°C.
-
Remove the rehydration medium from the inserts and seed 100 µL of the cell/AMD3465 suspension into the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration optimized for your cell line (typically 16-48 hours).
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several representative fields of view under a microscope.
-
Key Experiment 2: Western Blot for Signaling Pathway Analysis
This protocol outlines the analysis of protein phosphorylation in response to CXCL12 with and without AMD3465 treatment.
Materials:
-
Cell culture plates
-
CXCL12
-
AMD3465
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for at least 4 hours to reduce basal signaling.
-
Pre-treat the cells with the desired concentration of AMD3465 or vehicle control for 1 hour.
-
Stimulate the cells with CXCL12 for a short duration (e.g., 5-15 minutes) to observe acute signaling events.
-
-
Cell Lysis:
-
Immediately after treatment, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
If necessary, strip the membrane and re-probe for total protein or a loading control (e.g., GAPDH, β-actin) to confirm equal loading.
-
Visualizations
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of AMD3465.
Caption: General experimental workflow for studying the effects of AMD3465.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 6. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 8. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biased antagonism of CXCR4 avoids antagonist tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
How to avoid interference in AMD 3465-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AMD3465 in their experiments. The information is designed to help identify and resolve common issues encountered during assay development and execution.
Frequently Asked Questions (FAQs)
Q1: What is AMD3465 and how does it work?
AMD3465 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It functions by non-competitively binding to CXCR4, which prevents the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12).[1] This blockage inhibits the downstream signaling pathways activated by the CXCL12/CXCR4 axis, which are crucial for processes such as cell migration, chemotaxis, and intracellular calcium mobilization.[1][2][3]
Q2: In which assays is AMD3465 typically used?
AMD3465 is commonly used in a variety of in vitro and in vivo assays to study the role of the CXCR4/CXCL12 signaling axis. These include:
-
CXCL12 Competition Binding Assays: To determine the binding affinity of AMD3465 to CXCR4.[4][5]
-
Calcium Flux Assays: To measure the inhibition of CXCL12-induced intracellular calcium mobilization.[1][2][6]
-
Cell Migration and Invasion Assays: To assess the inhibitory effect of AMD3465 on cancer cell metastasis and immune cell trafficking.[5][7][8]
-
HIV Entry Assays: As a potent inhibitor of the entry of T-tropic, CXCR4-using HIV strains into host cells.[3]
-
Downstream Signaling Pathway Analysis: To investigate the effect of CXCR4 inhibition on pathways such as STAT3, JAK2, and AKT phosphorylation.
Q3: What is the recommended solvent and storage condition for AMD3465?
AMD3465 hexahydrobromide is soluble in water (up to 50 mM) and DMSO (up to 25 mM).[9] For in vitro experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the assay medium. Stock solutions should be stored at -20°C or -80°C to prevent degradation.[10] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guides
Problem 1: No or low inhibitory effect of AMD3465 observed.
| Possible Cause | Troubleshooting Step |
| AMD3465 Degradation or Inactivity | * Verify Stock Solution: Prepare a fresh stock solution of AMD3465. Ensure accurate weighing and complete dissolution. * Proper Storage: Confirm that the stock solution has been stored correctly at -20°C or -80°C and protected from light.[10] * Positive Control: Include a known CXCR4 antagonist, such as AMD3100, in your experiment to validate the assay system. |
| Suboptimal Assay Conditions | * Incubation Time: Optimize the pre-incubation time of cells with AMD3465 before adding CXCL12. A pre-incubation of 30-60 minutes is often a good starting point. * CXCL12 Concentration: The concentration of CXCL12 used for stimulation might be too high, requiring a higher concentration of AMD3465 for effective inhibition. Perform a dose-response curve for CXCL12 to determine the optimal concentration (EC50 or EC80) for your assay. * Buffer/Medium Composition: Ensure the pH and composition of your assay buffer or cell culture medium are appropriate for maintaining cell health and protein function. |
| Cellular Factors | * CXCR4 Expression: Verify the expression level of CXCR4 on your target cells using techniques like flow cytometry or western blotting. Low or absent CXCR4 expression will result in a lack of response. * Cell Health and Passage Number: Use healthy, low-passage number cells. High passage numbers can lead to altered receptor expression and function. * Serum Interference: Serum proteins can bind to small molecule inhibitors, reducing their effective concentration.[11][12][13] Consider reducing the serum concentration or using serum-free medium during the assay, especially during the incubation with AMD3465. If serum is necessary, its concentration should be kept consistent across all experiments. |
Problem 2: High background signal or variability in results.
| Possible Cause | Troubleshooting Step |
| Cell Seeding and Density | * Consistent Seeding: Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers will lead to variability in the signal. * Optimal Density: Determine the optimal cell density for your assay to ensure a robust signal-to-noise ratio. |
| Reagent and Plate Issues | * Thorough Mixing: Ensure all reagents are properly mixed before and after addition to the wells. * Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize volume variations. * Edge Effects: To minimize edge effects in plate-based assays, avoid using the outer wells or fill them with a buffer or medium. |
| Detection System | * Instrument Settings: Optimize the settings of your detection instrument (e.g., plate reader, flow cytometer) for your specific assay. * Autofluorescence: If using fluorescence-based assays, check for and subtract any background fluorescence from cells or the compound itself. |
Quantitative Data Summary
The inhibitory potency of AMD3465 is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values can vary depending on the specific assay and cell type used.
| Assay Type | Cell Line | Reported IC50 / Ki | Reference |
| 125I-SDF-1α Ligand Binding | CCRF-CEM | Ki: 41.7 ± 1.2 nM | [1][2] |
| 12G5 mAb Binding | SupT1 | IC50: 0.75 nM | [10] |
| CXCL12AF647 Binding | SupT1 | IC50: 18 nM | [10] |
| CXCL12 Competition Binding | Jurkat | IC50: 2.1 ± 0.24 nM | [5] |
| Calcium Mobilization | SupT1 | IC50: 17 nM | [10] |
| Calcium Flux | - | IC50: 12.07 ± 2.42 nM | [2] |
| Chemotaxis | - | IC50: 8.7 ± 1.2 nM | [2] |
| HIV-1 Entry (X4 strains) | - | IC50: 1-10 nM | [3][10] |
Key Experimental Protocols
CXCL12 Competition Binding Assay (Flow Cytometry-Based)
This protocol is adapted from a method for identifying compounds that disrupt the CXCL12-CXCR4 interaction.[4]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Assay Buffer (e.g., PBS with 0.5% BSA)
-
Fluorescently labeled CXCL12 (e.g., CXCL12AF647)
-
AMD3465
-
Flow cytometer
Procedure:
-
Harvest and wash the CXCR4-expressing cells. Resuspend the cells in assay buffer at a concentration of 1 x 106 cells/mL.
-
Prepare serial dilutions of AMD3465 in assay buffer.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the AMD3465 dilutions or vehicle control to the respective wells.
-
Incubate for 30 minutes at 4°C.
-
Add a fixed concentration of fluorescently labeled CXCL12 (previously determined to give a robust signal) to each well.
-
Incubate for 1 hour at 4°C, protected from light.
-
Wash the cells twice with cold assay buffer.
-
Resuspend the cells in 200 µL of assay buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. The reduction in fluorescence in the presence of AMD3465 indicates inhibition of CXCL12 binding.
Calcium Flux Assay
This protocol outlines a general procedure for measuring the inhibition of CXCL12-induced calcium mobilization.
Materials:
-
CXCR4-expressing cells
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
CXCL12
-
AMD3465
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed CXCR4-expressing cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Prepare serial dilutions of AMD3465 in assay buffer.
-
Add the AMD3465 dilutions or vehicle control to the wells and incubate for 30-60 minutes at 37°C.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject a pre-determined optimal concentration of CXCL12 into the wells.
-
Immediately begin recording the fluorescence intensity over time. A decrease in the CXCL12-induced fluorescence peak in the presence of AMD3465 indicates inhibition of calcium flux.
Cell Invasion Assay (Transwell-Based)
This protocol describes an in vitro invasion assay to assess the effect of AMD3465 on cell invasion.[7][8][14][15][16]
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Extracellular matrix (ECM) gel (e.g., Matrigel®)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
AMD3465
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Coat the top of the transwell inserts with a thin layer of ECM gel and allow it to solidify.
-
Harvest and resuspend the cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
Add AMD3465 at various concentrations to both the upper and lower chambers.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate for 24-48 hours to allow for cell invasion.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells under a microscope. A decrease in the number of invading cells in the presence of AMD3465 indicates an inhibitory effect.
Visualizations
Caption: CXCL12/CXCR4 Signaling Pathway and AMD3465 Inhibition.
Caption: General Workflow for AMD3465-Based Assay Troubleshooting.
References
- 1. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMD 3465 hexahydrobromide | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Changes in protein binding during disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Modified In vitro Invasion Assay to Determine the Potential Role of Hormones, Cytokines and/or Growth Factors in Mediating Cancer Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. corning.com [corning.com]
- 16. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Technical Support Center: AMD3465 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CXCR4 antagonist, AMD3465, in animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, from solution preparation to in vivo delivery and data interpretation.
Formulation and Administration
Q: I am having trouble dissolving AMD3465. What is the recommended solvent and procedure?
A: AMD3465 is soluble in aqueous solutions. For in vivo studies, sterile Phosphate Buffered Saline (PBS) is a commonly used vehicle. Some commercial suppliers also provide solubility data in water and DMSO.[1][2] To prepare a stock solution, it is recommended to aliquot and store it at -20°C for up to one month or -80°C for up to six months, protected from light, to prevent degradation from repeated freeze-thaw cycles.[1]
Q: What is the recommended route of administration for AMD3465 in mice?
A: The two most common routes for AMD3465 administration in mice are subcutaneous (SC) injection and continuous infusion via a subcutaneously implanted osmotic pump.[1][3]
-
Subcutaneous Injection: This method allows for rapid absorption and is suitable for pharmacokinetic studies and short-term experiments.[3]
-
Osmotic Pump: This method provides continuous and controlled delivery of AMD3465, which is ideal for long-term studies requiring steady-state drug levels.[1][4][5]
Q: I am observing injection site reactions after subcutaneous administration. How can I minimize this?
A: Injection site reactions can occur. To minimize them, ensure you are following proper subcutaneous injection techniques. This includes using an appropriate needle size (e.g., 25-27 gauge for mice), rotating injection sites, and avoiding excessive injection volume at a single site.[6][7] If irritation persists, consider further diluting the AMD3465 solution, ensuring the pH is close to physiological levels, or consulting with your institution's veterinary staff.
Q: My osmotic pump experiment is yielding inconsistent results. What could be the issue?
A: Inconsistent results with osmotic pumps can arise from several factors:
-
Improper Pump Priming: Ensure pumps are primed according to the manufacturer's instructions to achieve a steady-state release rate from the start of the experiment.
-
Pump Placement: The pump should be implanted in a subcutaneous pocket that is large enough to allow for some movement but not so large that it can flip or migrate. It should not be placed directly under the incision site.[8]
-
Animal Health: Surgical implantation of an osmotic pump can be a stressor. In some models, such as those involving total body irradiation, the surgery itself can adversely affect outcomes.[9] Monitor animals closely post-surgery for signs of distress or infection.
-
Pump Failure: Though rare, pumps can fail. At the end of the experiment, it is good practice to explant the pump to verify it has delivered the expected volume. Pumps should be removed after their functional lifetime to avoid irritation from the concentrated salt solution that can leak out.[8]
Unexpected Experimental Outcomes
Q: I observed a significant increase in white blood cell counts in my AMD3465-treated group. Is this a normal side effect?
A: Yes, leukocytosis is a known and expected pharmacodynamic effect of AMD3465.[3][8] By blocking the CXCR4/CXCL12 axis, which is crucial for hematopoietic stem cell homing to the bone marrow, AMD3465 mobilizes leukocytes into the peripheral blood. Peak mobilization in mice typically occurs between 0.5 and 1.5 hours after subcutaneous administration.[3]
Q: How can I mitigate the effects of AMD3465-induced leukocytosis on my experimental readouts?
A: While directly mitigating the leukocytosis without interfering with the mechanism of action of AMD3465 is challenging, you can account for it in your experimental design and data analysis.
-
Establish Baseline Counts: Always measure baseline white blood cell counts before starting AMD3465 treatment.
-
Time-Course Analysis: If your experimental endpoints might be influenced by circulating leukocyte numbers, consider performing a time-course analysis to understand the kinetics of leukocytosis in your specific model and dose.
-
Appropriate Controls: Include a vehicle-treated control group to accurately assess the baseline inflammatory state of your animal model.
Q: The anti-tumor efficacy of AMD3465 in my study is lower than expected based on published literature. What could be the reason?
A: Several factors can influence the in vivo efficacy of AMD3465:
-
Tumor Model: The expression level of CXCR4 in your chosen tumor cell line is critical. Low or heterogeneous CXCR4 expression will result in a diminished response to AMD3465. It is advisable to confirm CXCR4 expression in your tumor cells before in vivo studies.
-
Animal Strain: The genetic background of the mouse strain can influence immune responses and drug metabolism, potentially affecting therapeutic outcomes.[7][9][10][11]
-
Dosing Regimen: The dose and frequency of administration are crucial. For some tumor models, continuous infusion via an osmotic pump may be more effective than intermittent subcutaneous injections.
-
Tumor Microenvironment: The tumor microenvironment plays a significant role in treatment response. The presence of other chemokines and cytokines can influence the effectiveness of CXCR4 blockade.[12]
Frequently Asked Questions (FAQs)
What is the mechanism of action of AMD3465?
AMD3465 is a potent and selective antagonist of the chemokine receptor CXCR4. It functions by binding to CXCR4 and blocking the interaction with its natural ligand, CXCL12 (also known as SDF-1).[3] This disruption of the CXCR4/CXCL12 signaling pathway inhibits downstream cellular processes such as cell migration, proliferation, and survival.[12]
What are the key differences between AMD3465 and AMD3100 (Plerixafor)?
AMD3465 is a monocyclam derivative of the bicyclam AMD3100. It exhibits a higher affinity for CXCR4 compared to AMD3100.[2] While both are potent CXCR4 antagonists, this difference in affinity may translate to different in vivo potencies and durations of action.
How should AMD3465 be stored?
As a solid, AMD3465 should be stored at -20°C. Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1] Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Pharmacokinetic Parameters of AMD3465 in Animal Models
| Parameter | Species | Dose and Route | Value | Reference |
| Terminal Half-life | Dog | IV/SC | 1.56 - 4.63 hours | [8] |
| Bioavailability | Dog | SC vs. IV | 100% | [8] |
| Peak Leukocyte Mobilization | Mouse | 25 mg/kg SC | 0.5 - 1.5 hours | [3] |
Table 2: In Vitro Inhibitory Activity of AMD3465
| Assay | Cell Line | IC50 / Ki | Reference |
| SDF-1 Ligand Binding (Ki) | CCRF-CEM | 41.7 ± 1.2 nM | [6] |
| CXCL12-induced Calcium Mobilization (IC50) | U87.CD4.CCR5 | 17 nM | [1] |
| X4 HIV Strain Replication (IC50) | Various | 1 - 10 nM | [1] |
Experimental Protocols
Protocol 1: Subcutaneous Injection of AMD3465 in Mice
-
Preparation:
-
Thaw a frozen aliquot of AMD3465 stock solution.
-
Dilute the stock solution to the desired final concentration using sterile PBS.
-
Draw the required volume into a sterile syringe fitted with a 25-27 gauge needle.
-
-
Animal Restraint:
-
Restrain the mouse by gently grasping the loose skin over the shoulders (scruffing).
-
-
Injection:
-
Create a "tent" of skin on the dorsal side of the mouse.
-
Insert the needle at the base of the skin tent, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (negative pressure).
-
Slowly depress the plunger to administer the solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions at the injection site.
-
Protocol 2: Implantation of an Osmotic Pump for Continuous AMD3465 Delivery in Mice
-
Pump Preparation:
-
Under aseptic conditions, fill the osmotic pump with the prepared AMD3465 solution according to the manufacturer's instructions.
-
Prime the pump in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate and consistent drug delivery upon implantation.
-
-
Surgical Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Shave and disinfect the skin over the intended implantation site (typically the mid-scapular region).
-
Make a small incision perpendicular to the spine.
-
Using a hemostat, create a subcutaneous pocket by blunt dissection. The pocket should be slightly larger than the pump.[8]
-
Insert the primed osmotic pump into the pocket, with the delivery portal first and away from the incision site.[8]
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care:
-
Administer post-operative analgesia as per your institution's guidelines.
-
Monitor the animal daily for at least 72 hours for signs of pain, infection, or other complications.[8]
-
Ensure the incision site is healing properly.
-
Visualizations
Caption: CXCR4 signaling pathway and the inhibitory action of AMD3465.
Caption: General experimental workflow for AMD3465 delivery in animal models.
Caption: Logical troubleshooting workflow for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Subcutaneous Drug Delivery: A Review of the State-of-the-Art Modeling and Experimental Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitigation of hematologic radiation toxicity in mice through pharmacological quiescence induced by CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR4 antagonism ameliorates leukocyte abnormalities in a preclinical model of WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cyagen.com [cyagen.com]
- 8. Subcutaneous implants for long-acting drug therapy in laboratory animals may generate unintended drug reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models of asthma: a comparison between C57BL/6 and BALB/c strains regarding bronchial responsiveness, inflammation, and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic background determines susceptibility to experimental immune-mediated blepharoconjunctivitis: comparison of Balb/c and C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of AMD3465 on Cell Viability in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of the CXCR4 antagonist, AMD3465, on cell viability in long-term experimental setups. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is AMD3465 and what is its primary mechanism of action?
A1: AMD3465 is a potent and specific antagonist of the CXCR4 receptor. It functions by blocking the binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4. This inhibition disrupts the downstream signaling pathways that are involved in cell survival, proliferation, and migration.
Q2: What is the expected impact of AMD3465 on cancer cell viability in short-term in vitro studies?
A2: Studies on breast cancer cell lines, such as 4T1, have shown that AMD3465 at concentrations up to 10 µM for 48 hours does not significantly affect cell proliferation or induce apoptosis in vitro.[1] However, it does reduce cancer cell invasiveness and modulates oncogenic signaling pathways.[1][2][3]
Q3: Is there evidence for the long-term effects of AMD3465 on cell viability?
A3: While specific quantitative data from long-term (i.e., multi-week) in vitro studies on cell viability is limited in publicly available literature, in vivo studies in murine models of breast cancer have demonstrated that long-term administration of AMD3465 can significantly inhibit primary tumor formation and reduce metastasis.[1][2][3] This suggests that the anti-cancer effects of AMD3465 in a complex biological system may be more pronounced over time than what is observed in short-term cell culture.
Q4: Can the effect of AMD3465 on cell viability vary between different cell types?
A4: Yes, the impact of AMD3465 on cell viability can be cell-type dependent. For instance, while it did not affect the viability of 4T1 breast cancer cells in short-term assays, a study on human retinal vascular endothelial cells (hRVECs) in a high glucose model reported that AMD3465 promoted cell proliferation and inhibited apoptosis. Therefore, it is crucial to empirically determine the effect of AMD3465 on your specific cell line of interest.
Troubleshooting Guide
Encountering issues in your long-term cell viability experiments with AMD3465? This guide provides potential causes and solutions for common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability in a cancer cell line. | 1. Short-term assay: As noted, short-term (e.g., 48-72 hours) in vitro exposure may not be sufficient to observe a direct cytotoxic or anti-proliferative effect in some cancer cell lines. 2. Sub-optimal concentration: The effective concentration of AMD3465 can vary between cell lines. 3. Cell line resistance: The specific cancer cell line may be inherently resistant to the anti-proliferative effects of CXCR4 inhibition alone. | 1. Extend the duration of the experiment: Consider a longer-term proliferation assay (e.g., 7-14 days) with appropriate media changes and re-addition of the inhibitor. 2. Perform a dose-response curve: Test a wider range of AMD3465 concentrations to determine the optimal inhibitory concentration for your cell line. 3. Consider combination therapies: Investigate the synergistic effects of AMD3465 with other chemotherapeutic agents. |
| Decreased cell viability in non-cancerous cell lines. | 1. Off-target effects: Although AMD3465 is a specific CXCR4 inhibitor, off-target effects at high concentrations or in sensitive cell lines cannot be entirely ruled out. 2. Solvent toxicity: If using a solvent like DMSO to dissolve AMD3465, the final concentration in the culture medium may be toxic to the cells. | 1. Titrate AMD3465 concentration: Determine the lowest effective concentration that inhibits CXCR4 signaling without causing overt toxicity to your non-cancerous control cells. 2. Use appropriate solvent controls: Ensure the final concentration of the solvent in your vehicle control is the same as in your experimental wells and is below the toxic threshold for your cells. |
| Inconsistent results between experiments. | 1. Reagent variability: Inconsistent potency of AMD3465 stock solutions or other reagents. 2. Cell passage number: High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses. 3. Seeding density: Variations in the initial number of cells plated can affect the outcome of viability assays. | 1. Aliquot and store reagents properly: Store AMD3465 stock solutions at the recommended temperature and in small aliquots to avoid repeated freeze-thaw cycles. 2. Use low-passage cells: Maintain a consistent and low passage number for your cell lines throughout the experiments. 3. Standardize cell seeding: Ensure accurate cell counting and consistent seeding density across all experiments. |
| Difficulty in maintaining long-term cultures with AMD3465. | 1. Nutrient depletion and waste accumulation: Standard media may not be sufficient for long-term cultures. 2. Inhibitor degradation: The stability of AMD3465 in culture medium over extended periods may be a factor. | 1. Optimize culture conditions: Use a richer culture medium and perform regular media changes to replenish nutrients and remove waste products. 2. Replenish the inhibitor: With each media change, add fresh AMD3465 to maintain a consistent concentration. |
Data Presentation
As detailed long-term in vitro quantitative data for AMD3465 is not extensively available, the following table summarizes the key findings from a representative short-term study on 4T1 breast cancer cells. Researchers are encouraged to generate similar data for their specific cell lines over longer time points.
Table 1: Effect of AMD3465 on 4T1 Breast Cancer Cell Proliferation and Apoptosis (48-hour incubation)
| AMD3465 Concentration (µM) | Change in Cell Number (% of Control) | Apoptosis (% of Total Cells) |
| 1 | No significant change | No discernible induction |
| 2.5 | No significant change | No discernible induction |
| 5 | No significant change | No discernible induction |
| 10 | No significant change | No discernible induction |
| Data is qualitative as presented in the source material. Researchers should perform quantitative assays to determine precise percentages. |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (e.g., 14-day MTT Assay)
This protocol is adapted for a long-term cell viability study using a common method like the MTT assay.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
AMD3465
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a low density that allows for logarithmic growth over the 14-day period. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Treatment with AMD3465:
-
Prepare a range of concentrations of AMD3465 in complete culture medium.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve AMD3465).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of AMD3465.
-
-
Long-Term Culture and Maintenance:
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Every 2-3 days, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of AMD3465. This is crucial to maintain a consistent drug concentration and replenish nutrients.
-
-
MTT Assay:
-
On days 1, 4, 7, 10, and 14, perform the MTT assay on a subset of the plates.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control for each time point.
-
Plot the cell viability against the concentration of AMD3465 for each day to observe the long-term effect.
-
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol can be used to assess apoptosis at various time points during a long-term study.
Materials:
-
Cells cultured with AMD3465 as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorophore).
-
Flow cytometer.
Procedure:
-
Cell Harvesting:
-
At your desired time points (e.g., day 3, 7, 14), collect the cells from the culture plates. For adherent cells, use a gentle dissociation reagent.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
FITC-negative/PI-negative cells are viable.
-
FITC-positive/PI-negative cells are in early apoptosis.
-
FITC-positive/PI-positive cells are in late apoptosis or are necrotic.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the effect of long-term AMD3465 treatment on apoptosis.
-
Mandatory Visualizations
CXCL12/CXCR4 Signaling Pathway
The binding of CXCL12 to the CXCR4 receptor activates multiple downstream signaling pathways that are crucial for cell survival, proliferation, and migration. AMD3465, as a CXCR4 antagonist, blocks these signaling cascades.
Caption: AMD3465 inhibits the CXCL12/CXCR4 signaling axis.
Experimental Workflow for Long-Term Viability Study
This workflow outlines the key steps for conducting a long-term investigation into the effects of AMD3465 on cell viability.
Caption: Workflow for a long-term cell viability study with AMD3465.
References
- 1. researchgate.net [researchgate.net]
- 2. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 3. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor bioavailability of AMD 3465 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with AMD3465 in their experiments, with a focus on addressing its delivery and bioavailability.
Frequently Asked Questions (FAQs)
Q1: My experiment is failing, and I suspect poor bioavailability of AMD3465. Is this a known issue?
A1: This is a critical point of clarification. The bioavailability of AMD3465 is highly dependent on the route of administration. Published pharmacokinetic studies in animal models have shown that AMD3465 has excellent (approaching 100%) bioavailability when administered subcutaneously.[1][2] However, like its parent compound AMD3100, AMD3465 is understood to have very poor oral bioavailability.[3] This is primarily due to its high positive charge at physiological pH, which limits its absorption through the gastrointestinal tract.
Therefore, if your experiments rely on oral administration, poor bioavailability is the expected outcome and the likely cause of failure. If you are using subcutaneous or intravenous routes, other experimental factors should be investigated.
Q2: What is the mechanism of action for AMD3465?
A2: AMD3465 is a potent and highly selective small-molecule antagonist of the CXCR4 chemokine receptor.[2][4] It functions by binding to the CXCR4 receptor, preventing its natural ligand, CXCL12 (also known as SDF-1α), from binding and activating it.[1][2] This blockade inhibits downstream signaling cascades, including G-protein activation, intracellular calcium mobilization, and chemotaxis (cell migration).[1][2] By disrupting the CXCL12/CXCR4 axis, AMD3465 can inhibit tumor growth and metastasis, mobilize hematopoietic stem cells, and block the entry of certain strains of HIV into cells.[2][4][5]
Q3: How does AMD3465 affect downstream signaling pathways?
A3: By blocking the CXCR4 receptor, AMD3465 has been shown to inhibit the phosphorylation (and thus, the activity) of several key oncogenic signaling proteins. In breast cancer models, treatment with AMD3465 led to a reduction in the phosphorylation of CXCR4, AKT, JAK2, and STAT3.[4][5] It also resulted in the reduced expression of downstream targets like GSK3 and cMYC.[4][5] In other contexts, it has been shown to regulate the NF-κB signaling pathway.[6]
Troubleshooting Guide: Addressing Poor Oral Bioavailability
If your research requires oral administration of AMD3465, its inherent properties present a significant challenge. The following sections provide potential strategies and formulation approaches to overcome this limitation.
Formulation Strategies to Enhance Oral Delivery
Improving the oral bioavailability of molecules like AMD3465 often involves advanced formulation techniques. These strategies aim to protect the drug from the harsh environment of the GI tract and enhance its absorption across the intestinal epithelium.
| Strategy | Principle | Advantages | Considerations |
| Lipid-Based Formulations | Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or nanoemulsions. | Can improve solubility and lymphatic uptake, potentially bypassing first-pass metabolism. | Requires careful selection of lipids, surfactants, and co-solvents. Physical stability of the formulation can be a challenge. |
| Nanoparticle Encapsulation | Encapsulating AMD3465 within polymeric nanoparticles (e.g., PLGA). | Protects the drug from degradation, allows for controlled release, and can be surface-modified for targeted delivery.[7][8] | Manufacturing complexity, potential for immunogenicity, and drug loading efficiency need to be optimized. |
| Co-crystallization | Creating a crystalline structure composed of AMD3465 and a benign co-former molecule. | Can significantly improve the solubility and dissolution rate of the active pharmaceutical ingredient (API).[9] | Requires extensive screening to find a suitable co-former and scalable crystallization process. |
| Amorphous Solid Dispersions | Dispersing AMD3465 in an amorphous state within a polymer matrix. | The high-energy amorphous state has greater solubility than the stable crystalline form. Techniques include spray drying and hot-melt extrusion.[9][10] | Formulations can be physically unstable and may revert to the crystalline form over time. |
Chemical & Physical Properties of AMD3465
Understanding the physicochemical properties is crucial for developing formulation strategies.
| Property | Value / Description | Significance for Bioavailability |
| Chemical Name | N-[[4-(1,4,8,11-Tetraazacyclotetradec-1-ylmethyl)phenyl]methyl]-2-pyridinemethanamine | The multiple amine groups in the cyclam ring are readily protonated, leading to a high positive charge. |
| Molecular Formula | C₂₄H₃₈N₆ | Relatively large size for a small molecule, which can impact passive diffusion. |
| Molecular Weight | 410.61 g/mol (Free base) / 896.07 g/mol (Hexahydrobromide salt) | High molecular weight can be a factor in poor permeability. |
| Aqueous Solubility | Highly soluble in water.[11] | While good for dissolution, the associated high charge is the primary barrier to oral absorption. |
| Binding Affinity (Ki) | ~41.7 nM for SDF-1α ligand binding to CXCR4[2] | Demonstrates high potency, a desirable characteristic for drug development. |
Experimental Protocols & Methodologies
Protocol 1: In Vivo Administration via Osmotic Pump (for non-oral studies)
This method is cited in studies to ensure consistent, continuous subcutaneous delivery of AMD3465, bypassing absorption issues and maintaining steady-state plasma concentrations.
-
Animal Model: BALB/c mice (8 weeks old).
-
Pump Selection: Alzet osmotic pump (e.g., Model 2004).
-
Preparation: Dissolve 3 mg of AMD3465 in 100 µl of sterile PBS. This dosage is calculated to deliver approximately 30 µg per hour.[4]
-
Implantation: Under anesthesia, implant the osmotic pump subcutaneously through a midscapular incision.
-
Dosing Regimen: The pump provides continuous infusion. For studies longer than the pump's specified duration (e.g., 7 days), the pump must be surgically replaced.[4]
-
Control Group: Implant control mice with pumps containing only the vehicle (sterile PBS).[4]
Protocol 2: Matrigel Invasion Assay (In Vitro)
This assay is used to assess the impact of AMD3465 on the invasive potential of cancer cells, a key function mediated by the CXCR4 axis.
-
Cell Culture: Culture breast cancer cells (e.g., 4T1) in appropriate media.
-
Chamber Preparation: Use matrigel invasion chambers according to the manufacturer's instructions.
-
Cell Seeding: Seed cells in the upper chamber in serum-free media.
-
Treatment: Add AMD3465 at various concentrations (e.g., 2.5, 5, 10 µM) to the upper chamber with the cells.[4]
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate for a specified period (e.g., 48 hours) to allow for cell invasion through the matrigel.
-
Quantification: Remove non-invading cells from the top of the membrane. Fix, stain, and count the invading cells on the bottom of the membrane.
Visualizations
Caption: Troubleshooting logic for AMD3465 bioavailability issues.
Caption: AMD3465 signaling pathway inhibition.
Caption: Workflow for developing an orally bioavailable AMD3465 formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of the CXCR4 Antagonist, AMD3465, on Human Retinal Vascular Endothelial Cells (hRVECs) in a High Glucose Model of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | Semantic Scholar [semanticscholar.org]
- 9. drughunter.com [drughunter.com]
- 10. contractpharma.com [contractpharma.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing AMD3465 Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of AMD3465, a potent CXCR4 antagonist, for specific cell lines. It includes troubleshooting guides and frequently asked questions to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is AMD3465 and how does it work?
A1: AMD3465 is a small molecule, non-peptide antagonist of the CXCR4 chemokine receptor.[1][2] It functions by selectively binding to CXCR4, thereby blocking the interaction between CXCR4 and its natural ligand, CXCL12 (also known as SDF-1).[3][4] This disruption inhibits downstream signaling pathways involved in cell proliferation, migration, and survival.[5][6] AMD3465 has been shown to be a more potent inhibitor of CXCL12-induced signaling than its predecessor, AMD3100.[1][2]
Q2: How do I determine the optimal concentration of AMD3465 for my specific cell line?
A2: The optimal concentration of AMD3465 is highly dependent on the cell line and the specific biological question being investigated. A dose-response experiment is crucial to determine the effective concentration range. This typically involves treating your cells with a serial dilution of AMD3465 and then performing a relevant functional assay, such as a cell viability assay (e.g., MTT or CCK-8) or a cell migration assay (e.g., Transwell assay). The goal is to identify the concentration that elicits the desired biological effect without causing significant cytotoxicity.
Q3: What are some typical working concentrations of AMD3465 reported in the literature?
A3: Reported effective concentrations of AMD3465 vary. For example, in studies with the CCRF-CEM T-cell line, AMD3465 has a Ki of 41.7 ± 1.2 nM for antagonizing SDF-1 ligand binding.[3][7] In other studies, concentrations in the low nanomolar to low micromolar range have been used. For instance, in 4T1 breast cancer cells, concentrations of 2.5, 5, and 10 µM were used to inhibit cell invasiveness.[8] It is essential to empirically determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in experimental results | Inconsistent cell health or passage number. | Ensure cells are healthy, free of contamination, and within a consistent, low passage number range.[9] |
| Inaccurate drug dilutions or pipetting errors. | Prepare fresh dilutions of AMD3465 for each experiment and use calibrated pipettes.[9] | |
| Inconsistent initial cell seeding density. | Optimize and maintain a consistent cell seeding density for each experiment.[9] | |
| No observable effect of AMD3465 | The cell line may have low or no CXCR4 expression. | Verify CXCR4 expression in your cell line using techniques like flow cytometry, western blotting, or qPCR. |
| The concentration of AMD3465 is too low. | Perform a dose-response experiment with a wider range of concentrations. | |
| The incubation time is too short. | Optimize the duration of drug exposure for your specific assay.[9] | |
| Degraded AMD3465 stock solution. | Ensure proper storage of the AMD3465 stock solution (typically at -20°C or -80°C in DMSO). Avoid repeated freeze-thaw cycles.[9] | |
| High cytotoxicity observed even at low concentrations | The cell line is highly sensitive to AMD3465. | Use a lower range of concentrations in your dose-response experiments. |
| DMSO toxicity. | Ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%, ideally at or below 0.1%). Run a vehicle control with the same DMSO concentration.[9] | |
| Off-target effects. | While AMD3465 is selective for CXCR4, at very high concentrations, off-target effects cannot be ruled out. Correlate your findings with CXCR4 expression levels.[3][7] | |
| Adherent cells are detaching | The cell line may require a specific coating on the cultureware. | Consider coating plates with agents like poly-L-lysine, collagen, or fibronectin to improve cell adherence.[10] |
| Trypsinization was too harsh. | Use a lower concentration of trypsin or a shorter incubation time during cell passaging.[11] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) and binding affinities (Ki) of AMD3465 from various studies. Note that these values are cell-line specific and should be used as a reference for designing your own experiments.
| Parameter | Cell Line | Value | Reference |
| Ki (SDF-1 ligand binding) | CCRF-CEM | 41.7 ± 1.2 nM | [3][7] |
| IC50 (12G5 mAb binding) | SupT1 | 0.75 nM | [12] |
| IC50 (CXCL12AF647 binding) | SupT1 | 18 nM | [12] |
| IC50 (X4 HIV replication) | Various | 1-10 nM | [12] |
| IC50 (CXCL12-induced calcium mobilization) | SupT1 | 17 nM | [12] |
| IC50 (GTP binding) | CCRF-CEM | 10.38 ± 1.99 nM | [3] |
| IC50 (Calcium flux) | CCRF-CEM | 12.07 ± 2.42 nM | [3] |
| IC50 (Chemotaxis) | CCRF-CEM | 8.7 ± 1.2 nM | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of AMD3465 on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
AMD3465 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of AMD3465 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of AMD3465. Include a vehicle control (medium with the same concentration of DMSO as the highest AMD3465 concentration) and a no-treatment control.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and plot a dose-response curve to determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This protocol provides a framework for assessing the effect of AMD3465 on cell migration towards a chemoattractant like CXCL12.
Materials:
-
Your cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium
-
AMD3465 stock solution (in DMSO)
-
Recombinant CXCL12/SDF-1
-
Transwell inserts (with appropriate pore size for your cells)
-
24-well plates
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture your cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Chemoattractant and Inhibitor Setup: In the lower chamber of the 24-well plate, add medium containing CXCL12 as a chemoattractant. In the upper chamber (the Transwell insert), pre-incubate your cells with different concentrations of AMD3465 (and a vehicle control) in serum-free medium for a short period (e.g., 30 minutes).
-
Migration: Place the Transwell inserts containing the cells and AMD3465 into the lower chambers with the chemoattractant.
-
Incubation: Incubate the plate for a duration that allows for cell migration (this needs to be optimized for your cell line, typically a few hours).
-
Cell Removal and Fixation: After incubation, remove the non-migrated cells from the top of the insert membrane with a cotton swab. Fix the migrated cells on the bottom of the membrane with a fixative (e.g., methanol).
-
Staining and Visualization: Stain the migrated cells with a staining solution like Crystal Violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Compare the number of migrated cells in the AMD3465-treated groups to the control group to determine the inhibitory effect.
Visualizations
References
- 1. Molecular Mechanism of Action of Monocyclam Versus Bicyclam Non-peptide Antagonists in the CXCR4 Chemokine Receptor* | Semantic Scholar [semanticscholar.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]
- 5. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 6. CXCL12 (SDF-1)/CXCR4 Pathway in Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. adl.usm.my [adl.usm.my]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CXCR4 Inhibition: AMD3465 versus AMD3100 (Plerixafor)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent CXCR4 antagonists, AMD3465 and AMD3100 (Plerixafor). We delve into their inhibitory activities, supported by experimental data, and outline the methodologies used to generate these findings. This objective analysis aims to equip researchers with the necessary information to select the appropriate inhibitor for their specific research needs in areas such as HIV entry, cancer metastasis, and hematopoietic stem cell mobilization.
Introduction to AMD3465 and AMD3100
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (SDF-1), play a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer progression.[1][2] Consequently, the development of CXCR4 antagonists has been a significant focus of drug discovery.
AMD3100 (Plerixafor) is a bicyclam molecule and the first CXCR4 antagonist to be approved for clinical use.[3][4] It functions by reversibly blocking the binding of CXCL12 to CXCR4, leading to the mobilization of hematopoietic stem cells from the bone marrow into the peripheral blood.[3]
AMD3465 is a second-generation, monomacrocyclic CXCR4 antagonist.[2][5] It was developed as an analogue of AMD3100 with the aim of improving potency and other pharmacological properties.[2] Like its predecessor, AMD3465 is a potent and selective inhibitor of CXCR4.[5][6]
Quantitative Comparison of Inhibitory Activity
Experimental data consistently demonstrates that AMD3465 is a more potent inhibitor of CXCR4 than AMD3100. In some assays, AMD3465 has been shown to be 10 to 50 times more effective.[5][7] The following tables summarize the key quantitative data from various in vitro studies.
| Inhibitor | Assay | Cell Line | IC50 Value | Reference |
| AMD3465 | Inhibition of 12G5 mAb binding to CXCR4 | SupT1 | 0.75 nM | [6][8] |
| AMD3100 | Inhibition of 12G5 mAb binding to CXCR4 | SupT1 | 37.5 nM | [6] |
| AMD3465 | Inhibition of CXCL12AF647 binding to CXCR4 | SupT1 | 18 nM | [8] |
| AMD3100 | Inhibition of SDF-1/CXCL12 ligand binding | CCRF-CEM | 651 ± 37 nM | [9][10] |
| AMD3465 | Inhibition of CXCL12-induced calcium mobilization | SupT1 | 17 nM | [8] |
| AMD3100 | Inhibition of SDF-1 mediated calcium flux | CCRF-CEM | 572 ± 190 nM | [10] |
| AMD3465 | Inhibition of SDF-1α-mediated chemotaxis | CCRF-CEM | 8.7 ± 1.2 nM | [9] |
| AMD3100 | Inhibition of SDF-1 stimulated chemotaxis | CCRF-CEM | 51 ± 17 nM | [10] |
| AMD3465 | Inhibition of X4 HIV strains | - | 1-10 nM | [5][8] |
| AMD3100 | Inhibition of X4 HIV strains | - | 1-10 nM | [6] |
Table 1: Comparison of IC50 Values for CXCR4 Inhibition
| Inhibitor | Assay | Cell Line | Ki Value | Reference |
| AMD3465 | Inhibition of 125I-SDF-1α ligand binding | CCRF-CEM | 41.7 ± 1.2 nM | [9] |
Table 2: Binding Affinity (Ki) of AMD3465
Experimental Protocols
The data presented above were generated using a variety of established experimental protocols. Below are detailed methodologies for the key assays cited.
Inhibition of 12G5 Monoclonal Antibody (mAb) Binding
This assay quantifies the ability of an inhibitor to block the binding of a specific anti-CXCR4 antibody to the receptor on the cell surface.
-
Cells: Human T-lymphoid SupT1 cells, which endogenously express CXCR4.
-
Procedure:
-
SupT1 cells are pre-incubated with varying concentrations of the CXCR4 inhibitor (AMD3465 or AMD3100).
-
The cells are then stained with a phycoerythrin (PE)-conjugated 12G5 mAb, which recognizes a conformational epitope on CXCR4.
-
The mean fluorescence intensity (MFI) of the stained cells is analyzed by flow cytometry.
-
The IC50 value is calculated as the concentration of the inhibitor that reduces the MFI by 50% compared to untreated control cells.
-
Inhibition of CXCL12 Ligand Binding
This assay measures the ability of an inhibitor to compete with the natural ligand, CXCL12, for binding to CXCR4.
-
Cells: SupT1 or CCRF-CEM cells.
-
Procedure:
-
Cells are incubated with a fluorescently labeled CXCL12 (e.g., CXCL12AF647) or a radiolabeled CXCL12 (e.g., 125I-SDF-1α) in the presence of increasing concentrations of the inhibitor.
-
The amount of bound ligand is quantified by flow cytometry (for fluorescent ligands) or by measuring radioactivity (for radioligands).
-
The IC50 or Ki value is then determined by analyzing the competition binding curves.
-
Inhibition of CXCL12-Induced Calcium Mobilization
CXCR4 activation by CXCL12 leads to an increase in intracellular calcium levels. This assay measures the ability of an inhibitor to block this signaling event.
-
Cells: SupT1 or CCRF-CEM cells.
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The cells are then stimulated with CXCL12 in the presence or absence of the inhibitor.
-
Changes in intracellular calcium concentration are measured using a fluorometer or a fluorescence microscope.
-
The IC50 value is the inhibitor concentration that causes a 50% reduction in the CXCL12-induced calcium signal.
-
Chemotaxis Assay
This assay assesses the ability of an inhibitor to block the migration of cells towards a CXCL12 gradient.
-
Cells: CCRF-CEM or other CXCR4-expressing cells.
-
Procedure:
-
A transwell migration system is used, with the lower chamber containing CXCL12 and the upper chamber containing the cells with or without the inhibitor.
-
After an incubation period, the number of cells that have migrated to the lower chamber is quantified.
-
The IC50 value is the concentration of the inhibitor that reduces cell migration by 50%.
-
Downstream Signaling Pathways
Both AMD3465 and AMD3100 exert their effects by blocking the interaction of CXCL12 with CXCR4, thereby inhibiting downstream signaling pathways that are crucial for cell survival, proliferation, and migration.[2][5][11] These pathways include the mitogen-activated protein kinase (MAPK) pathway and the STAT3 pathway.[5][11]
References
- 1. CXCR4 antagonist AMD3100 (plerixafor): From an impurity to a therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Update on clinical experience with AMD3100, an SDF-1/CXCL12-CXCR4 inhibitor, in mobilization of hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMD3100/CXCR4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of AMD3465 for CXCR4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AMD3465, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), with other known CXCR4 antagonists. The comparative data, detailed experimental protocols, and pathway visualizations aim to assist researchers in evaluating the specificity and performance of AMD3465 for their experimental needs.
Introduction to AMD3465 and CXCR4
The CXCR4 receptor, in conjunction with its ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a pivotal role in numerous physiological and pathological processes, including immune response, hematopoiesis, and cancer metastasis. Consequently, the development of specific antagonists for CXCR4 is of significant interest in therapeutic and research applications. AMD3465 is a monocyclam antagonist designed for high-affinity and selective binding to CXCR4.[1][2] This guide assesses the experimental evidence supporting its specificity.
Comparative Performance Data
The following tables summarize the quantitative data for AMD3465 and its alternatives in key assays that determine their potency and specificity for the CXCR4 receptor.
Table 1: CXCR4 Binding Affinity
This table compares the binding affinities of various antagonists to the CXCR4 receptor, primarily determined through competitive binding assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for ligand binding are presented. Lower values indicate higher binding affinity.
| Compound | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| AMD3465 | 125I-SDF-1α Competition | 41.7 ± 1.2 | [3][4][5] | |
| 12G5 mAb Competition | 0.75 | [6] | ||
| CXCL12AF647 Competition | 18 | [6] | ||
| Plerixafor (AMD3100) | 125I-SDF-1α Competition | 651 ± 37 | [3][4] | |
| 125I-SDF-1α Competition | 44 | [7] | ||
| LY2510924 | SDF-1α Competition | 0.0495 | 0.0797 | [8] |
| MSX-122 | TN14003 Competition | ~10 | [9][10] | |
| BKT-140 (T-140) | 4 | [11] | ||
| Ulocuplumab (CTCE-9908) | Radiolabeled Antibody Competition | 2.8 (KD) | [12] |
Table 2: Functional Inhibition of CXCR4 Signaling
This table presents the functional inhibitory activity of the antagonists on downstream signaling events initiated by CXCL12 binding to CXCR4. The IC50 values for GTP binding, calcium mobilization (flux), and cell migration (chemotaxis) are compared. Lower values indicate more potent inhibition.
| Compound | GTP Binding IC50 (nM) | Calcium Flux IC50 (nM) | Chemotaxis IC50 (nM) | Reference |
| AMD3465 | 10.38 ± 1.99 | 12.07 ± 2.42 | 8.7 ± 1.2 | [3][4] |
| Plerixafor (AMD3100) | 27 ± 2.2 | 572 ± 190 | 51 ± 17 | [3][4] |
| 5.7 | [7] | |||
| LY2510924 | 0.38 (Kb) | 0.26 | [8][13] | |
| MSX-122 | Not Active | Not Active | [9] | |
| BKT-140 (T-140) | ~1 | [14] | ||
| Ulocuplumab (CTCE-9908) | 10 | [15] |
Specificity Profile of AMD3465
Experimental evidence strongly supports the high specificity of AMD3465 for the CXCR4 receptor. Studies have shown that AMD3465 does not inhibit chemokine-stimulated calcium flux in cells expressing other chemokine receptors such as CCR1, CCR2b, CCR4, CCR5, or CCR7.[1][5] Furthermore, it does not interfere with the binding of leukotriene B4 (LTB4) to its receptor, BLT1.[5] This lack of cross-reactivity with other receptors underscores its selective action on CXCR4. In contrast, while also a CXCR4 antagonist, Plerixafor (AMD3100) has been reported to exhibit some off-target effects at higher concentrations.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a labeled ligand for binding to the CXCR4 receptor.
Principle: A constant concentration of a radiolabeled or fluorescently labeled ligand for CXCR4 (e.g., 125I-SDF-1α or CXCL12AF647) is incubated with cells expressing CXCR4 in the presence of varying concentrations of the unlabeled antagonist (e.g., AMD3465). The amount of labeled ligand bound to the receptor is measured, and the concentration of the antagonist that inhibits 50% of the specific binding (IC50) is determined.
Protocol Outline:
-
Cell Preparation: Use a cell line endogenously expressing CXCR4 (e.g., CCRF-CEM, Jurkat) or a cell line stably transfected with CXCR4.[2][3] Harvest and wash the cells, then resuspend them in a suitable binding buffer.
-
Competition Reaction: In a 96-well plate, add the cell suspension, the labeled ligand at a fixed concentration, and serial dilutions of the antagonist.[2]
-
Incubation: Incubate the plate at 4°C or room temperature for a defined period (e.g., 30 minutes to 3 hours) to reach binding equilibrium.[2][7]
-
Washing: Separate the bound from unbound ligand by washing the cells with cold assay buffer. This can be achieved by centrifugation and removal of the supernatant or by filtration through a filter plate.[2]
-
Detection: Quantify the amount of bound labeled ligand. For radiolabeled ligands, this is done using a scintillation counter. For fluorescently labeled ligands, a flow cytometer is used.[2]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium mobilization induced by the binding of CXCL12 to CXCR4.
Principle: CXCR4 activation by CXCL12 leads to an increase in intracellular calcium concentration ([Ca2+]i). Cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3, Indo-1). The antagonist is added before the addition of CXCL12. A reduction in the fluorescent signal in the presence of the antagonist indicates its inhibitory activity.[16]
Protocol Outline:
-
Cell Preparation and Dye Loading: Load CXCR4-expressing cells with a calcium-sensitive dye by incubating them with the dye for a specific time (e.g., 30-60 minutes) at 37°C.[17][18] Wash the cells to remove excess dye.
-
Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of the antagonist for a short period.[16]
-
Stimulation and Measurement: Measure the baseline fluorescence. Add CXCL12 to stimulate the cells and immediately record the change in fluorescence over time using a flow cytometer or a fluorometric imaging plate reader (FLIPR).[16]
-
Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. Calculate the percentage of inhibition of the calcium response at each antagonist concentration compared to the response with CXCL12 alone. Determine the IC50 value from the dose-response curve.
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directional migration of cells towards a chemoattractant, in this case, CXCL12.
Principle: Cells expressing CXCR4 will migrate along a concentration gradient of CXCL12. This migration can be measured using a transwell system (e.g., Boyden chamber). The antagonist's efficacy is determined by its ability to reduce the number of cells migrating towards the CXCL12 source.[19]
Protocol Outline:
-
Assay Setup: Place a transwell insert with a porous membrane into a well of a multi-well plate. Add CXCL12-containing medium to the lower chamber and a suspension of CXCR4-expressing cells, pre-incubated with or without the antagonist, to the upper chamber.[19]
-
Incubation: Incubate the plate for several hours (typically 4-24 hours) at 37°C in a CO2 incubator to allow cell migration.[19]
-
Quantification of Migrated Cells: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.[19]
-
Cell Counting: Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a plate reader after labeling with a fluorescent dye.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the control (CXCL12 alone). Determine the IC50 value from the resulting dose-response curve.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms of action and the validation process, the following diagrams are provided.
CXCR4 Signaling Pathway and Point of AMD3465 Inhibition.
The diagram above illustrates the canonical signaling cascade initiated by the binding of CXCL12 to its receptor, CXCR4. This activation leads to the dissociation of the G-protein complex, triggering downstream pathways involving PLC, PI3K/Akt, and MAPK/ERK, which ultimately regulate cellular processes like migration and proliferation. AMD3465 acts as a direct antagonist, blocking the initial binding of CXCL12 to CXCR4, thereby inhibiting all subsequent signaling events.
Experimental Workflow for Validating CXCR4 Antagonist Specificity.
This workflow outlines the logical progression of experiments to validate the specificity of a CXCR4 antagonist like AMD3465. It begins with determining the binding affinity, followed by a series of functional assays to confirm the inhibition of downstream signaling. Finally, specificity screening against a panel of other receptors is crucial to establish selective antagonism.
Conclusion
The presented data from binding and functional assays consistently demonstrate that AMD3465 is a highly potent and specific antagonist of the CXCR4 receptor. Its superior performance in comparison to first-generation antagonists like Plerixafor (AMD3100) in several key functional assays, combined with its documented selectivity over other chemokine receptors, validates its utility as a specific tool for studying CXCR4-mediated processes and as a promising candidate for therapeutic development. Researchers can confidently utilize AMD3465 to specifically probe the roles of the CXCL12/CXCR4 axis in their biological systems of interest.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Identification of LY2510924, a Novel Cyclic Peptide CXCR4 Antagonist That Exhibits Antitumor Activities in Solid Tumor and Breast Cancer Metastatic Models | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The high-affinity CXCR4 antagonist BKT140 is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ulocuplumab (BMS-936564 / MDX1338): a fully human anti-CXCR4 antibody induces cell death in chronic lymphocytic leukemia mediated through a reactive oxygen species-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of LY2510924, a novel cyclic peptide CXCR4 antagonist that exhibits antitumor activities in solid tumor and breast cancer metastatic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bu.edu [bu.edu]
- 18. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 19. benchchem.com [benchchem.com]
A Head-to-Head Comparison of AMD3465 and Plerixafor: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AMD3465 and Plerixafor, two potent antagonists of the CXCR4 receptor. This document delves into their performance, supported by experimental data, and offers detailed methodologies for key experiments.
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (also known as SDF-1), play a pivotal role in numerous physiological and pathological processes, including hematopoietic stem cell (HSC) homing, HIV entry, and cancer metastasis. Consequently, CXCR4 has emerged as a significant therapeutic target. Plerixafor (formerly AMD3100), a bicyclam derivative, is an FDA-approved drug for mobilizing hematopoietic stem cells from the bone marrow to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[1][2][3] AMD3465, a monocyclam analogue, is a next-generation CXCR4 antagonist that has demonstrated high potency in preclinical studies.[4][5] This guide offers a detailed comparison of these two molecules to aid researchers in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action
Both AMD3465 and Plerixafor are small molecule antagonists of the CXCR4 receptor.[4][6] They function by binding to CXCR4 and blocking the interaction of its endogenous ligand, CXCL12.[4][6] This inhibition disrupts the downstream signaling cascades that are crucial for cell migration, survival, and proliferation. By preventing CXCL12 from binding to CXCR4, these antagonists can mobilize hematopoietic stem cells anchored in the bone marrow into the peripheral bloodstream.[1][6]
Quantitative Performance Comparison
The following tables summarize the available quantitative data on the potency of AMD3465 and Plerixafor in various in vitro assays. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.
| Parameter | AMD3465 | Plerixafor (AMD3100) | Reference Cell Line/Assay Condition | Source(s) |
| IC50 for CXCR4 Binding (12G5 mAb) | 0.75 nM | 37.5 nM | SupT1 cells | [7] |
| IC50 for CXCL12 Binding | 18 nM | Not explicitly stated in direct comparison | SupT1 cells (using CXCL12AF647) | [8] |
| Ki for SDF-1 Ligand Binding | 41.7 ± 1.2 nM | 651 ± 37 nM | CCRF-CEM T-cell line | [9][10] |
| IC50 for CXCL12-induced Calcium Mobilization | 17 nM | 572 ± 190 nM | SupT1 cells, CCRF-CEM T-cell line | [8][9] |
| IC50 for CXCL12-mediated Chemotaxis | 8.7 ± 1.2 nM | 51 ± 17 nM | CCRF-CEM T-cell line | [9] |
| IC50 for Inhibition of X4 HIV strains | 1-10 nM | 1-10 nM | Various X4 HIV strains | [4][11] |
Table 1: In Vitro Potency of AMD3465 and Plerixafor.
| Pharmacokinetic Parameter | AMD3465 | Plerixafor (AMD3100) | Species | Source(s) |
| Peak Plasma Time (subcutaneous) | 0.5 - 1.5 hours | 30 - 60 minutes | Mice, Dogs / Humans | [10][12] |
| Terminal Half-life | 1.56 - 4.63 hours | 3 - 6 hours | Dogs / Humans | [3][10] |
| Bioavailability (subcutaneous) | 100% | Not explicitly stated | Dogs | [10] |
Table 2: Pharmacokinetic Properties of AMD3465 and Plerixafor.
Signaling Pathways and Experimental Workflows
The interaction of CXCL12 with CXCR4 triggers a cascade of intracellular signaling events. Both AMD3465 and Plerixafor act by blocking the initial step of this cascade.
Caption: CXCR4 signaling pathway and points of inhibition by AMD3465 and Plerixafor.
The following diagram illustrates a general experimental workflow for comparing the efficacy of CXCR4 antagonists.
Caption: General experimental workflow for comparing CXCR4 antagonists.
Experimental Protocols
CXCR4 Receptor Binding Assay
Objective: To determine the affinity of AMD3465 and Plerixafor for the CXCR4 receptor.
Methodology:
-
Cell Culture: Use a cell line endogenously expressing CXCR4, such as SupT1 or CCRF-CEM T-cells.
-
Ligand Competition: Incubate the cells with a constant concentration of a labeled ligand that binds to CXCR4. For example, the anti-CXCR4 monoclonal antibody 12G5 or a fluorescently labeled CXCL12 (e.g., CXCL12AF647).[7][8]
-
Antagonist Titration: Add increasing concentrations of the unlabeled antagonist (AMD3465 or Plerixafor) to compete with the labeled ligand for binding to CXCR4.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Washing: Wash the cells to remove unbound ligand.
-
Detection: Quantify the amount of labeled ligand bound to the cells using an appropriate method, such as flow cytometry for fluorescently labeled ligands or a gamma counter for radiolabeled ligands.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value, the concentration of antagonist that inhibits 50% of the specific binding of the labeled ligand, can be determined by non-linear regression analysis.
CXCL12-Induced Intracellular Calcium Mobilization Assay
Objective: To measure the ability of AMD3465 and Plerixafor to inhibit CXCL12-induced intracellular calcium flux.
Methodology:
-
Cell Preparation: Load CXCR4-expressing cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of AMD3465 or Plerixafor for a specific duration.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometer or a flow cytometer.
-
CXCL12 Stimulation: Add a fixed concentration of CXCL12 to the cell suspension to induce calcium mobilization.
-
Fluorescence Monitoring: Continuously monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: Calculate the peak fluorescence intensity or the area under the curve for each antagonist concentration. The IC50 value is the concentration of the antagonist that inhibits 50% of the CXCL12-induced calcium response.
Chemotaxis Assay
Objective: To assess the inhibitory effect of AMD3465 and Plerixafor on CXCL12-mediated cell migration.
Methodology:
-
Assay Setup: Use a transwell migration assay system with a porous membrane (e.g., 5 µm pore size for lymphocytes).
-
Chemoattractant: Place a solution containing a specific concentration of CXCL12 in the lower chamber of the transwell plate.
-
Cell Preparation: Resuspend CXCR4-expressing cells in a serum-free medium and pre-incubate them with different concentrations of AMD3465 or Plerixafor.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a few hours to allow for cell migration.
-
Quantification of Migrated Cells: Count the number of cells that have migrated through the membrane to the lower chamber. This can be done by various methods, including manual counting with a microscope, using a cell counter, or by lysing the cells and quantifying a cellular component (e.g., using a fluorescent dye like CyQuant).
-
Data Analysis: Determine the percentage of inhibition of migration for each antagonist concentration compared to the control (CXCL12 alone). The IC50 value is the concentration of the antagonist that causes 50% inhibition of chemotaxis.
In Vivo Hematopoietic Stem Cell Mobilization in Mice
Objective: To evaluate the efficacy of AMD3465 and Plerixafor in mobilizing hematopoietic stem cells into the peripheral blood in a murine model.
Methodology:
-
Animal Model: Use a suitable mouse strain, such as C57BL/6.
-
Drug Administration: Administer AMD3465 or Plerixafor to the mice via subcutaneous or intraperitoneal injection at various doses. A control group should receive a vehicle injection.
-
Blood Collection: Collect peripheral blood samples from the mice at different time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).
-
Cell Counting: Perform a complete blood count to determine the total white blood cell count.
-
Flow Cytometry Analysis: Stain the blood samples with fluorescently labeled antibodies specific for hematopoietic stem and progenitor cells (e.g., Lineage-Sca-1+c-Kit+ or LSK cells in mice).
-
Quantification of HSCs: Use flow cytometry to quantify the number of circulating HSCs per volume of blood.
-
Colony-Forming Unit (CFU) Assay: Plate peripheral blood mononuclear cells in a methylcellulose-based medium containing cytokines to assess the number of colony-forming units, which represent hematopoietic progenitor cells.
-
Data Analysis: Compare the number of circulating HSCs and CFU-C in the drug-treated groups to the control group to determine the mobilizing efficacy of each compound.
Conclusion
Both AMD3465 and Plerixafor are potent and selective antagonists of the CXCR4 receptor. The available in vitro data suggests that AMD3465 may exhibit greater potency in inhibiting CXCR4 binding and downstream signaling events compared to Plerixafor.[4][7] However, the choice between these two molecules will ultimately depend on the specific research question, the experimental model, and the desired pharmacokinetic profile. Plerixafor has the advantage of being an FDA-approved drug with extensive clinical data, making it a valuable tool for translational research.[1][2] AMD3465, with its high potency, represents a promising candidate for further investigation and development as a therapeutic agent. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating the comparative biology of these important CXCR4 antagonists.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. CXCL12 (SDF-1)/CXCR4 Pathway in Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. bu.edu [bu.edu]
- 8. Single-dose MGTA-145/plerixafor leads to efficient mobilization and in vivo transduction of HSCs with thalassemia correction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biased action of the CXCR4-targeting drug plerixafor is essential for its superior hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-dose MGTA-145/plerixafor leads to efficient mobilization and in vivo transduction of HSCs with thalassemia correction in mice | Blood Advances | American Society of Hematology [ashpublications.org]
AMD3465: A Comparative Analysis of its Cross-Reactivity with Other Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AMD3465's interaction with its primary target, the C-X-C chemokine receptor type 4 (CXCR4), versus other chemokine receptors. The data presented herein underscores the high selectivity of AMD3465, a critical attribute for its therapeutic potential.
AMD3465 is a potent and highly selective antagonist of the CXCR4 receptor.[1] Its specificity is paramount in minimizing off-target effects and ensuring a focused therapeutic action. This document summarizes key experimental data demonstrating this selectivity, details the methodologies used to obtain these findings, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Comparison of Receptor Activity
The selectivity of AMD3465 for CXCR4 is evident when its inhibitory activity is compared against a panel of other chemokine receptors. While AMD3465 potently inhibits CXCR4-mediated signaling, its effect on other receptors is negligible.
| Receptor | Ligand/Assay | AMD3465 Activity | Fold Selectivity (vs. CXCR4) |
| CXCR4 | SDF-1α ligand binding (Kᵢ) | 41.7 ± 1.2 nM[1] | - |
| CXCR4 | GTP binding (IC₅₀) | 10.38 ± 1.99 nM[1] | - |
| CXCR4 | Calcium Flux (IC₅₀) | 12.07 ± 2.42 nM[1] | - |
| CXCR4 | Chemotaxis (IC₅₀) | 8.7 ± 1.2 nM[1] | - |
| CCR1, CCR2b, CCR4, CCR5, CCR7, CXCR3 | Chemokine-stimulated calcium flux | No inhibition observed[1] | >400-fold[1] |
Note: An IC₅₀ value for AMD3465 against CXCR4 has been shown to be approximately 400-fold higher than against CCR1, CCR2b, CCR4, CCR5, CCR7, and CXCR3, though specific IC₅₀ values for these other receptors were not determined due to the low potency.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the ability of a test compound (AMD3465) to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Kᵢ) of AMD3465 for the CXCR4 receptor.
Materials:
-
CCRF-CEM cells (expressing CXCR4)
-
¹²⁵I-labeled SDF-1α (radioligand)
-
AMD3465
-
Binding Buffer (e.g., Tris-HCl with BSA and MgCl₂)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
CCRF-CEM cell membranes are prepared and incubated with a fixed concentration of ¹²⁵I-SDF-1α.
-
Increasing concentrations of unlabeled AMD3465 are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed to calculate the IC₅₀ (the concentration of AMD3465 that inhibits 50% of the specific binding of ¹²⁵I-SDF-1α).
-
The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon receptor activation.
Objective: To assess the functional antagonist activity of AMD3465 at CXCR4 and other chemokine receptors.
Materials:
-
Cells expressing the chemokine receptor of interest (e.g., CXCR4, CCR5)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
The cognate chemokine ligand for the receptor being tested
-
AMD3465
-
Assay buffer (e.g., HBSS with HEPES)
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
The cells are then incubated with varying concentrations of AMD3465.
-
The cognate chemokine ligand is added to stimulate the receptor.
-
The resulting change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a FLIPR or flow cytometer.
-
The ability of AMD3465 to inhibit the ligand-induced calcium flux is quantified to determine its IC₅₀.
GTP Binding Assay
This assay measures the activation of G proteins, an early event in the signaling cascade following GPCR activation.
Objective: To determine the effect of AMD3465 on CXCL12-induced G protein activation via CXCR4.
Materials:
-
Cell membranes expressing CXCR4
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
CXCL12 (SDF-1α)
-
AMD3465
-
Assay buffer (containing GDP, MgCl₂, NaCl)
-
Scintillation counter
Procedure:
-
Cell membranes are pre-incubated with AMD3465.
-
CXCL12 is added to stimulate the CXCR4 receptors.
-
[³⁵S]GTPγS is added, which binds to the activated Gα subunit of the G protein.
-
The reaction is incubated to allow for [³⁵S]GTPγS binding.
-
The reaction is terminated, and the amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
The inhibitory effect of AMD3465 on CXCL12-stimulated [³⁵S]GTPγS binding is used to calculate its IC₅₀.
CXCL12/CXCR4 Signaling Pathway
The interaction of CXCL12 with CXCR4 triggers a cascade of intracellular signaling events that are crucial for cell migration, proliferation, and survival. AMD3465 acts by blocking the initial binding of CXCL12 to CXCR4, thereby inhibiting all downstream signaling.
References
Benchmarking AMD 3465 performance against industry standards
It appears there may be some ambiguity regarding the term "AMD 3465." This designation can refer to a chemical compound, a potent CXCR4 antagonist relevant in drug discovery, or it could be a typographical error for a computer processor model. Given the audience of researchers, scientists, and drug development professionals, this guide will address both possibilities to provide a comprehensive comparison based on industry standards.
For professionals in drug development, AMD3465 is known as a potent and selective antagonist of the CXCR4 receptor, a key player in HIV entry, cancer metastasis, and inflammatory diseases. Its performance is benchmarked by its ability to inhibit the receptor's function, typically measured by its potency in various cellular assays.
Performance Comparison of CXCR4 Antagonists
The primary industry standard for comparing CXCR4 antagonists is their inhibitory concentration (IC50) and binding affinity (Ki) in various functional assays. A lower IC50 value indicates higher potency. AMD3465 is often compared to AMD3100 (Plerixafor), a well-established CXCR4 antagonist.
| Compound | Assay Type | Target/Cell Line | IC50 / Ki | Reference |
| AMD3465 | CXCL12-induced Calcium Mobilization | U87.CD4.CCR5 cells | 17 nM (IC50) | [1] |
| AMD3465 | 12G5 mAb Binding Inhibition | SupT1 cells | 0.75 nM (IC50) | [1] |
| AMD3465 | CXCL12 Binding Inhibition | SupT1 cells | 18 nM (IC50) | [1] |
| AMD3465 | X4 HIV Strain Replication Inhibition | Various | 1-10 nM (IC50) | [1][2] |
| AMD3100 (Plerixafor) | Ligand Binding | - | 651 ± 37 nM (IC50) | [3] |
| AMD3100 (Plerixafor) | GTP Binding | - | 27 ± 2.2 nM (IC50) | [3] |
| AMD3100 (Plerixafor) | Calcium Flux | - | 572 ± 190 nM (IC50) | [3] |
As the data indicates, AMD3465 demonstrates significantly higher potency compared to AMD3100 in several key assays.[2][3]
Experimental Protocols
Calcium Mobilization Assay:
-
Cells expressing CXCR4 (e.g., U87.CD4.CCR5) are loaded with a calcium-sensitive fluorescent dye.
-
Cells are pre-incubated with varying concentrations of the antagonist (e.g., AMD3465).
-
The natural ligand for CXCR4, CXCL12, is added to stimulate the receptor.
-
Activation of CXCR4 leads to an intracellular release of calcium, which is detected as an increase in fluorescence.
-
The concentration of the antagonist that inhibits 50% of the calcium response (IC50) is calculated.[1][2]
HIV Replication Inhibition Assay:
-
Target cells susceptible to HIV infection are cultured.
-
The cells are treated with different concentrations of the CXCR4 antagonist.
-
The cells are then infected with a CXCR4-using (X4) strain of HIV.
-
After a period of incubation, viral replication is measured, often by quantifying viral proteins (like p24) or enzyme activity (reverse transcriptase).
-
The IC50 is determined as the concentration of the antagonist that reduces viral replication by 50%.[1][2]
CXCR4 Signaling Pathway
References
A Comparative Guide to the In Vitro and In Vivo Activity of the CXCR4 Antagonist AMD3465
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CXCR4 antagonist AMD3465 with other notable alternatives, supported by experimental data. The information is intended to assist researchers in evaluating the suitability of AMD3465 for their specific preclinical and clinical research applications.
Introduction to AMD3465 and CXCR4 Antagonism
AMD3465 is a potent and specific monocyclic antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, with its endogenous ligand stromal cell-derived factor-1 (SDF-1α or CXCL12), plays a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and HIV-1 entry into host cells. In the context of oncology, the SDF-1/CXCR4 axis is heavily implicated in tumor proliferation, invasion, angiogenesis, and metastasis. By blocking this signaling pathway, CXCR4 antagonists like AMD3465 present a promising therapeutic strategy for various cancers and other diseases.
In Vitro Activity Comparison
The following table summarizes the in vitro potency of AMD3465 in comparison to other well-characterized CXCR4 antagonists, AMD3100 (Plerixafor) and AMD11070.
| Assay | AMD3465 | AMD3100 (Plerixafor) | AMD11070 | Cell Line |
| CXCL12 Competition Binding (IC50) | 2.1 ± 0.24 nM[1] | 12.0 ± 1.1 nM[1] | 0.67 ± 0.10 nM[1] | Jurkat T-cells |
| SDF-1 Ligand Binding (Ki) | 41.7 ± 1.2 nM[2] | - | - | CCRF-CEM T-cells |
| CXCL12-induced Calcium Signaling (IC50) | 53.4 ± 24.3 nM[1] | 723.0 ± 99.1 nM[1] | 12.3 ± 1.7 nM[1] | U87.CD4.CXCR4 cells |
| CXCR4 Internalization (IC50) | 67.3 ± 11.3 nM[1] | 148.0 ± 36.0 nM[1] | 70.5 ± 13.1 nM[1] | U87.CD4.CXCR4 cells |
| Anti-HIV-1 Activity (IC50) | 1-10 nM[3] | - | - | MT-4 cells |
| Inhibition of Cell Migration (%) | - | 61% (at 200 nM)[4] | 80% (at 200 nM)[4] | Melanoma cells |
In Vivo Activity Comparison
The in vivo efficacy of AMD3465 has been demonstrated in various preclinical cancer models. Below is a comparative summary of its effects on tumor growth and metastasis against AMD3100 (Plerixafor).
| Cancer Model | Compound | Dosing | Effect on Primary Tumor Growth | Effect on Metastasis | Reference |
| Breast Cancer (4T1 syngeneic model) | AMD3465 | 428.57µ g/mouse/day , continuous infusion for 14 days | Significantly reduced (>95%) | Significantly reduced pulmonary and liver metastases (>95%) | [5] |
| Prostate Cancer (PC-3 xenograft) | AMD3100 | - | Tumor volume on day 28: 42.9 ± 18.4 mm³ (vs. 751.9 ± 276.4 mm³ in control) | - | [3][6] |
| Osteosarcoma (LM8 orthotopic model) | AMD3100 | 5 mg/kg every 2 days for 10 injections | Significantly smaller tumors compared to control | Reduced lung metastasis | [7] |
| Glioblastoma (U87 intracranial xenograft) | AMD3465 | 50 µ g/day (2.5 mg/kg/d) for 5 weeks, continuous s.c. infusion | Significantly inhibited tumor growth | - | [8] |
Note: Direct head-to-head in vivo studies with identical experimental conditions for all listed compounds are limited. The data presented is compiled from individual studies and should be interpreted with this consideration.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Matrigel Invasion Assay
This assay is utilized to assess the invasive potential of cancer cells in vitro.
-
Preparation of Transwell Inserts: 8.0 µm pore size Transwell inserts are coated with a thin layer of Matrigel and allowed to solidify at 37°C.
-
Cell Seeding: Cancer cells are serum-starved for 6-24 hours, then resuspended in a serum-free medium and seeded into the upper chamber of the Matrigel-coated inserts.
-
Treatment: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), with or without varying concentrations of AMD3465 or other CXCR4 antagonists.
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell invasion.
-
Quantification: After incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed with methanol and stained with a nuclear stain (e.g., DAPI). The number of invading cells is then quantified by counting the stained nuclei in several microscopic fields of view.
In Vivo Xenograft Tumor Growth and Metastasis Model
This model is used to evaluate the anti-tumor and anti-metastatic efficacy of compounds in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 4T1 breast cancer cells) are injected into the appropriate tissue of immunodeficient mice (e.g., mammary fat pad for breast cancer).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, AMD3465).
-
Treatment Administration: AMD3465 or the vehicle is administered to the mice according to a specific dosing schedule (e.g., daily subcutaneous injection or continuous infusion via an osmotic pump).
-
Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. The overall health and body weight of the mice are also monitored.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the primary tumors are excised and weighed. To assess metastasis, organs such as the lungs and liver are harvested, and the number of metastatic nodules is counted, often with the aid of histological staining (e.g., H&E staining).
Conclusion
AMD3465 demonstrates potent in vitro and in vivo activity as a CXCR4 antagonist. Its ability to inhibit key cellular processes involved in cancer progression, such as cell migration and invasion, at nanomolar concentrations is comparable or superior to other known inhibitors like AMD3100 in several assays. In vivo studies have shown its significant efficacy in reducing primary tumor growth and metastasis in various cancer models. This guide provides a foundational comparison to aid in the selection of appropriate CXCR4 antagonists for further research and development.
References
- 1. CXCR4 Inhibition with AMD3100 Sensitizes Prostate Cancer to Docetaxel Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plerixafor Improves Primary Tumor Response and Reduces Metastases in Cervical Cancer Treated with Radio-Chemotherapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. Inhibition of tumor growth and histopathological changes following treatment with a chemokine receptor CXCR4 antagonist in a prostate cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. AMD3100 reduces CXCR4-mediated survival and metastasis of osteosarcoma by inhibiting JNK and Akt, but not p38 or Erk1/2, pathways in in vitro and mouse experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking CXCR4-Mediated Cyclic AMP Suppression Inhibits Brain Tumor Growth In vivo | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Reproducibility of Published Results Using AMD3465: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AMD3465's performance with its primary alternative, AMD3100 (Plerixafor), supported by experimental data from published studies. It is designed to assist researchers in evaluating the reproducibility and potential applications of AMD3465 in their own work. The information is presented in clearly structured tables, with detailed experimental protocols and visualizations to ensure clarity and facilitate experimental design.
Comparative Performance of AMD3465 and AMD3100
AMD3465 is a monomacrocyclic antagonist of the CXCR4 receptor, a key regulator of cell migration and signaling. It was developed as an analog of the bicyclam molecule AMD3100 (Plerixafor), with the aim of improving its pharmacological properties. The following tables summarize the quantitative data from various studies, highlighting the comparative efficacy of these two compounds in different assays. The consistency of these findings across multiple independent studies suggests a high degree of reproducibility.
Table 1: CXCR4 Antagonist Activity
| Parameter | AMD3465 | AMD3100 (Plerixafor) | Cell Line | Reference |
| IC50 (CXCL12 Binding) | 18 nM | 33 nM | SupT1 | [1] |
| IC50 (12G5 mAb Binding) | 0.75 nM | 37.5 nM | SupT1 | [1] |
| Ki (SDF-1 Ligand Binding) | 41.7 ± 1.2 nM | ~651 ± 37 nM | CCRF-CEM | [2][3][4] |
| IC50 (GTP Binding) | 10.38 ± 1.99 nM | 27 ± 2.2 nM | CCRF-CEM | [4] |
| IC50 (Calcium Flux) | 12.07 ± 2.42 nM | 572 ± 190 nM | CCRF-CEM | [4] |
| IC50 (Chemotaxis) | 8.7 ± 1.2 nM | 51 ± 17 nM | CCRF-CEM | [4] |
Table 2: Anti-HIV Activity
| Parameter | AMD3465 | AMD3100 (Plerixafor) | Virus Strain | Reference |
| IC50 (X4 HIV strains) | 1-10 nM | Not specified in this study, but known to be potent | Various X4 strains | [5] |
The data consistently demonstrates that AMD3465 is a more potent CXCR4 antagonist than AMD3100 across various functional assays. Notably, its inhibitory concentration in ligand binding, GTP binding, calcium flux, and chemotaxis assays is significantly lower. This suggests that published findings on the superior in vitro potency of AMD3465 are likely to be reproducible.
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for key experiments are provided below.
CXCR4 Binding Assay (12G5 mAb Competition)
-
Cell Line: SupT1 human T-lymphoid cells.
-
Reagents: Phycoerythrin (PE)-conjugated anti-CXCR4 monoclonal antibody (12G5), AMD3465, AMD3100.
-
Procedure:
-
Pre-incubate SupT1 cells with varying concentrations of AMD3465 or AMD3100.
-
Add PE-conjugated 12G5 mAb to the cell suspension.
-
Incubate to allow for antibody binding.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of PE.
-
The reduction in MFI in the presence of the compounds indicates displacement of the antibody from the CXCR4 receptor. The IC50 is calculated as the concentration of the compound that causes a 50% reduction in MFI.[1]
-
Chemotaxis Assay
-
Cell Line: CCRF-CEM T-cells.
-
Reagents: SDF-1α (CXCL12), AMD3465, AMD3100, migration plates (e.g., Transwell).
-
Procedure:
-
Place CCRF-CEM cells in the upper chamber of the migration plate.
-
Add SDF-1α to the lower chamber as a chemoattractant.
-
Add varying concentrations of AMD3465 or AMD3100 to the upper chamber with the cells.
-
Incubate to allow for cell migration towards the chemoattractant.
-
Quantify the number of cells that have migrated to the lower chamber.
-
The IC50 is determined as the concentration of the antagonist that inhibits the SDF-1α-induced cell migration by 50%.[4]
-
In Vitro Cancer Cell Invasiveness Assay
-
Cell Line: 4T1 breast cancer cells.
-
Reagents: Matrigel invasion chambers, fetal bovine serum (FBS), AMD3465.
-
Procedure:
-
Seed 4T1 cells in the upper chamber of a Matrigel-coated transwell in serum-free medium.
-
The lower chamber contains medium with 10% FBS as a chemoattractant.
-
Add different concentrations of AMD3465 to the upper chamber.
-
Incubate for 48 hours to allow for cell invasion through the Matrigel.
-
Stain and count the cells that have invaded to the lower surface of the membrane.
-
Compare the number of invaded cells in treated versus untreated wells to determine the effect of AMD3465 on invasiveness.[6]
-
Visualizing Molecular Interactions and Workflows
To further clarify the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of AMD3465.
Caption: Workflow for the in vitro cancer cell invasiveness assay.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging CXCR4 Expression in Human Cancer Xenografts: Evaluation of Monocyclam 64Cu-AMD3465 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anti-metastatic effects of AMD 3465 in different tumor types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-metastatic effects of AMD3465 in various tumor types, with a focus on its performance against other CXCR4 antagonists. Experimental data from preclinical studies are presented to offer an objective analysis for researchers in oncology and drug development.
Executive Summary
AMD3465, a potent and specific antagonist of the CXCR4 chemokine receptor, has demonstrated significant anti-metastatic properties, particularly in breast cancer models. By disrupting the CXCL12/CXCR4 signaling axis, AMD3465 inhibits key processes in cancer progression, including tumor cell invasion, migration, and the establishment of metastatic niches. This guide summarizes the quantitative data from preclinical studies, details the experimental methodologies, and provides a comparative overview with other CXCR4 inhibitors, namely Plerixafor (AMD3100) and MSX-122.
Data Presentation: Quantitative Comparison of Anti-Metastatic Effects
The following tables summarize the key quantitative data on the anti-metastatic efficacy of AMD3465 and its alternatives.
Table 1: In Vitro Invasion Assays
| Compound | Tumor Type/Cell Line | Concentration(s) | Inhibition of Invasion (%) | Source |
| AMD3465 | Breast Cancer (4T1) | 2.5 µM | ~50% | [Ling et al., 2013][1] |
| 5 µM | ~75% | [Ling et al., 2013][1] | ||
| 10 µM | ~90% | [Ling et al., 2013][1] | ||
| Plerixafor (AMD3100) | Melanoma (B16) | 10 µg/ml | Data not specified as % | [2] |
| MSX-122 | Breast Cancer (MDA-MB-231) | Not specified | Significant inhibition |
Table 2: In Vivo Metastasis Studies
| Compound | Tumor Type | Animal Model | Treatment Regimen | Reduction in Metastasis | Source |
| AMD3465 | Breast Cancer (4T1) | Syngeneic BALB/c | 1.25 mg/kg/day | >95% reduction in lung and liver metastases | [Ling et al., 2013][1] |
| Breast Cancer (4T07) | Syngeneic BALB/c | 1.25 mg/kg/day | Significant reduction in lung metastases | [Ling et al., 2013][1] | |
| Breast Cancer (168Farn) | Syngeneic BALB/c | 1.25 mg/kg/day | Significant reduction in lung metastases | [Ling et al., 2013][1] | |
| Plerixafor (AMD3100) | Melanoma (B16) | C57BL/6 | 1.25 mg/kg, twice daily | ~50% reduction in lung metastases | [2] |
| MSX-122 | Breast Cancer (MDA-MB-231) | Nude mice | 4 mg/kg, daily | Significant reduction in lung metastases |
Mechanism of Action: The CXCL12/CXCR4 Signaling Pathway
The CXCL12/CXCR4 axis is a critical pathway in cancer metastasis. The chemokine CXCL12, highly expressed in common sites of metastasis such as the lungs, liver, and bone marrow, acts as a chemoattractant for cancer cells expressing the CXCR4 receptor. This interaction promotes tumor cell migration, invasion, and survival. AMD3465 and other CXCR4 antagonists function by blocking this interaction.
Figure 1. Mechanism of action of AMD3465 in blocking the CXCL12/CXCR4 signaling pathway to inhibit metastasis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Matrigel Invasion Assay
This assay assesses the invasive potential of cancer cells.
-
Preparation of Matrigel-coated Inserts: Thaw Matrigel Basement Membrane Matrix on ice. Dilute Matrigel to the desired concentration with cold, serum-free cell culture medium. Add a thin layer of the diluted Matrigel to the upper chamber of a Transwell insert (8.0 µm pore size) and incubate at 37°C for at least 30 minutes to allow for gelling.
-
Cell Seeding: Harvest cancer cells (e.g., 4T1 breast cancer cells) and resuspend them in serum-free medium. Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant and Inhibitor Addition: In the lower chamber, add complete medium containing a chemoattractant (e.g., 10% fetal bovine serum). For the experimental groups, add AMD3465 or other inhibitors at various concentrations to both the upper and lower chambers.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate for the cell line's invasive capacity (e.g., 24-48 hours for 4T1 cells).
-
Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet). Count the number of stained cells in several microscopic fields to determine the extent of invasion.
Figure 2. Workflow for the in vitro Matrigel invasion assay.
In Vivo Orthotopic Breast Cancer Metastasis Model
This model mimics the natural progression of breast cancer metastasis.
-
Cell Culture and Preparation: Culture murine breast cancer cells (e.g., 4T1, 4T07, or 168Farn) in appropriate medium. On the day of injection, harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at the desired concentration.
-
Orthotopic Injection: Anesthetize female immunodeficient mice (e.g., BALB/c). Inject a small volume of the cell suspension into the mammary fat pad of the mouse.
-
Tumor Growth and Monitoring: Monitor the mice regularly for the development of a primary tumor at the injection site. Measure tumor volume with calipers.
-
Treatment Administration: Once the primary tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer AMD3465 or other agents via a suitable route (e.g., subcutaneous injection or osmotic pump).
-
Metastasis Assessment: At the end of the study period, euthanize the mice and harvest organs of interest (e.g., lungs and liver). The number of metastatic nodules on the surface of the organs can be counted under a dissecting microscope. For more detailed analysis, tissues can be fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to identify micrometastases.
Figure 3. Workflow for the in vivo orthotopic breast cancer metastasis model.
Discussion and Future Directions
The available data strongly support the anti-metastatic potential of AMD3465, particularly in breast cancer. Its ability to significantly reduce both in vitro invasion and in vivo metastasis highlights its promise as a therapeutic agent. While direct comparative studies are limited, the existing evidence suggests that AMD3465 may have a potent anti-metastatic effect compared to other CXCR4 antagonists like Plerixafor.
Further research is warranted to expand the validation of AMD3465's anti-metastatic effects to a broader range of tumor types. Quantitative data from preclinical models of glioma, pancreatic, and lung cancer are needed to fully assess its therapeutic potential across different malignancies. Head-to-head comparative studies with other CXCR4 inhibitors in various cancer models would provide a clearer understanding of its relative efficacy.
Conclusion
AMD3465 is a promising anti-metastatic agent that effectively targets the CXCL12/CXCR4 signaling axis. The preclinical data, especially in breast cancer, are compelling and provide a strong rationale for further investigation and clinical development. This guide offers a foundational overview for researchers and drug development professionals interested in the therapeutic potential of targeting CXCR4 for the prevention and treatment of cancer metastasis.
References
Safety Operating Guide
Proper Disposal Procedures for AMD 3465: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of AMD 3465, a potent and selective CXCR4 antagonist used in various research applications.
This compound and its salt forms, such as hexahydrobromide, are generally not classified as hazardous substances according to the Globally Harmonized System (GHS). However, adherence to standard laboratory safety protocols is crucial to minimize any potential risks. This guide outlines the necessary procedures for the safe handling, storage, and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Safety and Handling
According to the Safety Data Sheet (SDS) for this compound (hydrobromide), the substance is not classified as hazardous.[1] It has minimal reactivity and is not typically a skin irritant.[1] However, as a precautionary measure, appropriate personal protective equipment (PPE) should always be worn when handling this compound.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene recommended |
| Body Protection | Laboratory coat | Standard |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Wash the affected area with soap and water. The product is generally not a skin irritant.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek medical attention. |
Storage Procedures
Proper storage of this compound is essential to maintain its stability and efficacy.
| Form | Storage Temperature | Storage Conditions |
| Solid | -20°C (long-term) | Store in a dry, dark place under desiccating conditions. |
| Stock Solutions | -80°C (up to 6 months) or -20°C (up to 1 month) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Disposal Procedures
While this compound is not classified as hazardous, it is designated as "slightly hazardous for water" and should not be released into the environment.[1] Proper disposal is critical to prevent contamination of groundwater and sewage systems.
Step-by-Step Disposal Protocol:
-
Small Spills:
-
Absorb any liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust.
-
Decontaminate the spill area with a suitable solvent, such as ethanol, and wipe clean.
-
-
Unused or Waste Material:
-
Collect all waste material, including empty containers and contaminated absorbents, in a designated, labeled hazardous waste container.
-
Do not dispose of this compound down the drain or in the regular trash.
-
-
Final Disposal:
-
Dispose of the hazardous waste container through a licensed chemical waste disposal service.
-
Follow all applicable federal, state, and local regulations for chemical waste disposal.
-
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Experimental Protocols
While this document focuses on disposal, understanding the context of this compound's use is important. It is a potent antagonist of the CXCR4 receptor, a key player in various signaling pathways.
The following diagram illustrates the simplified signaling pathway affected by this compound.
By adhering to these safety and disposal protocols, researchers can confidently and responsibly handle this compound in the laboratory, contributing to a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
